N-Butylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
butylurea | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H12N2O/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |
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InChI Key |
CNWSQCLBDWYLAN-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N | |
| Source | PubChem | |
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Molecular Formula |
C5H12N2O | |
| Record name | N-BUTYLUREA | |
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DSSTOX Substance ID |
DTXSID6020222 | |
| Record name | N-Butylurea | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butylurea is an odorless white solid. (NTP, 1992), White odorless solid; [Hawley] | |
| Record name | N-BUTYLUREA | |
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Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN ETHER | |
| Record name | N-BUTYLUREA | |
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Vapor Pressure |
0.03 [mmHg] | |
| Record name | N-Butylurea | |
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Color/Form |
TABLETS FROM WATER; NEEDLES FROM BENZENE, WHITE SOLID | |
CAS No. |
592-31-4 | |
| Record name | N-BUTYLUREA | |
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| Record name | Butylurea | |
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| Record name | Urea, N-butyl- | |
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| Record name | N-BUTYLUREA | |
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Melting Point |
205 °F (NTP, 1992), 96 °C | |
| Record name | N-BUTYLUREA | |
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| Record name | N-BUTYLUREA | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5497 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Butylurea
Introduction to N-Butylurea: A Molecule of Interest
This compound (CAS No: 592-31-4), a monosubstituted urea derivative, presents a fascinating case study in the interplay of molecular structure and physical characteristics.[1] Its structure, featuring a polar urea core appended with a nonpolar butyl chain, imparts a unique combination of hydrophilicity and lipophilicity that is crucial for its applications, which range from agricultural contexts to a building block in pharmaceutical synthesis.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and the detailed experimental protocols necessary for their validation. Understanding these fundamental parameters is a critical prerequisite for researchers, scientists, and drug development professionals aiming to harness its full potential.
Below is the molecular structure of this compound, a foundational piece of information for interpreting its chemical behavior.
Caption: Molecular Structure of this compound.
Core Physicochemical Properties of this compound
The functional behavior of this compound in various systems is dictated by its physicochemical properties. A summary of these key parameters is presented below, providing a quantitative snapshot of the molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂O | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| CAS Number | 592-31-4 | [3] |
| Appearance | Odorless white solid/crystalline powder | [2][3] |
| Melting Point | 95-98 °C | [4] |
| Boiling Point | ~217.23 °C (rough estimate) | [4] |
| Water Solubility | 48.34 g/L at 25°C; 10 to 50 mg/mL at 17.8°C | [3][5] |
| pKa (Predicted) | 14.38 ± 0.46 | [2] |
| LogP (Computed) | 0.4 | [1][3] |
In-Depth Analysis of Physicochemical Characteristics
Melting Point: A Gateway to Purity and Stability
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the literature reports a melting range of 95-98 °C .[4] A sharp melting range within these values is indicative of high purity. Conversely, a broader melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. It is also noted that this compound decomposes upon heating.[3]
Solubility Profile: A Tale of Two Moieties
This compound's solubility is a direct consequence of its amphiphilic nature. The urea group, with its capacity for hydrogen bonding, confers aqueous solubility, while the butyl group provides hydrophobic character. It is described as soluble in water, alcohol, and ether.[5] More quantitatively, its water solubility has been reported as 48.34 g/L at 25°C and in the range of 10 to 50 mg/mL at approximately 18°C .[3][5] This moderate solubility in both polar and some non-polar organic solvents makes it a versatile molecule in various applications.
Lipophilicity (LogP): Predicting Membrane Permeability
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a lipid-like solvent (n-octanol) and water. It is a crucial parameter in drug development for predicting a molecule's ability to cross biological membranes. For this compound, a computed XLogP3 value of 0.4 is available.[1][3] This value, being close to zero, suggests a relatively balanced distribution between aqueous and lipid phases, a desirable characteristic for many biologically active molecules. An experimental determination of this value would provide a more definitive measure.
Acidity/Basicity (pKa): Ionization State in Solution
The predicted pKa of this compound is approximately 14.38 .[2] This high value indicates that it is a very weak acid, and for practical purposes, it is considered a neutral molecule in physiological pH ranges. This is important as the ionization state of a molecule can significantly impact its solubility, permeability, and biological interactions.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the experimental determination of these properties must follow standardized, validated protocols. The following sections detail the methodologies for measuring key parameters of this compound.
Melting Point Determination via the Capillary Method
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid. The principle relies on heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid.
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into a dense column at the bottom.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or temperature probe.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear) are recorded. The range between these two temperatures is the melting range.
Causality: A slow heating rate is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.
Quantitative Solubility Determination (OECD Guideline 105)
The OECD Guideline 105 provides a standardized framework for determining the water solubility of chemical substances. The flask method, suitable for substances with solubility above 10⁻² g/L like this compound, is a common approach.
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:
-
Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The mixture is then agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved solid. This is typically achieved by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).
Trustworthiness: The inclusion of an excess of the solid and ensuring equilibration are key to this self-validating system. If the concentration of the solute in the aqueous phase remains constant over successive time points, it confirms that a saturated solution has been achieved.
Octanol-Water Partition Coefficient (LogP) Determination (OECD Guideline 107)
The shake-flask method, as described in OECD Guideline 107, is the classical method for the experimental determination of LogP.
Caption: Workflow for LogP Determination.
Step-by-Step Protocol:
-
Preparation of Phases: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to facilitate the partitioning of the solute between the two immiscible layers. The mixture is then allowed to stand for the phases to separate completely.
-
Analysis: The concentration of this compound in both the n-octanol and the aqueous layers is determined using a suitable analytical technique like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Expertise: It is crucial to use pre-saturated solvents to prevent volume changes during the experiment that would affect the concentration measurements. The choice of the initial concentration of this compound should be carefully considered to avoid the formation of micelles or aggregates, which can lead to inaccurate LogP values.
Spectroscopic Data
Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in this compound.
-
¹H NMR Spectrum: The proton NMR spectrum would show characteristic signals for the butyl chain protons and the protons on the nitrogen atoms.
-
¹³C NMR Spectrum: The carbon NMR spectrum would reveal distinct peaks for the carbonyl carbon and the four unique carbons of the butyl group.
-
IR Spectrum: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching, C=O stretching (amide I band), and N-H bending vibrations, confirming the presence of the urea functional group.
-
Mass Spectrum: The mass spectrum would show the molecular ion peak, confirming the molecular weight of this compound, along with characteristic fragmentation patterns.
Conclusion
The physicochemical properties of this compound, from its melting point and solubility to its partition coefficient, define its behavior and applicability in scientific and industrial research. This guide has provided a detailed overview of these properties, grounded in available data and authoritative experimental protocols. By understanding and applying these principles, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their work, ensuring both scientific integrity and successful outcomes.
References
- PubChem. (n.d.). Butylurea. National Center for Biotechnology Information.
- Scent.vn. (n.d.). This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance.
- SpectraBase. (n.d.). Butylurea.
- NIST. (n.d.). Urea, butyl-. NIST Chemistry WebBook.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
- Mettler Toledo. (n.d.). Melting Point Determination.
Sources
N-Butylurea molecular weight and formula
An In-Depth Technical Guide to N-Butylurea for Research and Development
Executive Summary
This compound (C₅H₁₂N₂O) is a monosubstituted urea derivative that serves as a fundamental building block in organic synthesis and holds specific relevance in the fields of medicinal chemistry and agrochemicals. Its structure, combining a hydrophilic urea core with a moderately hydrophobic butyl chain, imparts a unique set of physicochemical properties. This guide provides a comprehensive technical overview of this compound, detailing its core properties, synthesis methodologies, key applications in drug development, and critical safety protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with authoritative data to serve as a practical resource for laboratory and developmental applications.
Core Molecular and Physicochemical Properties
This compound is an odorless, white crystalline solid.[1][2] Its identity and fundamental properties are well-defined, providing a reliable foundation for its use in complex synthetic pathways. The key identifiers and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | [1][3][4] |
| Linear Formula | CH₃(CH₂)₃NHCONH₂ | [3] |
| Molecular Weight | 116.16 g/mol | [1][3] |
| CAS Number | 592-31-4 | [1][3][4] |
| IUPAC Name | Butylurea | [1][4] |
| Synonyms | 1-Butylurea, N-n-Butylurea | [1][4] |
| Melting Point | 92-98 °C | [5][6] |
| Appearance | Odorless white crystalline solid | [1][2] |
| Solubility | Soluble in water, alcohol, and ether | [6][7] |
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be achieved through several routes, with modern methods favoring efficiency, scalability, and environmental considerations. A prevalent and practical approach involves the reaction of a primary amine with an isocyanate precursor, such as potassium cyanate, in an aqueous acidic medium.[2][8][9]
Mechanistic Rationale
The selection of an aqueous acidic environment is a critical experimental choice. The acid (e.g., HCl) protonates the potassium cyanate to generate isocyanic acid (HNCO) in situ. Butylamine, a primary amine, then acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanic acid. This nucleophilic addition results in the formation of this compound. This one-pot method is efficient and avoids the handling of volatile or highly toxic reagents like phosgene, which are used in more traditional isocyanate syntheses.[9]
Experimental Protocol: Synthesis from Butylamine and Potassium Cyanate
This protocol describes a laboratory-scale synthesis of this compound, which is self-validating through the isolation and characterization of the final product.[8]
Materials:
-
Butylamine
-
Potassium cyanate (KOCN)
-
1M Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve potassium cyanate in deionized water. Cool the solution in an ice bath to 0-5 °C.
-
Amine Addition: While maintaining the temperature, slowly add an equimolar amount of butylamine to the solution.
-
Acidification: Add 1M HCl dropwise to the stirring solution. The acid catalyzes the formation of isocyanic acid, which is immediately consumed by the amine. Monitor the pH to ensure acidic conditions are maintained.
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete. The this compound product, being a solid, will precipitate out of the solution.
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.
-
Drying & Verification: Dry the purified this compound under vacuum. The identity and purity of the product should be confirmed by determining its melting point (expected: 92-98 °C) and through spectroscopic analysis (e.g., FTIR, NMR).
Caption: Synthesis workflow for this compound via nucleophilic addition.
Applications in Research and Drug Development
While this compound has applications as a fertilizer for rice, its primary value for this audience lies in its role as a chemical intermediate and a structural motif in medicinal chemistry.[5][6]
The Urea Moiety in Drug Design
The urea functional group is a privileged structure in drug design due to its unique hydrogen bonding capabilities.[10] It can act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows it to form robust and specific interactions with biological targets like enzymes and receptors.[10][11] this compound serves as a simple, foundational molecule for introducing this critical moiety.
Key Roles of the Urea Group:
-
Target Binding: Forms key hydrogen bonds in the active site of enzymes such as kinases, proteases, and soluble epoxide hydrolases.[10]
-
Modulation of Physicochemical Properties: The urea group can be used to fine-tune a molecule's solubility, permeability, and metabolic stability.[11]
-
Conformational Rigidity: Intramolecular hydrogen bonding involving the urea group can help lock a molecule into a specific, bioactive conformation.[11]
Use as a Synthetic Building Block
This compound is a precursor for synthesizing more complex substituted ureas. For example, it can be a starting material in the development of sulfonylureas, a class of compounds historically used in the management of diabetes.[5][6][12] Its primary amine allows for further functionalization, making it a versatile component in combinatorial chemistry libraries aimed at drug discovery.
Safety, Handling, and Reactivity Profile
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.[1][13]
Hazard and Precautionary Summary:
| Category | Information |
| Primary Hazards | Acute toxicity (Oral), Irritant.[1] |
| GHS Signal Word | Warning. |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a dust mask (type N95 or equivalent).[13] |
| Handling | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[13] Avoid contact with skin and eyes. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] |
| Incompatible Materials | Strong oxidizing agents.[6][13] |
| Reactivity | Decomposes upon heating to emit toxic fumes of nitrogen oxides (NOx).[5][14] As an amide, it can react with azo and diazo compounds to generate toxic gases and with strong reducing agents to form flammable gases.[5][15] |
| Spill Procedure | For small spills, remove ignition sources, dampen the solid material with 60-70% ethanol, and transfer to a suitable container for disposal.[15] |
Conclusion
This compound is a valuable chemical compound whose utility extends from its fundamental molecular properties to its application as a key structural element in drug design. A thorough understanding of its synthesis, particularly modern, efficient methods, allows for its effective use in research. Its role as a carrier of the critical urea moiety underscores its importance for medicinal chemists seeking to modulate drug-target interactions and optimize pharmacokinetic profiles. Adherence to strict safety and handling protocols is paramount to harnessing its full potential in a research and development setting.
References
- Urea, butyl-. NIST WebBook. National Institute of Standards and Technology. [Link]
- Butylurea | C5H12N2O | CID 11595.
- This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
- Large scale preparation of N-substituted urea | Download Table.
- Cas 592-31-4,this compound. LookChem. [Link]
- United States Patent Office - Patent US2936320A.
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
- Novel synthesis of ureas: application of t-butylureas.
- Ureas: Applications in Drug Design.
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The Solubility of N-Butylurea in Organic Solvents: A Technical Guide for Researchers
Introduction
N-Butylurea (CAS 592-31-4), a monosubstituted urea derivative, is a compound of significant interest across various sectors of the chemical and pharmaceutical industries. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals, such as antidiabetic drugs, to its application in agriculture as a fertilizer.[1] The dual nature of its molecular structure—a polar urea functional group capable of hydrogen bonding, appended to a nonpolar n-butyl chain—imparts a nuanced solubility profile that is critical for its application. Understanding the solubility of this compound in organic solvents is paramount for process optimization, reaction kinetics, purification via crystallization, and the formulation of final products.
This technical guide provides an in-depth exploration of the solubility of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a compilation of solubility data but also a deeper understanding of the underlying physicochemical principles that govern its behavior in various solvent environments.
Physicochemical Properties of this compound
A foundational understanding of this compound's intrinsic properties is essential to rationalize its solubility characteristics. The molecule's structure dictates its interactions with solvent molecules. The urea moiety (-NH-CO-NH2) is highly polar and can act as both a hydrogen bond donor and acceptor. In contrast, the four-carbon alkyl chain introduces a degree of lipophilicity, influencing its solubility in less polar media.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | |
| Molecular Weight | 116.16 g/mol | |
| Physical Description | Odorless white solid/crystalline powder | [1][2] |
| Melting Point | 95-98 °C | |
| XLogP3 | 0.4 | [3] |
The XLogP3 value of 0.4 suggests a relatively balanced hydrophilic-lipophilic character, predicting moderate solubility in both polar and some non-polar solvents.
Theoretical Framework for Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamically driven process. The overarching principle of "like dissolves like" provides a useful, albeit simplified, predictive tool. This concept is more rigorously defined by solubility parameters, such as the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in a range of organic solvents at 25 °C. This data provides a quantitative basis for solvent selection in various applications.
| Solvent | Solvent Class | Solubility @ 25°C (g/L) |
| Methanol | Polar Protic | 235.52 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 201.82 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 196.41 |
| Acetic Acid | Polar Protic | 188.58 |
| Propylene Glycol | Polar Protic | 147.79 |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 147.35 |
| Ethylene Glycol | Polar Protic | 132.81 |
| Ethanol | Polar Protic | 121.04 |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | 118.0 |
| Tetrahydrofuran (THF) | Polar Aprotic | 84.53 |
| n-Propanol | Polar Protic | 65.57 |
| Isopropanol | Polar Protic | 54.4 |
| 2-Ethoxyethanol | Polar Protic | 53.33 |
| n-Butanol | Polar Protic | 48.61 |
| Cyclohexanone | Ketone | 42.36 |
| 1,4-Dioxane | Ether | 39.82 |
| Isobutanol | Polar Protic | 37.7 |
| sec-Butanol | Polar Protic | 34.87 |
| n-Pentanol | Polar Protic | 30.47 |
| Acetone | Ketone | 28.21 |
| n-Butyl Acetate | Ester | 15.25 |
| 2-Butanone | Ketone | 14.8 |
| Acetonitrile | Polar Aprotic | 14.1 |
| Methyl Acetate | Ester | 13.61 |
| n-Octanol | Polar Protic | 13.22 |
| Ethyl Acetate | Ester | 12.76 |
| Chloroform | Chlorinated | 12.76 |
| Dichloromethane | Chlorinated | 10.82 |
| Isopropyl Acetate | Ester | 9.7 |
| n-Propyl Acetate | Ester | 8.86 |
| Toluene | Aromatic Hydrocarbon | 2.24 |
| Cyclohexane | Aliphatic Hydrocarbon | 1.61 |
| n-Hexane | Aliphatic Hydrocarbon | 1.27 |
Data sourced from Scent.vn[3]
Analysis of Solubility Trends
The data reveals a clear correlation between solvent properties and the solubility of this compound.
-
High Solubility: this compound exhibits the highest solubility in polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMF, DMSO, NMP) and polar protic solvents (e.g., methanol, ethanol, acetic acid). This is attributed to the strong hydrogen bonding interactions between the urea moiety of this compound and these solvents.
-
Moderate Solubility: Alcohols with longer alkyl chains (e.g., propanol, butanol) and some ketones (e.g., cyclohexanone) show moderate solvating power. In these cases, while hydrogen bonding is still a key factor, the increasing non-polar character of the solvents leads to a reduction in solubility compared to more polar solvents.
-
Low Solubility: The solubility of this compound is significantly lower in non-polar solvents such as toluene, cyclohexane, and n-hexane. These solvents lack the ability to form strong hydrogen bonds with the urea functional group, and the van der Waals interactions with the butyl chain are insufficient to overcome the strong intermolecular forces in the this compound crystal lattice.
The self-aggregation of N-alkyl ureas in weakly polar solvents is a known phenomenon, driven by the formation of intermolecular N-H···O hydrogen bonds.[5] The competition between these solute-solute interactions and solute-solvent interactions dictates the extent of dissolution. In highly polar or hydrogen-bonding solvents, solute-solvent interactions are favored, leading to higher solubility.
Experimental Determination of Solubility
For applications requiring precise solubility data under specific conditions (e.g., different temperatures), experimental determination is necessary. The isothermal equilibrium method is a reliable technique for this purpose.
Protocol: Isothermal Equilibrium Solubility Determination
Objective: To determine the thermodynamic solubility of this compound in a given organic solvent at a specified temperature.
Materials and Reagents:
-
This compound (purity >99%)
-
Selected organic solvent (analytical grade)
-
Calibrated analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup.
Workflow Diagram:
Caption: Workflow for Isothermal Equilibrium Solubility Measurement.
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the chosen solvent in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial.
-
Phase Separation: After equilibration, cease agitation and allow the solid particles to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature changes that could affect solubility, it is advisable to pre-heat or pre-cool the syringe to the experimental temperature.
-
Filtration: Immediately filter the sample through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to remove any undissolved solid particles.
-
Analysis:
-
Gravimetric Method: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid this compound.
-
HPLC Method: Dilute the filtered sample to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of this compound.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mole fraction) based on the amount of dissolved this compound and the volume/mass of the solvent.
Factors Influencing Solubility
Several factors can influence the solubility of this compound, and understanding these is key to controlling dissolution processes.
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An In-Depth Technical Guide to the Physicochemical Properties of N-Butylurea: Melting and Boiling Point Determination
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butylurea (CAS No. 592-31-4) is a urea derivative with significant applications ranging from agricultural formulations to intermediates in pharmaceutical synthesis.[1][2] A precise understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its effective handling, purification, and application in research and development. This guide provides a comprehensive analysis of the thermal characteristics of this compound, discusses the variability in reported data, and presents validated experimental protocols for their accurate determination.
Introduction to this compound
This compound, an odorless white solid, is a mono-substituted urea featuring a butyl group attached to one of the amide nitrogens.[3][4] Its molecular structure allows for the formation of stable hydrogen bonds, which significantly influences its physical properties and its interactions in biological systems.[5] This compound serves as a key intermediate in the synthesis of various organic molecules, including drugs for diabetes management and as a fertilizer for rice crops.[1][4] Given its role in sensitive applications, a thorough characterization of its purity and physical constants is a prerequisite for its use.
Core Physicochemical Properties of this compound
A summary of the essential physicochemical data for this compound is presented below. This data is critical for laboratory handling, safety assessments, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 592-31-4 | [3] |
| Molecular Formula | C₅H₁₂N₂O | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Appearance | White to almost white crystalline powder/solid | [4][6] |
| Solubility | Soluble in water, methanol, and alcohol. Also soluble in ether.[2][3][7] | |
| Purity (Assay) | Typically available from 96% to 99% | [8] |
Analysis of Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range.[9]
Reported Melting Point Values
There is a notable variance in the reported melting points for this compound in the literature and commercial listings. This highlights the importance of independent verification.
| Reported Melting Point (°C) | Purity/Conditions | Source(s) |
| 95-98 °C | Literature value (lit.) | [4][6][10] |
| 96 °C | Experimental value | [3][7] |
| 88.0-98.0 °C | Specification for ≥95.0% purity | [8] |
Expert Insight: The discrepancy between a sharp 96°C and a broader range like 95-98°C or even 88-98°C is directly attributable to the purity of the sample. A wider range, such as that specified for a 96% pure sample, is expected.[8] Researchers aiming for high-purity applications, such as in drug development, should consider recrystallization to achieve a sharper melting range. A common method involves crystallizing the urea from an ethanol/water mixture and drying it under a vacuum.[4][6]
Standard Protocol for Melting Point Determination (Thiele Tube Method)
This protocol describes a classic and reliable method for determining the melting point range. The principle involves heating a sample in a capillary tube within a liquid bath that ensures uniform heat distribution.
Methodology:
-
Sample Preparation: Place a small amount of dry this compound onto a watch glass and finely powder it with a spatula.[9]
-
Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample until a 2-3 mm column of packed material is obtained. Tap the sealed end gently on a hard surface to compact the sample at the bottom.[9][11]
-
Apparatus Assembly: Attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the sample is aligned with the thermometer's bulb.[12]
-
Heating: Immerse the thermometer and the attached capillary into a Thiele tube filled with a high-boiling point liquid (e.g., paraffin oil or silicone oil), ensuring the sample is submerged.[11][12]
-
Observation: Heat the side arm of the Thiele tube gently with a microburner. The design of the tube promotes convection currents, ensuring uniform heating.[9][13]
-
Data Recording:
-
For an unknown approximate melting point, perform a rapid heating (5-10°C per minute) to get a preliminary value.[9]
-
Allow the apparatus to cool, then repeat with a fresh sample, heating rapidly to within 15°C of the approximate point.
-
Slow the heating rate to 1-2°C per minute.[9]
-
Record the temperature (T₁) when the first drop of liquid appears.
-
Record the temperature (T₂) when the last crystal melts completely. The melting point range is T₁ - T₂.
-
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the Thiele tube method.
Analysis of Boiling Point
Determining the boiling point of this compound presents a significant challenge due to its thermal instability.
Reported and Estimated Boiling Point Values
| Reported Boiling Point (°C) | Type | Source(s) |
| 217.23 °C | Rough Estimate | [4] |
| 316 °C | Estimate |
Authoritative Insight: Multiple sources explicitly state that This compound decomposes on heating .[1][3][6] This is a critical consideration for any experimental procedure involving high temperatures. Attempting a standard boiling point determination at atmospheric pressure is likely to result in decomposition before a true boiling point is reached, emitting toxic fumes of nitrogen oxides (NOx).[4][6] Therefore, the estimated values should be treated with extreme caution and are not suitable for practical application without further validation under vacuum.
Standard Protocol for Boiling Point Determination (Thiele Tube Method)
While decomposition is a major risk, this protocol outlines the standard micro boiling point determination method. This technique identifies the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[13] This should only be attempted with appropriate ventilation and safety measures due to the decomposition hazard.
Methodology:
-
Sample Preparation: Place a few milliliters of the liquid sample (if this compound were melted) into a small test tube.
-
Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.[14]
-
Apparatus Assembly: Attach the test tube to a thermometer, aligning the sample with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube oil bath and heat the side arm gently.[13]
-
Observation: As the temperature rises, air trapped in the capillary will bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[15]
-
Data Recording:
-
Remove the heat source once a steady stream of bubbles is observed.
-
The bubbling will slow and stop as the apparatus cools.
-
The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as it's the point where the external pressure overcomes the vapor pressure.[13][14]
-
Workflow for Boiling Point Determination
Caption: Standard workflow for micro boiling point determination.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[16] When heated to decomposition, it emits toxic fumes.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a dust mask when handling the solid.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][16]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[16]
Conclusion
The melting point of this compound is a reliable indicator of its purity, with reported values typically falling within the 95-98 °C range. A narrower range indicates higher purity. In contrast, the boiling point is not a practical physical constant for this compound at atmospheric pressure due to its tendency to decompose upon heating . The estimated boiling points found in the literature should not be used for experimental design without acknowledging this significant thermal instability. For any application requiring high purity, experimental determination of the melting point range is a crucial and self-validating quality control step.
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- LookChem.Cas 592-31-4,this compound.
- University of Calgary.Melting point determination.
- Filo.Experiment to determine the melting point of urea.
- Veda Web.Experiment-1 Aim - To determine the melting point of given solid substance.
- Scribd.Boiling Point Determination (Repaired) | PDF.
- University of Missouri–St. Louis.experiment #1 – Melting point.
- Chemistry LibreTexts.6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Vijay Nazare Weebly.Determination of Boiling Point (B.P):.
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An In-Depth Technical Guide to the Spectral Analysis of N-Butylurea
Abstract
This technical guide provides a comprehensive analysis of the spectral data of N-Butylurea (CAS No. 592-31-4), a key chemical intermediate in various industrial applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the elucidation of this compound's molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section offers a blend of theoretical principles, detailed experimental protocols, in-depth data interpretation, and field-proven insights to ensure both scientific rigor and practical applicability. The guide is structured to facilitate a deep understanding of the causality behind experimental choices and to serve as a self-validating reference for the spectral characterization of this compound.
Introduction: The Significance of this compound
This compound, with the molecular formula C₅H₁₂N₂O, is a monosubstituted urea derivative that presents as an odorless, white crystalline solid.[1] Its bifunctional nature, possessing both a hydrophilic urea moiety and a hydrophobic butyl group, makes it a versatile building block in organic synthesis. Applications of this compound are found in agriculture as a fertilizer component and in the pharmaceutical industry as a precursor for the synthesis of various therapeutic agents.[2] Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.
Molecular Structure and Properties
A foundational understanding of this compound's structure is essential for interpreting its spectral data.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Odorless white solid | [1] |
| Melting Point | 95-98 °C | [3] |
| Solubility | Soluble in water, methanol | [2] |
| CAS Number | 592-31-4 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.4 | br s | 2H | -NH₂ |
| ~5.4 | br s | 1H | -NH- |
| 3.11 | t, J = 7.0 Hz | 2H | -NH-CH₂ -CH₂- |
| 1.40 | sextet, J = 7.2 Hz | 2H | -CH₂-CH₂ -CH₂- |
| 1.31 | sextet, J = 7.4 Hz | 2H | -CH₂-CH₂ -CH₃ |
| 0.90 | t, J = 7.3 Hz | 3H | -CH₂-CH₃ |
Chemical shifts and coupling constants are approximate and can vary with solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is consistent with its structure. The broad singlets around 5.4 ppm are characteristic of the exchangeable protons of the primary (-NH₂) and secondary (-NH-) amide groups. The downfield triplet at 3.11 ppm corresponds to the methylene group directly attached to the nitrogen atom, deshielded by the electron-withdrawing effect of the nitrogen. The two overlapping sextets in the aliphatic region (1.31-1.40 ppm) are assigned to the two internal methylene groups of the butyl chain. The upfield triplet at 0.90 ppm is characteristic of the terminal methyl group. The splitting patterns (n+1 rule) confirm the connectivity of the butyl chain.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.7 mL of a deuterated solvent.[4]
-
Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Number of Scans: 256 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 158.5 | C =O |
| 39.5 | -NH-CH₂ -CH₂- |
| 32.5 | -CH₂-CH₂ -CH₂- |
| 20.0 | -CH₂-CH₂ -CH₃ |
| 13.8 | -CH₂-CH₃ |
Chemical shifts are approximate and can vary with solvent.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum displays five distinct signals, corresponding to the five unique carbon atoms in this compound. The most downfield signal at 158.5 ppm is assigned to the carbonyl carbon of the urea group, which is significantly deshielded. The signals in the aliphatic region are assigned to the four carbons of the butyl chain, with the carbon attached to the nitrogen appearing at 39.5 ppm and the terminal methyl carbon at the most upfield position of 13.8 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Table 4: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3430-3200 | Strong, Broad | N-H stretching (primary and secondary amines) |
| 2955, 2925, 2860 | Medium-Strong | C-H stretching (aliphatic) |
| ~1655 | Strong | C=O stretching (Amide I band) |
| ~1620 | Medium | N-H bending (primary amine) |
| ~1560 | Medium | N-H bending (secondary amine, Amide II band) |
| ~1465 | Medium | C-H bending (CH₂) |
Interpretation of the IR Spectrum:
The IR spectrum of this compound exhibits characteristic absorption bands confirming its structure. The broad band in the 3430-3200 cm⁻¹ region is indicative of N-H stretching vibrations from both the primary and secondary amine groups, with the broadening suggesting hydrogen bonding. The sharp peaks in the 2955-2860 cm⁻¹ range are due to the C-H stretching of the butyl group's methylene and methyl groups. A very strong absorption around 1655 cm⁻¹ is the characteristic C=O stretching vibration of the urea carbonyl group (Amide I band). The bands around 1620 cm⁻¹ and 1560 cm⁻¹ are attributed to the N-H bending vibrations of the primary and secondary amine groups, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 116 | Moderate | [M]⁺ (Molecular Ion) |
| 73 | High | [M - C₃H₇]⁺ |
| 58 | High | [C₂H₅N₂O]⁺ |
| 44 | Base Peak | [CH₄N₂O]⁺ or [CONH₂]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 30 | High | [CH₄N]⁺ |
Interpretation of the Mass Spectrum and Fragmentation Pathway:
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 116, which corresponds to its molecular weight. The fragmentation pattern is characteristic of a urea derivative. The base peak at m/z 44 is likely due to the cleavage of the C-N bond, forming a stable [CONH₂]⁺ fragment or a rearranged [CH₄N₂O]⁺ ion. The peak at m/z 73 arises from the loss of a propyl radical (C₃H₇). The peak at m/z 58 can be attributed to a McLafferty-type rearrangement. The presence of a peak at m/z 43 corresponds to the butyl cation [C₄H₉]⁺, and the peak at m/z 30 is likely due to the [CH₄N]⁺ fragment.
Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal structural confirmation of this compound. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR to the identification of functional groups by IR and the confirmation of molecular weight and fragmentation patterns by MS. The experimental protocols and data interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the reliable characterization of this important chemical compound. The application of these analytical techniques with a thorough understanding of their underlying principles is fundamental to maintaining high standards of scientific integrity and quality in research and development.
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thermal decomposition of N-Butylurea
An In-depth Technical Guide to the Thermal Decomposition of N-Butylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₅H₁₂N₂O) is a monosubstituted urea derivative with applications ranging from agrochemicals to precursors in pharmaceutical synthesis, notably in the preparation of antidiabetic drugs.[1][2] Understanding its thermal stability and decomposition pathways is critical for ensuring safety, optimizing manufacturing processes, predicting shelf-life, and controlling impurity profiles in drug development. This guide provides a comprehensive overview of the postulated , grounded in the well-established thermolysis of its parent compound, urea. It details the key analytical techniques required to elucidate these pathways and presents robust, field-proven experimental protocols for researchers. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating approach to investigation.
Introduction to this compound
This compound is an odorless, white crystalline solid synthesized from the reaction of n-butylamine with an isocyanate source.[3] Its structure, featuring a polar urea core and a nonpolar butyl chain, gives it moderate solubility in water and good solubility in alcohols like ethanol.[2][3] This amphiphilic character is key to its utility in various applications. When heated, this compound undergoes decomposition, releasing toxic fumes containing nitrogen oxides (NOx).[1][4][5] A thorough understanding of this decomposition process is paramount for safe handling and process control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂O | [3][6] |
| Molecular Weight | 116.16 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 92-98 °C | [4] |
| Solubility | Soluble in water, alcohol, and ether | [2][5] |
| CAS Number | 592-31-4 | [6] |
The Foundational Model: Thermal Decomposition of Urea
Direct, in-depth studies on the are not extensively published. Therefore, we must turn to the thoroughly investigated thermolysis of urea as a foundational model. The decomposition of urea is a complex, multi-stage process that begins above its melting point (~133 °C).[7] It does not simply break down into ammonia and carbon dioxide; instead, it proceeds through several key intermediates.[8][9]
The initial and most critical step is the reversible decomposition of molten urea into ammonia (NH₃) and isocyanic acid (HNCO).[7][9]
Reaction 1: Urea → NH₃ + HNCO
The highly reactive isocyanic acid can then react with another urea molecule to form biuret.[10] Further reactions can lead to the formation of triuret and the trimerization of HNCO to form cyanuric acid (CYA).[8][10] These solid byproducts are a common issue in processes requiring the heating of urea, such as in selective catalytic reduction (SCR) systems for diesel engines.[10] At higher temperatures (>250 °C), these intermediates decompose further into gaseous products.[7]
Caption: Established thermal decomposition pathway of urea.
Postulated Thermal Decomposition of this compound
Extrapolating from the urea model, we can postulate a logical decomposition pathway for this compound. The presence of the N-butyl group introduces new reaction possibilities.
Pathway A: Dissociation analogous to Urea
The primary pathway is likely analogous to urea decomposition, involving the cleavage of the C-N bond to yield n-butylamine and isocyanic acid.
Reaction 2: CH₃(CH₂)₃NHCONH₂ → CH₃(CH₂)₃NH₂ + HNCO
Alternatively, a different C-N bond could cleave to produce ammonia and butyl isocyanate, a highly reactive intermediate.
Reaction 3: CH₃(CH₂)₃NHCONH₂ → NH₃ + CH₃(CH₂)₃NCO
Butyl isocyanate is a key potential product, identifiable by its strong and characteristic infrared absorption band around 2270 cm⁻¹.[11] The relative prevalence of Pathway A versus Pathway B is dependent on the bond dissociation energies within the molecule and the experimental conditions.
Pathway B: Secondary Reactions
The primary products will undergo further reactions.
-
Dimerization/Trimerization: Butyl isocyanate can react with other molecules to form dimers or trimers.
-
Reaction with Parent Molecule: Butyl isocyanate can react with an unreacted this compound molecule to form N,N'-dibutylurea.
-
Hydrolysis: If moisture is present, isocyanates will readily hydrolyze to form the corresponding amine (n-butylamine) and carbon dioxide.
-
Radical Decomposition: At higher temperatures, fragmentation of the butyl chain can occur, leading to the formation of smaller hydrocarbons and nitrogen-containing radical species, ultimately yielding NOx upon combustion.[4]
Caption: Postulated thermal decomposition pathways for this compound.
Key Analytical Techniques for Elucidation
To investigate and validate the postulated decomposition pathways, a multi-faceted analytical approach is required. The cornerstone of this investigation is hyphenated thermal analysis.
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR): This is the most powerful technique for this application.[12][13]
-
TGA provides quantitative information about mass loss as a function of temperature. This allows for the determination of decomposition onset temperatures, the number of decomposition stages, and the mass of non-volatile residue.[12]
-
FTIR acts as an in-situ detector for the evolved gases. A heated transfer line carries the gaseous decomposition products from the TGA furnace into a gas cell within an FTIR spectrometer, allowing for the real-time identification of the chemical nature of the evolved products.[12][14]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy (exothermic or endothermic nature) of the decomposition reactions.[15]
Mass Spectrometry (MS): For unambiguous identification of evolved products, the gas stream from the TGA can be analyzed by a mass spectrometer (TGA-MS). This provides molecular weight information for the evolved species, complementing the functional group information from FTIR.[8]
Experimental Protocols
The following protocols provide a robust framework for investigating the .
Protocol for TGA-FTIR Analysis
Objective: To determine the temperature-dependent mass loss of this compound and identify the evolved gaseous products in real-time.
Instrumentation: A thermogravimetric analyzer coupled via a heated transfer line to an FTIR spectrometer equipped with a gas cell.
Methodology:
-
Instrument Calibration: Perform routine temperature and mass calibrations for the TGA as per manufacturer guidelines. Purge the FTIR optics and collect a background spectrum.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).
-
TGA Method Setup:
-
Purge Gas: High-purity Nitrogen (or Helium) at a flow rate of 40-60 mL/min. An inert atmosphere is crucial to study pyrolysis without oxidative side reactions.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures good resolution of thermal events.
-
-
Transfer Line/Gas Cell Temperature: Set to 220-250 °C to prevent condensation of evolved products.
-
-
FTIR Collection Setup:
-
Set the FTIR to collect spectra continuously throughout the TGA run (e.g., 1 spectrum every 15-30 seconds).
-
Resolution: 4 cm⁻¹.
-
-
Execution and Data Analysis:
-
Start the TGA-FTIR run.
-
Correlate the TGA mass loss derivative (DTG) peaks with the FTIR data. The Gram-Schmidt plot from the FTIR software provides a total IR absorbance profile over time, which should mirror the DTG curve.[12]
-
Extract individual FTIR spectra at key temperatures (e.g., at the peak of each mass loss event) and identify the evolved gases by comparing their spectra to reference libraries (e.g., NIST).
-
Caption: Experimental workflow for TGA-FTIR analysis.
Protocol for DSC Analysis
Objective: To determine the melting point and enthalpy of decomposition of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).
-
Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
DSC Method Setup:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 400 °C at 10 °C/min.
-
-
-
Execution and Data Analysis:
-
Place the sample and reference pans in the DSC cell and start the run.
-
Analyze the resulting thermogram to identify the endothermic peak corresponding to melting and any subsequent exothermic peaks indicating decomposition.
-
Integrate the peak areas to quantify the enthalpy of the transitions (ΔH).
-
Expected Results and Data Interpretation
The TGA curve for this compound is expected to show a major mass loss event starting above 150-200 °C. The FTIR data will be crucial for identifying the products.
Table 2: Postulated Decomposition Products and Characteristic IR Absorptions
| Postulated Product | Chemical Formula | Key IR Absorption Bands (cm⁻¹) |
| Butyl Isocyanate | CH₃(CH₂)₃NCO | 2270-2250 (strong, sharp, –N=C=O stretch) [11] |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 3400-3300 (N-H stretch), 1650-1580 (N-H bend) |
| Isocyanic Acid | HNCO | ~3500 (N-H stretch), ~2250 (–N=C=O stretch) |
| Ammonia | NH₃ | ~3335 & 3270 (N-H stretch), ~1625 (N-H bend) |
| Carbon Dioxide | CO₂ | 2349 (asymmetric stretch), 667 (bend) |
By observing the appearance of the strong isocyanate band at ~2270 cm⁻¹ coinciding with the main mass loss, one could confirm the formation of butyl isocyanate as a primary decomposition product. The simultaneous or sequential evolution of n-butylamine and ammonia would provide further mechanistic detail.
Conclusion and Future Work
This guide outlines a scientifically rigorous approach to understanding the . By leveraging the well-documented behavior of urea as a model and employing powerful analytical techniques like TGA-FTIR, researchers can effectively elucidate the decomposition pathways, identify key intermediates and products, and quantify the thermal stability of this important compound.
Future work should focus on a detailed kinetic analysis of the decomposition, using methods like those described by Kissinger or Flynn-Wall-Ozawa, to determine the activation energy (Ea) and reaction order.[16] Such data is invaluable for computational modeling and process safety simulations. Isotopic labeling studies (e.g., using ¹⁵N-labeled urea) could be employed to definitively trace the fate of the nitrogen atoms during decomposition.
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Navigating the Energetic Landscape: A Technical Guide to the Reactivity of N-Butylurea with Strong Oxidizing Agents
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butylurea, a monosubstituted urea derivative, finds application in various chemical and pharmaceutical syntheses. Its structure, combining a reactive urea core with an aliphatic butyl chain, presents a complex reactivity profile, particularly in the presence of strong oxidizing agents. This in-depth technical guide provides a comprehensive analysis of the reactivity of this compound with common strong oxidizers, including potassium permanganate, potassium dichromate, hydrogen peroxide, and nitric acid. By synthesizing data from safety literature and extrapolating from the known reactivity of analogous functional groups, this document aims to equip researchers with the critical knowledge required for safe handling, reaction design, and mechanistic interpretation. We will delve into the anticipated reaction pathways, potential products, and overarching safety imperatives.
Introduction: The Dichotomous Nature of this compound
This compound (C₅H₁₂N₂O) is a white crystalline solid characterized by a urea functional group where one of the amide hydrogens is replaced by a butyl group.[1] This substitution imparts a degree of hydrophobic character to the otherwise polar urea molecule, influencing its solubility and interaction with various reagents. While the urea moiety is a versatile functional group, its interaction with strong oxidizing agents is a critical consideration for any synthetic chemist. The presence of both an amide-like structure and an aliphatic amine-like substituent dictates a multifaceted reactivity that can lead to a range of outcomes, from controlled oxidation to hazardous, energetic decomposition. This guide will systematically explore these reactions, providing a framework for predicting and controlling the chemical behavior of this compound in oxidative environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Melting Point | 95-98 °C | [2] |
| Appearance | White to almost white crystalline powder | [2] |
| Solubility | Soluble in water and methanol | [2] |
General Reactivity and Safety Considerations
Safety Data Sheets (SDS) for this compound consistently highlight its incompatibility with strong oxidizing agents.[2] The primary hazard stems from the potential for highly exothermic and, in some cases, explosive reactions. The decomposition of this compound under strong oxidative stress is expected to generate toxic fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]
It is imperative that all work involving the combination of this compound with strong oxidizers be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3][4][5][6][7] Reactions should be performed on a small scale initially, with careful temperature control and consideration for potential pressure build-up.
Caption: Fundamental safety workflow for handling this compound with strong oxidizers.
Reactivity with Specific Strong Oxidizing Agents
Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful oxidizing agent, and its reactivity is highly dependent on the pH of the reaction medium.
-
Proposed Reactivity: In an acidic solution, potassium permanganate is a very strong oxidant capable of cleaving carbon-carbon bonds and oxidizing primary alcohols and amines to carboxylic acids.[8][9][10] Extrapolating from the known reactivity of primary amines, the n-butylamino moiety of this compound is susceptible to oxidation. The reaction is likely to proceed through a series of intermediates, potentially involving the formation of an N-oxide, followed by hydrolysis and further oxidation. The ultimate fate of the butyl group is likely its conversion to butyric acid. The urea portion of the molecule is also expected to be oxidized, ultimately yielding carbon dioxide and nitrogen gas.
-
Plausible Reaction Pathway (Acidic Conditions): CH₃(CH₂)₃NHCONH₂ + [O] (from KMnO₄/H⁺) → CH₃(CH₂)₂COOH + CO₂ + N₂ + H₂O + Mn²⁺ (unbalanced)
Caption: Proposed oxidation of this compound with acidified KMnO₄.
-
Experimental Protocol (Hypothetical, based on amine oxidation):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., water or a co-solvent system).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of potassium permanganate (excess) in dilute sulfuric acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until the purple color of the permanganate has discharged.
-
Work-up the reaction mixture by quenching with a suitable reducing agent (e.g., sodium bisulfite) and then proceed with extraction and purification of the expected products.
-
Potassium Dichromate (K₂Cr₂O₇)
Potassium dichromate, typically used in acidic media, is a milder oxidizing agent than potassium permanganate.[11][12][13][14]
-
Proposed Reactivity: In the presence of acid, potassium dichromate is known to oxidize primary alcohols to aldehydes.[11][13][14][15][16] Its reactivity towards the N-butylamino group of this compound is expected to be less vigorous than that of permanganate. It is plausible that the primary amine-like functionality could be oxidized to an imine or aldehyde equivalent, which may then be hydrolyzed. Complete oxidation to the carboxylic acid is less likely without forcing conditions. The orange Cr₂O₇²⁻ ion would be reduced to the green Cr³⁺ ion, providing a visual indication of the reaction's progress.[11][13][14][15]
-
Plausible Reaction Pathway (Acidic Conditions): CH₃(CH₂)₃NHCONH₂ + [O] (from K₂Cr₂O₇/H⁺) → CH₃(CH₂)₂CHO + H₂NCONH₂ (and further products) + Cr³⁺ (unbalanced)
-
Experimental Protocol (Hypothetical, based on alcohol oxidation):
-
Prepare a solution of this compound in a suitable solvent in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add a solution of potassium dichromate in dilute sulfuric acid to the flask.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the color change from orange to green.
-
After the reaction is complete (as indicated by TLC or the cessation of the color change), cool the mixture and proceed with product isolation and purification.
-
Hydrogen Peroxide (H₂O₂)
The reaction of ureas with hydrogen peroxide is distinct from that of other strong oxidizers, as it can lead to the formation of a stable adduct.
-
Reactivity: this compound is expected to react with hydrogen peroxide to form the this compound-hydrogen peroxide adduct (N-butyl-UHP). This is analogous to the well-known formation of urea-hydrogen peroxide (UHP).[17][18] This adduct is a stable, solid source of hydrogen peroxide and is itself an oxidizing agent.[19][20] The formation of this adduct is typically an exothermic process.
-
Thermal Stability and Hazards of the Adduct: While the adduct is relatively stable, it can decompose upon heating, releasing oxygen gas.[17] The thermal decomposition of UHP can be explosive under confinement and at elevated temperatures.[19] It is crucial to avoid heating the this compound-hydrogen peroxide adduct, especially in a closed system.
Caption: Formation and decomposition of the this compound-Hydrogen Peroxide adduct.
-
Advanced Oxidation Processes (AOPs): In the presence of catalysts (e.g., UV light, Fenton's reagent), hydrogen peroxide generates highly reactive hydroxyl radicals (•OH).[21][22] These radicals are capable of aggressively degrading organic molecules, including substituted ureas, often leading to complete mineralization to CO₂, H₂O, and inorganic nitrogen species.[21][23]
Nitric Acid (HNO₃)
The reaction of this compound with nitric acid is primarily an acid-base reaction, but one with significant safety implications.
-
Reactivity: As a basic compound, the urea functionality of this compound will be protonated by the strong acid, nitric acid, to form this compound nitrate.[13] This salt is analogous to urea nitrate, a well-known explosive.[24][25][26] The reaction is exothermic and can proceed rapidly.
-
Hazards and Safety: this compound nitrate should be considered a primary explosive hazard. It is sensitive to heat, friction, and shock.[24][25] The synthesis of this compound should only be undertaken with extreme caution, on a small scale, and with appropriate safety measures in place, including blast shielding. The material should be kept wet to reduce its sensitivity.[24][25]
Table 2: Summary of this compound Reactivity with Strong Oxidizing Agents
| Oxidizing Agent | Proposed Primary Reaction | Key Hazards |
| Potassium Permanganate (acidified) | Oxidation of the n-butyl group to a carboxylic acid and decomposition of the urea moiety. | Highly exothermic, potential for runaway reaction. |
| Potassium Dichromate (acidified) | Milder oxidation of the n-butylamino group. | Toxic chromium species. |
| Hydrogen Peroxide | Formation of a stable but potentially explosive adduct (N-butyl-UHP). | Thermal decomposition of the adduct can be explosive. |
| Nitric Acid | Formation of this compound nitrate, a primary explosive. | Highly explosive, sensitive to heat, shock, and friction. |
Conclusion and Future Perspectives
The reactivity of this compound with strong oxidizing agents is a critical area of study for ensuring laboratory safety and designing robust synthetic protocols. While direct experimental data for this compound is limited, a predictive understanding can be achieved by examining the reactivity of its constituent functional groups. The formation of an explosive nitrate salt with nitric acid and a thermally sensitive adduct with hydrogen peroxide represent the most immediate and significant hazards. The reactions with permanganate and dichromate are likely to result in oxidative degradation of the n-butyl chain and the urea core, with the extent of oxidation dependent on the specific reagent and reaction conditions.
Further research is warranted to fully elucidate the reaction mechanisms and characterize the product profiles for the oxidation of this compound with permanganate and dichromate. Such studies would provide invaluable data for the development of safer and more predictable synthetic methodologies involving this versatile compound.
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health and safety hazards of N-Butylurea
An In-depth Technical Guide to the Health and Safety Hazards of N-Butylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 592-31-4) is a urea compound with applications as a chemical intermediate, notably in the preparation of pharmaceuticals and as a fertilizer.[1][2] Despite its utility, a comprehensive understanding of its health and safety hazards is paramount for professionals handling this substance. This guide synthesizes the available toxicological data, outlines established safety protocols, and provides expert insights into the risk assessment and management of this compound in a research and development setting. It is designed to be a definitive resource, acknowledging both the known risks and the significant gaps in the current body of knowledge, thereby empowering researchers to make informed decisions that ensure laboratory safety and data integrity.
Chemical and Physical Identity
This compound is an odorless, off-white crystalline solid.[3][4] Its fundamental properties are crucial for understanding its behavior, potential for exposure, and appropriate handling measures.
| Property | Value | Source(s) |
| CAS Number | 592-31-4 | [3][5] |
| Molecular Formula | C₅H₁₂N₂O | [3][5] |
| Molecular Weight | 116.16 g/mol | [3][6] |
| Appearance | Off-white powder or solid crystals | [5][6] |
| Odor | Odorless | [3][5] |
| Melting Point | 94 - 98 °C (201.2 - 208.4 °F) | [5][6] |
| Water Solubility | Soluble (10 to 50 mg/mL at ~18°C) | [3][7] |
| Synonyms | 1-Butylurea, Butylurea, Urea, butyl- | [3][5] |
Toxicological Profile: A Hazard Assessment
The toxicological data for this compound is incomplete, with significant gaps in the literature regarding chronic effects, irritation, and sensitization. The following sections detail the known hazards, based primarily on Safety Data Sheet (SDS) classifications and limited experimental data.
Acute Toxicity
This compound is classified as harmful through multiple routes of exposure.[4][5] It is designated as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[4][5]
-
Oral: Harmful if swallowed.[5] The median lethal dose (LD50) in rats has been determined to be 1255 mg/kg.[5]
-
Inhalation: Harmful if inhaled as dust or mist.[5] Quantitative LC50 data is not available.
Germ Cell Mutagenicity
This compound is classified as Germ Cell Mutagenicity Category 2 , indicating it is suspected of causing genetic defects .[4][5] This classification is of significant concern for researchers and professionals of child-bearing potential.
-
Causality and Evidence: The basis for this classification is likely due to limited but positive evidence from in vitro studies. One study reported that this compound affects sister chromatid exchange in non-human, in vitro chromosomal effect studies.[3] Alkylating agents, which include some related urea compounds, are known to exert mutagenic effects by transferring alkyl groups to DNA nucleobases, leading to base-pair mutations.[8][9] While the specific mechanism for this compound has not been fully elucidated, its structural alerts and the positive in vitro finding warrant extreme caution.
Specific Target Organ Toxicity (STOT)
-
Single Exposure: this compound is classified as STOT-Single Exposure Category 3 , with the respiratory system as the target organ.[5] Exposure to the dust can cause respiratory irritation.[4][5]
-
Repeated Exposure: There is no available data to classify the hazards of this compound upon repeated or chronic exposure.[5] This represents a critical knowledge gap.
Uncharacterized Hazards
For several key toxicological endpoints, there is a consistent lack of data across multiple authoritative sources.
-
Carcinogenicity: this compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the American Conference of Governmental Industrial Hygienists (ACGIH), or the Occupational Safety and Health Administration (OSHA).[5] However, the absence of a listing does not equate to a definitive finding of non-carcinogenicity; it often reflects a lack of sufficient testing.
-
Reproductive Toxicity: No data available.[5]
Toxicological Data Summary
| Hazard Endpoint | Classification/Value | Notes | Source(s) |
| Acute Oral Toxicity | Category 4; LD50 = 1255 mg/kg (Rat) | Harmful if swallowed. | [5] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. | [4][5] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled. | [4][5] |
| Skin Corrosion/Irritation | No data available | Potential for irritation is unknown. | [4][5] |
| Eye Damage/Irritation | No data available | Potential for eye damage is unknown. | [4][5] |
| Sensitization | No data available | Potential as a skin or respiratory sensitizer is unknown. | [4][5] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. | [3][4][5] |
| Carcinogenicity | Not listed by IARC, NTP, ACGIH, OSHA | Carcinogenic potential has not been adequately studied. | [5] |
| Reproductive Toxicity | No data available | Effects on fertility and development are unknown. | [5] |
| STOT-Single Exposure | Category 3 (Respiratory System) | May cause respiratory irritation. | [5] |
| STOT-Repeated Exposure | No data available | Chronic toxicity is unknown. | [5] |
Hazard Assessment and Control Workflow
A systematic approach is essential when dealing with chemicals like this compound, where significant data gaps exist. The following workflow illustrates a logical process for risk assessment and the implementation of controls.
Caption: Workflow for chemical hazard assessment and control.
Occupational Health and Safety: A Practical Framework
Given the known acute toxicity and suspected mutagenicity, a stringent safety culture is non-negotiable when handling this compound. The hierarchy of controls should be applied to minimize all potential exposures.
Caption: Hierarchy of controls for minimizing this compound exposure.
Exposure Limits
No specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound.[5][10] In the absence of an OEL, exposure should be minimized to the lowest reasonably achievable level.
Recommended Engineering Controls
-
Ventilation: Always handle this compound powder in a well-ventilated area.[5] For tasks that may generate dust, such as weighing or transferring solids, use a chemical fume hood or a ventilated balance enclosure.[11]
-
Safety Equipment: Ensure that eyewash stations and safety showers are located in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[11]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] A particulate filter (type N95 or better) conforming to EN 143 is recommended.[5]
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[4] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[4]
-
Storage: Store in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed to prevent moisture absorption and contamination.[5] Store away from incompatible materials, particularly strong oxidizing agents.[5]
Emergency Procedures
-
Spills: Dampen the solid spill material with 60-70% ethanol to minimize dust generation.[7] Transfer the dampened material to a suitable, sealed container for disposal.[7] Clean the spill area with absorbent paper dampened with ethanol, followed by a soap and water wash.[7]
-
Fire: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish fires.[5] When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][12] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[4][5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[4][5]
-
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To address the data gaps in this compound's toxicity, initial screening can be performed using established in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant human cell line (e.g., HaCaT keratinocytes for skin toxicity, or A549 lung carcinoma cells for inhalation toxicity).
Methodology:
-
Cell Culture: 1.1. Culture the selected cell line in appropriate media and conditions (e.g., 37°C, 5% CO₂) until approximately 80% confluent. 1.2. Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of media. 1.3. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Preparation and Treatment: 2.1. Prepare a stock solution of this compound (e.g., 100 mM) in an appropriate solvent (e.g., sterile water or DMSO). 2.2. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final test concentrations (e.g., ranging from 1 µM to 10 mM). 2.3. Include a vehicle control (medium with the same final concentration of solvent, not exceeding 0.5%) and a positive control (e.g., Doxorubicin).[5] 2.4. Carefully remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or controls to the respective wells.
-
Incubation: 3.1. Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Assay: 4.1. After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5] 4.2. Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. 4.3. Carefully remove the medium containing MTT. 4.4. Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. 4.5. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: 5.1. Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. 5.2. Calculate the percentage of cell viability for each concentration relative to the vehicle control. 5.3. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Conclusion
This compound presents a clear and present hazard profile that necessitates stringent safety measures. It is acutely toxic via oral, dermal, and inhalation routes and is suspected of causing genetic defects. The significant lack of data regarding its potential for irritation, sensitization, and chronic toxicity, including carcinogenicity and reproductive effects, mandates the application of the precautionary principle. Researchers, scientists, and drug development professionals must treat this compound as a substance of high concern, implementing robust engineering controls, consistent use of appropriate PPE, and meticulous handling practices. The advancement of our understanding of this chemical's full toxicological profile through further research is strongly encouraged to fill the existing knowledge gaps and ensure the highest standards of occupational health and safety.
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An In-depth Technical Guide to N-Butylurea as a Chemical Intermediate in Synthesis
This guide provides a comprehensive overview of N-butylurea, a versatile chemical intermediate, for researchers, scientists, and professionals in drug development. It delves into the compound's properties, synthesis methodologies, and its critical role in the formation of complex molecules, particularly within the pharmaceutical landscape.
Introduction: The Strategic Importance of the Urea Moiety
The urea functional group is a cornerstone in medicinal chemistry and drug design.[1] Its unique ability to form stable hydrogen-bonding networks allows it to effectively interact with biological targets, thereby modulating the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[2] A vast number of clinically approved drugs across various disease areas, including anticancer, antibacterial, and antidiabetic agents, incorporate the urea scaffold.[1][3] this compound, as a monosubstituted aliphatic urea, represents a fundamental building block for introducing this critical functionality into more complex molecular architectures. Its dual polar and non-polar characteristics, stemming from the urea group and the butyl chain respectively, make it a valuable intermediate in synthesizing a diverse range of organic compounds.[4]
Physicochemical Properties of this compound
A thorough understanding of a chemical intermediate's properties is paramount for its effective use in synthesis. This compound is an odorless, white crystalline solid.[5][6] Key physical and chemical data are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C5H12N2O | [5][7] |
| Molecular Weight | 116.16 g/mol | [5][7] |
| Melting Point | 95-98 °C | [6][7][8] |
| Boiling Point | ~217.23 °C (estimate) | [7][9] |
| Solubility | Soluble in water, methanol, and ethanol.[6][10] | [6][10] |
| CAS Number | 592-31-4 | [5][7] |
Synthesis of this compound: Methodologies and Mechanistic Considerations
The synthesis of N-substituted ureas, including this compound, can be approached through several synthetic routes. The choice of method often depends on factors such as scale, available starting materials, and desired purity.
Classical Approach: Reaction of Amines with Isocyanates
The reaction of an amine with an isocyanate is a traditional and highly efficient method for forming a urea linkage.[11] In the case of this compound, this involves the nucleophilic addition of ammonia to butyl isocyanate.
Reaction: CH₃(CH₂)₃NCO + NH₃ → CH₃(CH₂)₃NHCONH₂
This reaction is typically carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[11] The high reactivity of the isocyanate group towards nucleophiles like amines makes this a straightforward and often high-yielding process.[12]
Phosgene-Free Synthesis: A Safer Alternative
Due to the hazardous nature of phosgene, which is often used to generate isocyanates, alternative, safer methods have been developed.[13][14] One such method involves the reaction of a primary amine with potassium cyanate in an aqueous acidic medium.[13][15]
Causality Behind Experimental Choices:
-
Acidic Conditions: The use of an acid, such as hydrochloric acid, is crucial to protonate the cyanate ion, forming isocyanic acid (HNCO) in situ. Isocyanic acid is the reactive electrophile in this synthesis.
-
Water as a Solvent: Utilizing water as a solvent offers significant environmental and safety advantages over organic solvents, aligning with the principles of green chemistry.[13]
A generalized workflow for this greener synthesis is depicted below.
Experimental Protocol: Synthesis of this compound from n-Butylamine and Potassium Cyanate
This protocol is adapted from established green chemistry methodologies.[13][15]
Materials:
-
n-Butylamine
-
Potassium cyanate (KOCN)
-
1M Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker and Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve a specific molar equivalent of potassium cyanate in deionized water.
-
In a separate Erlenmeyer flask, prepare a solution of n-butylamine in 1M HCl. Cool this solution in an ice bath with continuous stirring.
-
Slowly add the potassium cyanate solution to the chilled n-butylamine solution. The slow addition is critical to control the exothermic nature of the reaction.
-
Continue stirring the reaction mixture in the ice bath for approximately 30 minutes, and then allow it to warm to room temperature, stirring for an additional 2 hours.
-
The this compound product will precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.
-
Dry the purified this compound, for example, under vacuum at room temperature.[6]
Self-Validation: The purity of the synthesized this compound can be confirmed by determining its melting point and comparing it to the literature value (95-98 °C).[7][8] Further characterization can be performed using techniques like FTIR and NMR spectroscopy.
This compound as a Versatile Chemical Intermediate
The primary value of this compound lies in its utility as a precursor for more complex molecules. The presence of the reactive N-H protons allows for further functionalization.
Synthesis of Sulfonylureas
A prominent application of N-substituted ureas is in the synthesis of sulfonylureas, a class of compounds known for their use as antidiabetic drugs.[1][14] For example, this compound can react with a substituted benzenesulfonyl chloride in the presence of a base to yield a sulfonylurea derivative.
Reaction Scheme: CH₃(CH₂)₃NHCONH₂ + ArSO₂Cl + Base → CH₃(CH₂)₃NHCONHSO₂Ar + Base·HCl
The resulting N-butyl-N'-arylsulfonylurea contains the core structure found in several therapeutic agents.
Role in the Synthesis of Other Heterocyclic Compounds
This compound can also serve as a synthon for various heterocyclic structures. The urea functional group can undergo cyclization reactions with appropriate bifunctional reagents to form nitrogen-containing rings, which are prevalent in many biologically active compounds.
The general workflow illustrating the role of this compound as an intermediate is presented below.
Applications in Drug Development
The urea moiety is a privileged scaffold in drug discovery.[1][3] Its incorporation into drug candidates can enhance binding to target proteins through hydrogen bonding, improve metabolic stability, and fine-tune physicochemical properties.[2] this compound provides a straightforward means of introducing the N-butyl-substituted urea functionality, which can be found in various investigational and approved drugs. For instance, certain urea derivatives have been investigated for their potential as anti-HIV agents.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: this compound is harmful if swallowed.[16] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[6][17] It is considered a combustible solid.[6][17]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.[18] In cases where dust may be generated, a dust mask is recommended.[8]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust.[18][19] Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19] It should be stored away from strong oxidizing agents.[18]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[16][18]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis, combined with the strategic importance of the urea functional group, makes it an essential building block for constructing complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for any scientist working in the field of medicinal chemistry.
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The Multifaceted Biological Activities of N-Butylurea Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the ever-evolving landscape of drug discovery, the urea scaffold has consistently proven to be a privileged motif, underpinning a diverse array of therapeutic agents. Among its many variations, N-Butylurea derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, characterization, and biological evaluation of this compound derivatives. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, providing field-proven insights to empower your own research endeavors. We will explore the anticancer, anticonvulsant, and antiviral potential of these fascinating molecules, equipping you with the knowledge and detailed protocols necessary to accelerate your drug discovery programs.
I. The this compound Scaffold: A Foundation for Diverse Biological Activity
This compound is a monosubstituted urea derivative featuring a butyl group attached to one of the nitrogen atoms.[1] This seemingly simple structure, with its combination of a polar urea core capable of forming crucial hydrogen bonds and a nonpolar butyl chain contributing to lipophilicity, provides a versatile foundation for molecular design.[1] By modifying the other nitrogen atom with various aryl, heteroaryl, or aliphatic moieties, a vast chemical space can be explored, leading to derivatives with a wide spectrum of biological activities.
II. Synthesis and Characterization of this compound Derivatives: A Practical Approach
The synthesis of this compound derivatives is generally straightforward, with several reliable methods available to the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A. General Synthetic Strategies
Two of the most common and effective methods for the synthesis of this compound derivatives are the reaction of butylamine with an isocyanate and the reaction of an amine with butyl isocyanate. A particularly accessible method involves the use of potassium isocyanate.[2][3]
Experimental Protocol: Synthesis of an N-Aryl-N'-butylurea Derivative [2][3]
-
Dissolution of Amine: In a round-bottom flask, dissolve the desired aniline derivative (1.0 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like tetrahydrofuran (THF).
-
Addition of Isocyanate Source: To the stirred solution, add a solution of potassium isocyanate (1.1 equivalents) in water.
-
Acidification: Slowly add hydrochloric acid (1M) to the reaction mixture until it becomes acidic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the precipitated solid is collected by filtration, washed with water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-aryl-N'-butylurea.
Simplified EGFR signaling pathway and its inhibition.
Simplified VEGFR-2 signaling pathway and its inhibition.
B. In Vitro Evaluation of Anticancer Activity
The cytotoxicity of this compound derivatives against various cancer cell lines is commonly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [4][5] Experimental Protocol: MTT Assay for Cytotoxicity [4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Workflow for the MTT cytotoxicity assay.
C. Structure-Activity Relationship (SAR) Insights
The anticancer activity of N-aryl-N'-butylurea derivatives is highly dependent on the nature and position of substituents on the aryl ring. Generally, the presence of electron-withdrawing groups on the aryl ring can enhance cytotoxic activity. [6]The specific substitution pattern influences the binding affinity of the molecule to the kinase active site.
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-tert-Butylbenzoyl | MCF-7 | 12.5 | [7] |
| 2 | 4-tert-Butylbenzoyl | T47D | 25.8 | [7] |
| 3 | 4-tert-Butylbenzoyl | HeLa | 20.3 | [7] |
IV. Anticonvulsant Properties: Modulating Neuronal Excitability
Certain this compound derivatives have demonstrated significant anticonvulsant activity, suggesting their potential in the treatment of epilepsy. [8]
A. Preclinical Screening for Anticonvulsant Activity
The two most widely used preclinical models for the initial screening of anticonvulsant drugs are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. [6][9][10]The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can prevent clonic seizures. [9] Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests [9][11]
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer the this compound derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin for MES, diazepam for scPTZ) should be included.
-
MES Test: At the time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear electrodes. Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
scPTZ Test: At the time of peak effect, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously. Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
-
Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure.
Workflow for anticonvulsant screening assays.
Table 2: Anticonvulsant Activity of a Selected this compound Derivative
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| (2S,3S)-Valnoctylurea | Rat | MES | 29 | [12] |
| (2S,3S)-Valnoctylurea | Rat | scMet | 22 | [12] |
V. Antiviral Potential: A Frontier for Exploration
While the antiviral activity of this compound derivatives is a less explored area compared to their anticancer and anticonvulsant properties, the broader class of urea and thiourea derivatives has shown promise against a range of viruses. [13]This suggests that this compound derivatives represent a fertile ground for the discovery of novel antiviral agents.
A. In Vitro Evaluation of Antiviral Activity
The plaque reduction assay is a gold standard method for quantifying the antiviral activity of a compound. [14]This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication. [14] Experimental Protocol: Plaque Reduction Assay [2][14]
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus Adsorption: Infect the cell monolayer with a known amount of virus for a short period to allow for viral attachment and entry.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the this compound derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Workflow for the plaque reduction assay.
VI. Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer and anticonvulsant agents, coupled with their potential as antiviral compounds, underscores their importance in modern drug discovery. The synthetic accessibility of this class of molecules allows for rapid generation of diverse libraries for screening and optimization.
Future research in this area should focus on several key aspects:
-
Elucidation of Detailed Mechanisms of Action: While kinase inhibition is a known mechanism for the anticancer activity of some derivatives, further studies are needed to identify other potential targets and to understand the precise molecular interactions.
-
Expansion of Antiviral Screening: A systematic screening of this compound derivative libraries against a broad panel of viruses is warranted to uncover new antiviral leads.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified in vitro should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
-
Structure-Based Drug Design: As more structural information about the interactions of this compound derivatives with their targets becomes available, structure-based drug design approaches can be employed to rationally design more potent and selective inhibitors.
By leveraging the insights and protocols outlined in this guide, researchers can effectively explore the rich therapeutic potential of this compound derivatives and contribute to the development of novel medicines for a range of diseases.
References
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
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- Heterocyclic substituted ureas. II. Immunosuppressive and antiviral activity of benzothiazole- and benzoxazoleureas. (1969). Journal of Medicinal Chemistry.
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Navigating the Landscape of Slow-Release Nitrogen Fertilizers: A Technical Guide
An important clarification regarding N-Butylurea: Initial research indicates that this compound is not commonly utilized as a slow-release nitrogen fertilizer in agricultural applications. The primary focus in this field has been on other urea derivatives, such as urea-formaldehyde, and coated fertilizers. Therefore, to provide a technically accurate and relevant guide for researchers, this document will focus on the principles and evaluation of a widely recognized class of slow-release nitrogen fertilizers: Urea-Formaldehyde (UF) fertilizers . The methodologies and principles discussed herein are broadly applicable to the study of other potential slow-release nitrogen compounds.
Part 1: The Imperative for Controlled Nitrogen Release in Modern Agriculture
The development of enhanced-efficiency fertilizers is a cornerstone of sustainable agriculture. Conventional nitrogen fertilizers, such as urea, are susceptible to rapid losses through ammonia volatilization, denitrification, and nitrate leaching, leading to environmental pollution and reduced nutrient use efficiency. Slow-release nitrogen fertilizers, like urea-formaldehyde, mitigate these issues by gradually making nitrogen available to plants, synchronizing nutrient supply with crop demand. This guide provides a technical overview of the synthesis, mechanism, and evaluation of urea-formaldehyde as a model for slow-release nitrogen fertilizer research.
Part 2: Urea-Formaldehyde Fertilizers: Synthesis and Characterization
Urea-formaldehyde (UF) fertilizers are a class of condensation products of urea and formaldehyde. They consist of a mixture of methylene urea polymers of varying chain lengths. The nitrogen in these compounds is released through microbial and, to a lesser extent, chemical hydrolysis in the soil.
Synthesis of Urea-Formaldehyde
The production of UF fertilizers involves the reaction of urea with formaldehyde under controlled temperature and pH. The molar ratio of urea to formaldehyde (U:F ratio) is a critical parameter that determines the characteristics of the final product. A higher U:F ratio generally leads to longer polymer chains and a slower nitrogen release rate.
Characterization of Nitrogen Fractions
The nitrogen in UF fertilizers is characterized by its solubility, which correlates with its availability to plants. The three standard fractions are:
-
Cold-Water-Soluble Nitrogen (CWSN): Readily available nitrogen.
-
Cold-Water-Insoluble Nitrogen (CWIN): The slow-release fraction.
-
Hot-Water-Soluble Nitrogen (HWSN): An intermediate fraction.
The Activity Index (AI) , calculated as (%CWIN - %HWIN) / %CWIN * 100, is a measure of the quality of the slow-release nitrogen. A higher AI indicates a more desirable, gradual release.
Part 3: The Mechanism of Nitrogen Mineralization
The conversion of organic nitrogen in UF fertilizers to plant-available inorganic forms (ammonium and nitrate) is a microbially-driven process. Soil microorganisms, primarily bacteria and fungi, produce enzymes such as urease and proteases that hydrolyze the methylene urea polymers.
The rate of mineralization is influenced by several soil factors:
-
Temperature: Higher temperatures generally increase microbial activity and nitrogen release.
-
Moisture: Optimal soil moisture is essential for microbial function.
-
pH: Soil pH affects microbial populations and enzyme activity.
-
Soil Type: Soil texture and organic matter content influence microbial communities and water holding capacity.
Caption: Mineralization pathway of Urea-Formaldehyde in soil.
Part 4: Experimental Evaluation of Slow-Release Nitrogen Fertilizers
A robust evaluation of slow-release fertilizers requires a combination of laboratory incubation studies and plant growth trials.
Protocol 1: Soil Incubation Study for Nitrogen Release Kinetics
This protocol determines the rate of nitrogen mineralization from the fertilizer in a controlled laboratory setting.
Materials:
-
Test fertilizer (e.g., UF) and a conventional fertilizer (e.g., urea)
-
Control (no fertilizer)
-
Sieved soil with known properties (pH, organic matter, texture)
-
Incubation containers (e.g., 250 mL glass jars with perforated lids)
-
2 M Potassium Chloride (KCl) solution
-
Spectrophotometer or automated nutrient analyzer
Procedure:
-
Soil Preparation: Air-dry and sieve soil to < 2 mm.
-
Treatment Application: Mix a known amount of fertilizer with a specific mass of soil (e.g., 100 g) to achieve a target nitrogen concentration (e.g., 200 mg N/kg soil). Prepare triplicate samples for each treatment and control.
-
Moisture Adjustment: Adjust the soil moisture to 60% of water-holding capacity.
-
Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time points (e.g., 0, 3, 7, 14, 28, 56, and 90 days), destructively sample three replicates from each treatment.
-
Extraction: Extract inorganic nitrogen (NH4+ and NO3-) from the soil samples by shaking with 2 M KCl.
-
Analysis: Analyze the KCl extracts for NH4+ and NO3- concentrations.
-
Data Calculation: Calculate the net nitrogen mineralized at each time point by subtracting the inorganic nitrogen in the control soil from that in the fertilized soil.
Caption: Workflow for a soil incubation study.
Protocol 2: Greenhouse Pot Study for Plant Response
This protocol assesses the effect of the slow-release fertilizer on plant growth, nutrient uptake, and nitrogen use efficiency.
Materials:
-
Test fertilizer, conventional fertilizer, and control
-
Pots filled with a defined growth medium (soil or soilless mix)
-
Test crop seeds (e.g., perennial ryegrass, maize)
-
Greenhouse with controlled environment (light, temperature, humidity)
-
Plant analysis laboratory facilities
Procedure:
-
Potting and Seeding: Fill pots with a known mass of growth medium. Apply the fertilizer treatments at a recommended rate and mix into the top layer of the medium. Sow a specific number of seeds per pot.
-
Growth Conditions: Maintain optimal growing conditions in the greenhouse. Water the pots regularly to maintain consistent moisture.
-
Harvesting: Harvest the above-ground plant biomass at one or more time points during the growing season.
-
Biomass Measurement: Dry the harvested plant material in an oven at 65°C to a constant weight and record the dry matter yield.
-
Nitrogen Analysis: Grind the dried plant tissue and analyze for total nitrogen concentration using a combustion analyzer or Kjeldahl method.
-
Nitrogen Uptake Calculation: Calculate the total nitrogen uptake by multiplying the dry matter yield by the nitrogen concentration.
-
Nitrogen Recovery Efficiency: Determine the percentage of applied fertilizer nitrogen recovered by the plant.
Data Presentation
The results from these experiments can be summarized in tables for clear comparison.
Table 1: Cumulative Nitrogen Release (%) from a 90-day Incubation Study
| Fertilizer | Day 7 | Day 14 | Day 28 | Day 56 | Day 90 |
| Urea | 75.2 | 89.5 | 92.1 | 93.5 | 94.0 |
| UF (U:F 1.5) | 15.8 | 25.4 | 40.1 | 60.5 | 75.3 |
| UF (U:F 2.0) | 10.2 | 18.9 | 32.5 | 51.8 | 65.7 |
| Control | 0 | 0 | 0 | 0 | 0 |
Table 2: Plant Growth and Nitrogen Uptake in a Greenhouse Study
| Fertilizer | Dry Matter Yield ( g/pot ) | N Concentration (%) | Total N Uptake (mg/pot) | N Recovery (%) |
| Urea | 10.5 | 2.8 | 294 | 58.8 |
| UF (U:F 1.5) | 12.2 | 2.5 | 305 | 61.0 |
| UF (U:F 2.0) | 11.8 | 2.4 | 283 | 56.6 |
| Control | 4.2 | 1.5 | 63 | N/A |
Part 5: Concluding Remarks and Future Directions
The development and evaluation of slow-release nitrogen fertilizers are critical for improving agricultural sustainability. Urea-formaldehyde serves as an important example of how chemical modification of urea can lead to controlled nutrient release. Future research in this area will likely focus on the development of new polymer formulations, biodegradable coatings, and "smart" fertilizers that release nutrients in response to specific environmental triggers or plant signals. A thorough understanding of the experimental protocols outlined in this guide is essential for any researcher aiming to contribute to this exciting field.
References
Trenkel, M. E. (2010). Slow- and Controlled-Release and Stabilized Fertilizers: An Option for Enhancing Nutrient Use Efficiency in Agriculture. International Fertilizer Industry Association (IFA). [Link]
An In-depth Technical Guide on the Environmental Impact and Biodegradability of N-Butylurea
This guide provides a comprehensive technical overview of the environmental profile of N-Butylurea (CAS No. 592-31-4), tailored for researchers, environmental scientists, and professionals in drug development and chemical manufacturing. We will delve into the core physicochemical properties that govern its environmental fate, its biodegradability, and its potential ecotoxicological impact, grounded in established scientific principles and standardized testing methodologies.
Introduction to this compound
This compound (C₅H₁₂N₂O) is a substituted urea compound characterized by a butyl group attached to one of the amide nitrogens.[1] It exists as an odorless, white crystalline solid.[1][2] Industrially, it finds application as an intermediate in chemical synthesis, including in the preparation of certain drugs for diabetes and as a fertilizer for rice.[2][3] Its presence in commercial activities underscores the importance of a thorough environmental risk assessment.[1]
Physicochemical Properties: Predicting Environmental Behavior
The environmental fate of a chemical is fundamentally dictated by its physical and chemical properties. These parameters determine its distribution in air, water, and soil, as well as its potential for bioaccumulation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | [1][2] |
| Molecular Weight | 116.16 g/mol | [1] |
| Physical State | White solid | [1][2] |
| Melting Point | 95-98 °C (205 °F) | [1][2][4] |
| Water Solubility | 10 to 50 mg/mL (Soluble) | [1][5] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 0.4 | [1] |
| Vapor Pressure | 0.03 mmHg | [1] |
Expert Insights: The high water solubility and low octanol-water partition coefficient (Log Kₒw) are the most critical parameters from an environmental standpoint. A Log Kₒw of 0.4 suggests that this compound has a low potential for bioaccumulation in fatty tissues of organisms.[1] Its high water solubility indicates that if released into the environment, it will predominantly partition to the aqueous phase and exhibit high mobility in soil, with a potential to leach into groundwater.[6]
Biodegradation and Environmental Fate
The persistence of this compound in the environment is primarily determined by its susceptibility to microbial degradation. As a substituted urea, its primary degradation pathway is expected to be enzymatic hydrolysis.
Proposed Biodegradation Pathway
The degradation of alkylureas is predominantly a microbial process.[7] The key step is the enzymatic cleavage of the amide bond by urease or similar amidase enzymes, which are widespread in soil and aquatic microorganisms.[8] This hydrolysis breaks down this compound into simpler, readily metabolizable compounds.
The proposed primary degradation pathway is as follows:
-
Enzymatic Hydrolysis: Soil or aquatic microorganisms possessing urease enzymes catalyze the hydrolysis of this compound.
-
Formation of Intermediates: This reaction cleaves the molecule, yielding n-butylamine and carbamic acid.
-
Final Mineralization: Carbamic acid is unstable and spontaneously decomposes to ammonia (NH₃) and carbon dioxide (CO₂). The n-butylamine can be further utilized by microorganisms as a carbon and nitrogen source.
Caption: Proposed microbial degradation pathway of this compound.
Factors Influencing Biodegradation in Soil
The rate of urea hydrolysis in soil is influenced by several environmental factors:
-
Soil pH: Urease activity is pH-dependent, and changes in soil pH can significantly alter hydrolysis rates.[9]
-
Organic Matter: Soils rich in organic carbon and nitrogen tend to support larger, more active microbial populations, leading to faster hydrolysis.[9][10]
-
Temperature and Moisture: Like most enzymatic processes, urease activity is affected by soil temperature and moisture levels.[8]
-
Bioavailability: While this compound is water-soluble, its adsorption to soil particles could potentially reduce its availability to microorganisms.[11]
Standardized Biodegradability Testing
To quantitatively assess biodegradability, standardized protocols developed by organizations like the Organisation for Economic Co-operation and Development (OECD) are employed.[12][13] The OECD 301 series of tests are used to determine "ready biodegradability."
A common method is the OECD 301F (Manometric Respirometry Test) . This test measures the oxygen consumed by microorganisms as they degrade the test substance in a closed system over 28 days. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within this period.[14]
Experimental Protocol: OECD 301F Manometric Respirometry
Objective: To determine the ready biodegradability of this compound by measuring oxygen consumption.
Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium lacking a carbon source, ensuring it is saturated with air.
-
Inoculum: The microbial source is typically activated sludge from a wastewater treatment plant. It is washed and aerated before use.
-
Test Setup: Add the mineral medium, inoculum, and this compound (as the sole carbon source, typically at 100 mg/L) to sealed respirometer flasks.
-
Controls:
-
Blank Control: Inoculum and medium only (to measure endogenous respiration).
-
Reference Control: Inoculum, medium, and a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test system.
-
Toxicity Control: Test substance, reference substance, inoculum, and medium (to check for inhibitory effects of the test substance).
-
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days with continuous stirring.
-
Measurement: Oxygen consumption is measured continuously by the pressure drop within the flasks as CO₂ produced is absorbed by a potassium hydroxide solution.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of this compound.
Caption: Workflow for OECD 301F Ready Biodegradability Test.
While specific OECD 301F test data for this compound is not publicly available in the searched results, a Safety Data Sheet notes that related compounds are not expected to be persistent and are not known to be undegradable in wastewater treatment plants, which implies susceptibility to microbial action.[6][15]
Ecotoxicological Profile
Understanding a substance's potential to harm aquatic and terrestrial organisms is a cornerstone of its environmental risk assessment. This is typically evaluated through standardized toxicity tests.
Table 2: Ecotoxicity Data for this compound
| Organism | Endpoint | Value (mg/L) | Classification | Reference |
| Rat (Oral) | LD₅₀ | 1255 mg/kg | Harmful if swallowed | [6] |
LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population.
Expert Insights: The available data primarily focuses on mammalian toxicity, with an oral LD₅₀ in rats of 1255 mg/kg, classifying it as harmful if swallowed.[6] There is a critical lack of published data on its acute and chronic effects on key aquatic organisms such as fish, daphnia, and algae. Such data is essential for a complete environmental risk assessment. Given its high water solubility, the aquatic compartment is the most likely to be affected by a release, making aquatic toxicity testing a priority for future research.
Conclusion and Future Directions
This compound is a chemical with physicochemical properties—namely high water solubility and a low Log Kₒw—that suggest low bioaccumulation potential but high mobility in soil and aquatic systems.[1][5][6] Its chemical structure as a substituted urea strongly implies that it is susceptible to microbial degradation via hydrolysis, a common pathway for related compounds.[7][8]
However, there are significant data gaps in the publicly available literature that prevent a complete environmental risk assessment. The following areas warrant further investigation:
-
Quantitative Biodegradability Data: Standardized testing according to OECD guidelines (e.g., OECD 301F) is required to definitively classify this compound's biodegradability and determine its environmental persistence.
-
Aquatic Ecotoxicology: Acute and chronic toxicity studies on representative aquatic species (fish, invertebrates, algae) are crucial to establish safe environmental concentration limits.
-
Soil Adsorption/Desorption: Determining the Soil Organic Carbon-Water Partitioning Coefficient (Koc) would provide a quantitative measure of its mobility in various soil types.
Addressing these knowledge gaps is essential for developing a comprehensive understanding of this compound's environmental profile and ensuring its safe and sustainable use in all applications.
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- 8. Agronomy eUpdate March 10th, 2022 : Issue 896 [eupdate.agronomy.ksu.edu]
- 9. Urea Hydrolysis Rate in Soil Toposequences as Influenced by pH, Carbon, Nitrogen, and Soluble Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drum.lib.umd.edu [drum.lib.umd.edu]
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Methodological & Application
Application Notes & Protocols: N-Butylurea as a Precursor for Pharmaceutical Ingredients
Abstract
N-Butylurea (CH₃(CH₂)₃NHCONH₂) is a monosubstituted urea derivative that serves as a critical building block in medicinal chemistry. Its structure, combining the hydrogen-bonding capacity of the urea moiety with the lipophilic nature of a butyl chain, makes it an important precursor for synthesizing Active Pharmaceutical Ingredients (APIs).[1][2] The urea functional group is prevalent in numerous bioactive compounds, valued for its ability to establish key interactions with biological targets.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound, focusing on its role in the synthesis of first-generation sulfonylurea antidiabetic agents, exemplified by Tolbutamide.
Introduction: The Strategic Value of this compound in Synthesis
This compound is a white, crystalline solid with the molecular formula C₅H₁₂N₂O.[3] In pharmaceutical synthesis, its value is twofold:
-
Structural Motif Integration: It directly incorporates the N-butyl-substituted urea backbone, a key pharmacophore in certain drug classes. The terminal butyl group is of an ideal size and lipophilicity for optimal activity in first-generation sulfonylureas.[4]
-
Hydrogen Bonding Capability: The urea group's two nitrogen atoms and one carbonyl group are excellent hydrogen bond donors and acceptors, respectively. This feature is fundamental to the binding of many drugs to their target receptors, such as the sulfonylurea receptor (SUR1) in pancreatic β-cells.[5][6]
This guide will focus on the most prominent application of this compound chemistry: the synthesis of Tolbutamide, a well-established oral antihyperglycemic agent.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 592-31-4 | [3] |
| Molecular Formula | C₅H₁₂N₂O | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 95-98 °C | |
| Solubility | Soluble in water and polar organic solvents |
Application Note: Synthesis of Tolbutamide (A Sulfonylurea Antidiabetic Agent)
Tolbutamide, chemically known as 1-butyl-3-(p-tolylsulfonyl)urea, is a first-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[7][8] Its mechanism of action involves stimulating insulin secretion from pancreatic β-cells.[4][7] The synthesis of Tolbutamide is a classic example of forming a sulfonylurea linkage and directly illustrates the utility of this compound's structural components.
Synthetic Strategy Overview
The most common and efficient laboratory synthesis involves the reaction between a sulfonamide and an isocyanate.[9] In this case, p-toluenesulfonamide is reacted with butyl isocyanate. This reaction directly constructs the target molecule. While this method does not use this compound as a reactant, it synthesizes the this compound moiety in situ as part of the final product structure. An alternative conceptual pathway involves the direct coupling of this compound with a p-toluenesulfonyl derivative, though this is less common due to the lower nucleophilicity of the urea nitrogens.
The primary pathway is outlined below.
Caption: Synthetic pathway for Tolbutamide via nucleophilic addition.
Causality in Protocol Design: Why Each Step Matters
The protocol described below is designed for high yield and purity. Each parameter is chosen for a specific chemical reason.
-
Reagents:
-
p-Toluenesulfonamide: Provides the sulfonyl portion of the final molecule.
-
Butyl Isocyanate: Provides the N-butylcarbamoyl portion. Isocyanates are highly reactive electrophiles, making them ideal for this coupling reaction.
-
-
Solvent (Anhydrous Tetrahydrofuran - THF): THF is an excellent solvent for both reactants and is relatively inert. It must be anhydrous because isocyanates react readily with water to form an unstable carbamic acid, which decomposes to butylamine and CO₂, reducing the yield.
-
Base (Triethylamine): The sulfonamide proton (R-SO₂-NH₂) is weakly acidic. Triethylamine acts as a non-nucleophilic base to deprotonate the sulfonamide, creating a more potent sulfonamide anion nucleophile. This greatly accelerates the rate of attack on the electrophilic carbonyl carbon of the isocyanate.
-
Temperature Control (0 °C to 45 °C): The initial addition is performed at 0 °C to control the highly exothermic reaction between the isocyanate and the deprotonated sulfonamide.[4] Allowing the reaction to proceed at a slightly elevated temperature (35-45 °C) ensures it goes to completion in a reasonable timeframe.[4]
Experimental Protocol: Laboratory-Scale Synthesis of Tolbutamide
This protocol details a self-validating procedure for synthesizing Tolbutamide, including in-process checks and final product characterization.
Materials and Equipment
-
Chemicals: p-Toluenesulfonamide, Butyl isocyanate, Triethylamine (anhydrous), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Magnesium sulfate (anhydrous), Hydrochloric acid (1M).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, dropping funnel, reflux condenser (optional, for temperature maintenance), Buchner funnel and flask, Thin-Layer Chromatography (TLC) plates (silica gel), NMR spectrometer, Melting point apparatus.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonamide (e.g., 1.0 mmol, 171.2 mg) in 10 mL of anhydrous THF. Place the flask in an ice bath to cool to 0 °C.
-
Addition of Base and Isocyanate: To the cooled solution, add triethylamine (1.2 mmol, 167 µL) followed by the dropwise addition of butyl isocyanate (1.0 mmol, 113 µL) over 10 minutes using a dropping funnel.[4] Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently warm the flask to 35-45 °C and stir for 3-4 hours.[4]
-
In-Process Control (TLC Monitoring): Monitor the reaction's progress by TLC.
-
Mobile Phase: Ethyl acetate/Hexane (e.g., 30:70 v/v).
-
Visualization: UV light (254 nm).
-
Procedure: Spot the starting material (p-toluenesulfonamide) and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot has disappeared and a new, typically lower Rf spot corresponding to the product is dominant.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. If any solid (triethylamine hydrochloride) has precipitated, filter the solution.
-
Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with 1M HCl (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as diethyl ether or an ethanol/water mixture, to obtain pure Tolbutamide as white crystals.[4]
-
Final Characterization:
-
Melting Point: Determine the melting point of the purified crystals. The literature value for Tolbutamide is 128.5-129.5 °C.[8] A sharp melting point close to this range indicates high purity.
-
Spectroscopy (¹H-NMR, ¹³C-NMR, IR): Confirm the structure of the synthesized compound. Expected signals should correspond to the p-tolyl, sulfonyl, urea, and butyl groups.
-
Table 2: Expected Characterization Data for Tolbutamide
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₂H₁₈N₂O₃S[8] |
| Molecular Weight | 270.35 g/mol [8] |
| Melting Point | 128.5 - 129.5 °C[8] |
| ¹H-NMR | Signals corresponding to aromatic protons, methyl protons (tolyl), CH₂, CH₃ protons (butyl), and NH protons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (urea), and S=O stretching (sulfonyl). |
Generalization & Broader Applications
The principles demonstrated in the Tolbutamide synthesis can be extended to other N-substituted ureas. This compound itself can be a starting material for further functionalization.
Sources
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Application Note: A Comprehensive Guide to the Synthesis of N-Butylurea
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of N-butylurea, a valuable monosubstituted urea derivative. The primary method detailed involves the nucleophilic addition of n-butylamine to isocyanic acid, generated in situ from potassium cyanate in an acidic aqueous medium. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for product characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction and Scientific Background
This compound (C₅H₁₂N₂O) is a key chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other specialized organic compounds.[1] Its structure, featuring a polar urea group and a nonpolar butyl chain, imparts unique solubility and reactivity characteristics. While several synthetic routes exist, including the reaction of amines with isocyanates or the use of phosgene derivatives, these methods often involve highly toxic or reactive reagents.[1][2]
A more practical, safe, and efficient laboratory-scale method utilizes the reaction of a primary amine with potassium cyanate in an acidic aqueous solution.[2][3] This approach avoids the direct handling of hazardous isocyanates by generating isocyanic acid (HNCO) in situ. The subsequent nucleophilic attack by the primary amine on the isocyanic acid yields the desired N-substituted urea. This protocol has been demonstrated to be scalable and produces this compound in good yield and high purity.[2][3]
Reaction Mechanism and Principle
The synthesis proceeds in two primary steps within a single pot. The foundational principle is the acid-catalyzed generation of the reactive electrophile, isocyanic acid, followed by its immediate reaction with the nucleophilic amine.
-
Formation of Isocyanic Acid: In the presence of a strong acid, such as hydrochloric acid (HCl), potassium cyanate (KOCN) is protonated to form cyanic acid, which is in equilibrium with its more reactive tautomer, isocyanic acid (HNCO).[1]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanic acid. This addition reaction forms a transient intermediate that rapidly rearranges to the stable this compound product.
The overall reaction can be summarized as:
CH₃(CH₂)₃NH₂ + KOCN + H⁺ → CH₃(CH₂)₃NHCONH₂ + K⁺[1]
This method is favored for its operational simplicity, use of water as a solvent, and mild reaction conditions.[2][3]
Health and Safety Precautions (EHS)
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[4][5]
-
n-Butylamine (CAS 109-73-9): Highly flammable liquid and vapor.[6][7] It is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[4][6][7] Vapors may form explosive mixtures with air.[6] Keep away from heat, sparks, and open flames.[5][7] Emergency eyewash stations and safety showers must be readily accessible.[4][8]
-
Hydrochloric Acid (1M): Corrosive. Causes skin and eye irritation. Avoid inhaling vapors.
-
Potassium Cyanate: Harmful if swallowed. Avoid creating dust.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4][6] Spills should be absorbed with an inert material like sand or vermiculite and disposed of as hazardous waste according to local regulations.[6][8]
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a 20 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| n-Butylamine | ≥99% | Sigma-Aldrich |
| Potassium Cyanate (KOCN) | ≥96% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Scientific |
| Deionized Water | N/A | In-house |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
| Round-bottom flask (100 mL) | N/A | Pyrex |
| Magnetic stirrer and stir bar | N/A | IKA |
| Graduated cylinders | N/A | Kimble |
| Beakers | N/A | Pyrex |
| Buchner funnel and filter flask | N/A | N/A |
| pH paper | N/A | Whatman |
Stoichiometry and Solution Preparation
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Molar Eq. |
| n-Butylamine | 73.14 | 20 | 1.46 | ~2.0 | 1.0 |
| Potassium Cyanate | 81.12 | 22 | 1.78 | N/A | 1.1 |
| 1M HCl | 36.46 | ~22 | N/A | 22 | ~1.1 |
-
Preparation of 1M HCl: Carefully add 8.3 mL of concentrated (37%) HCl to approximately 80 mL of deionized water in a 100 mL volumetric flask. Cool the solution and then dilute to the 100 mL mark.
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 100 mL beaker, dissolve 1.78 g (22 mmol) of potassium cyanate in 22 mL of 1M HCl aqueous solution. Stir until fully dissolved.
-
Reaction Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar on a magnetic stirrer.
-
Amine Addition: Add 1.46 g (~2.0 mL, 20 mmol) of n-butylamine to the round-bottom flask.
-
Initiation of Reaction: Slowly add the potassium cyanate/HCl solution to the n-butylamine in the flask over 5-10 minutes while stirring vigorously at room temperature. The addition may be slightly exothermic.
-
Reaction: Stir the resulting mixture at room temperature for 1-2 hours. A white precipitate of this compound should form.
-
Product Isolation (Work-up):
-
Cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with two portions of cold deionized water (2 x 10 mL) to remove any unreacted salts (KCl) and residual acid.
-
-
Drying: Dry the product in a desiccator or a vacuum oven at low heat (~40-50 °C) until a constant weight is achieved. The expected yield is typically in the range of 75-90%.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
Appearance: The final product should be an odorless white solid or crystalline powder.[1]
-
Melting Point (MP): The literature melting point for this compound is in the range of 95-98 °C.[9][10] A sharp melting point within this range is indicative of high purity.
-
Infrared (IR) Spectroscopy: An IR spectrum should show characteristic peaks for the urea functional group:
-
N-H stretching (amide): ~3400-3200 cm⁻¹
-
C=O stretching (amide I band): ~1660-1640 cm⁻¹
-
N-H bending (amide II band): ~1570-1550 cm⁻¹
-
C-H stretching (alkyl): ~2960-2870 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆):
-
δ ~5.9-6.2 ppm (t, 1H): NH proton adjacent to the butyl group.
-
δ ~5.3-5.5 ppm (s, 2H): NH₂ protons.
-
δ ~2.9-3.1 ppm (q, 2H): CH₂ protons adjacent to the NH group.
-
δ ~1.2-1.4 ppm (m, 2H): CH₂ protons of the butyl chain.
-
δ ~1.1-1.3 ppm (m, 2H): CH₂ protons of the butyl chain.
-
δ ~0.8-0.9 ppm (t, 3H): Terminal CH₃ protons.
-
-
¹³C NMR (DMSO-d₆):
-
δ ~158-160 ppm: Carbonyl carbon (C=O).
-
δ ~38-40 ppm: CH₂ carbon adjacent to the NH group.
-
δ ~32-34 ppm: CH₂ carbon.
-
δ ~19-21 ppm: CH₂ carbon.
-
δ ~13-15 ppm: Terminal CH₃ carbon.
-
-
References
- United States Patent Office - Pat2823229. [Online].
- Safety Guideline - ChemTrack.org. [Online]. Available: [Link]
- ICSC 0374 - n-BUTYLAMINE. [Online]. Available: [Link]
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water - ResearchG
- Novel synthesis of ureas: application of t-butylureas. - SciSpace. [Online]. Available: [Link]
- PREPARATION OF N,N′-DIALKYLUREAS - Organic Preparations and Procedures Intern
- Safety Data Sheet: n-Butylamine - Chemos GmbH&Co.KG. [Online]. Available: [Link]
- Understanding N-Butylamine: Properties, Handling, and Safety for Industrial Users - Silverfern. [Online]. Available: [Link]
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water - Royal Society of Chemistry. [Online]. Available: [Link]
- Production of N,N′‐dibutylurea (DBU) from n‐butylamine (BA)
- CN1515540A - A new synthesis process of tert-butylamine - Google Patents. [Online].
- N,N'-di-n-Butylurea - NIST WebBook. [Online]. Available: [Link]
- N,N'-Di-n-butylurea - 13C NMR Spectrum - SpectraBase. [Online]. Available: [Link]
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- 10. This compound | 592-31-4 [chemicalbook.com]
Application Notes & Protocols: The Strategic Role of the Urea Moiety in the Synthesis of Sulfonylurea-Class Antidiabetic Agents
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of second and third-generation sulfonylurea drugs, a cornerstone in the management of type 2 diabetes mellitus. While early compounds like Carbutamide, which is structurally an N-Butylurea derivative (1-butyl-3-sulfonylurea), paved the way, they were ultimately withdrawn due to adverse effects.[1] This guide focuses on the modern, more potent, and safer derivatives such as Glibenclamide (a second-generation drug) and Glimepiride (a third-generation drug).[1][2][3] We will dissect the pivotal reaction that forms the core sulfonylurea functional group and provide detailed, field-proven protocols for the synthesis of these vital medications.
The fundamental mechanism of action for sulfonylureas involves stimulating insulin release from pancreatic β-cells.[1][4] They achieve this by binding to and blocking ATP-sensitive potassium channels (K-ATP) on the cell surface. This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The resulting influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby lowering blood glucose levels.[4][5] This insulin release is glucose-independent, a critical factor to consider regarding the risk of hypoglycemia.[1][6]
Part 1: The Core Chemistry - Formation of the Sulfonylurea Linkage
The synthesis of sulfonylurea drugs hinges on the formation of a stable bond between a sulfonamide and a substituted urea moiety. Chemically, the most efficient and common method to achieve this is through the nucleophilic addition of an aryl sulfonamide to an isocyanate.[6] The sulfonamide's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.
While the topic specifies this compound, its direct application is limited to historical compounds. The underlying principle, however, involves the reaction of a butylamine equivalent. In modern synthesis, instead of starting with a pre-formed urea, a more reactive isocyanate derivative is used. For instance, to form a butyl-substituted sulfonylurea, one would react the sulfonamide with butyl isocyanate. This approach is adapted for the synthesis of Glibenclamide and Glimepiride, which utilize cyclohexyl isocyanate and trans-4-methylcyclohexyl isocyanate, respectively.[5][7]
Part 2: Mechanism of Action - A Visual Representation
The therapeutic effect of sulfonylureas is initiated at the pancreatic β-cell. The following diagram illustrates this critical signaling pathway.
Caption: Sulfonylurea binding to SUR1 inhibits K-ATP channels, causing depolarization and insulin release.
Part 3: Synthesis Protocol for Glibenclamide (Glyburide)
Glibenclamide is a potent second-generation sulfonylurea.[8] Its synthesis is a multi-step process that culminates in the reaction of a complex sulfonamide intermediate with cyclohexyl isocyanate. The following protocol is a well-established route.[7][9]
Caption: Multi-step synthesis of Glibenclamide from commercially available starting materials.
-
Amidation: React 2-methoxy-5-chlorobenzoic acid chloride with 2-phenylethylamine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize the HCl byproduct. This forms the amide intermediate, N-[2-(4-chlorophenyl)ethyl]-2-methoxy-5-chlorobenzamide.
-
Sulfonylchlorination: The amide intermediate is then carefully treated with excess chlorosulfonic acid at a controlled low temperature (0-5 °C) to install the sulfonyl chloride group onto the phenyl ring.
-
Amination: The resulting sulfonyl chloride is reacted with aqueous ammonia to form the key sulfonamide intermediate: 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide.[7]
This step is the critical urea formation reaction.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| Sulfonamide Intermediate | 382.85 | 3.83 g | 1.0 |
| Cyclohexyl Isocyanate | 125.17 | 1.38 g | 1.1 |
| Potassium tert-butoxide | 112.21 | 1.34 g | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Protocol:
-
Dissolve the sulfonamide intermediate (10 mmol) in 50 mL of anhydrous DMF in a dry reaction flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add potassium tert-butoxide (12 mmol) to the solution. This strong base deprotonates the sulfonamide nitrogen, making it a more potent nucleophile.
-
Slowly add a solution of cyclohexyl isocyanate (11 mmol) in DMF dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for approximately 6 hours to ensure the reaction goes to completion.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into cold 1N hydrochloric acid to precipitate the crude Glibenclamide.
-
Filter the solid product, wash with water, and dry under a vacuum.[7]
The crude product must be purified, typically by recrystallization from a suitable solvent system like methanol/ammonia followed by acidification with acetic acid.[10]
-
Appearance: White or off-white crystalline powder.[10]
-
Characterization: Confirm the structure and purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Part 4: Synthesis Protocol for Glimepiride
Glimepiride is a third-generation sulfonylurea known for its high potency and longer duration of action.[5] A common synthetic route involves the reaction of a specific sulfonamide with trans-4-methylcyclohexyl isocyanate.[11]
Caption: Key steps in the synthesis of the third-generation sulfonylurea, Glimepiride.
The synthesis of the key sulfonamide intermediate for Glimepiride is a patented process.[11]
-
Condensation: 3-Ethyl-4-methyl-3-pyrrolin-2-one is first condensed with 2-phenylethyl isocyanate to yield [2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene.
-
Sulfonation & Ammonolysis: This intermediate is then chlorosulfonated using chlorosulfonic acid, followed by treatment with ammonia to produce the sulfonamide: 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide.[11]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Example Quantity | Molar Eq. |
| Sulfonamide Intermediate | 393.48 | 3.93 g | 1.0 |
| trans-4-Methylcyclohexyl isocyanate | 139.20 | 1.53 g | 1.1 |
| Toluene | - | 50 mL | - |
| Base (e.g., Triethylamine) | 101.19 | 1.21 g | 1.2 |
Protocol:
-
Suspend the sulfonamide intermediate (10 mmol) in a suitable solvent such as toluene (50 L for 1 Kg scale as per patent example) in a reaction vessel.[5]
-
Add a base like triethylamine to facilitate the reaction.
-
Prepare a solution of trans-4-methyl-cyclohexyl isocyanate (11 mmol) in the same solvent and add it to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for several hours (e.g., 12 hours) until the reaction is complete, as monitored by TLC or HPLC.[5]
-
After completion, cool the reaction mass. The crude product may precipitate upon cooling or require the addition of water to induce precipitation.
-
Filter the solid, wash thoroughly with water to remove any salts.
-
Adjust the pH of the filtrate to 5.5-6.0 with acetic acid to ensure complete precipitation of the product.[5][11]
-
Filter the final solid, wash again with water, and dry at 90-100 °C until a constant weight is achieved.[5]
Glimepiride can exist in different polymorphic forms, with Form I being a common target.[11] Purification often involves dissolving the crude product in a solvent like methanol with the aid of a base (e.g., ammonia gas) to form a salt, followed by filtration and re-precipitation by adding an acid like glacial acetic acid.[11]
-
Appearance: White crystalline solid.
-
Characterization: The final product's identity and purity should be confirmed by HPLC, melting point, IR spectroscopy, and NMR.
References
- CN106278960A - A kind of synthesis technique of glibenclamide.
- Sagandira, C. R., Khasipo, A. Z., & Watts, P. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow.Chemistry. 27(64), 16028-16035. [Link]
- Sola, D., Rossi, L., Schianca, G. P. C., Maffioli, P., Bigliocca, M., Mella, R., Corcos, A. P., & Derosa, G. (2015). Sulfonylureas and their use in clinical practice.Archives of Medical Science, 11(4), 840–848. [Link]
- GLIMEPIRIDE.New Drug Approvals. [Link]
- Sulfonylurea.Wikipedia. [Link]
- Chaia, J. (1957). [A new antidiabetic N-sulfanilyl-N'-butyl urea (BZ 55); preliminary results].Revue medicale du Moyen-Orient, 14(1), 47–50. [Link]
- An Efficient and Practical Process for the Synthesis of Glimepiride.
- Synthetic routes for glipizide 1 a and glibenclamide 1 b.
- AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE.IJCRT.org. [Link]
- CN105111113A - Refining method for producing glibenclamide.
- United States P
- Al-Masoudi, N. A., Al-Zahawi, A. M., & Al-Salihi, N. I. (2018). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents.Molecules, 23(11), 2969. [Link]
- Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity.Vietnam Journal of Science, Technology and Engineering. [Link]
- Kliachko, V. R., Perelygina, A. A., & Mazovetskii, A. G. (1975). [Second generation sulfonylurea preparations in the therapy of diabetes mellitus].Problemy endokrinologii, 21(5), 3–6. [Link]
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- Sulfonylureas, Second Gener
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The Evolving Role of N-Butylurea in Agrochemical Research: Applications and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: Re-evaluating N-Butylurea in Modern Agriculture
This compound (C₅H₁₂N₂O), a simple substituted urea, has traditionally occupied a niche role in the vast landscape of agrochemical research. While not a frontline active ingredient in mainstream commercial products, its significance is increasingly recognized in the context of enhancing nutrient use efficiency and as a foundational molecule for the synthesis of more complex agrochemicals. This guide provides a comprehensive overview of the current and potential applications of this compound, with detailed protocols and insights for researchers and professionals in the field. We will delve into its role as a key component in advanced fertilizer formulations, its potential as a building block for novel herbicides, and the methodologies required to study its environmental fate and efficacy.
Section 1: Enhancing Nitrogen Fertilizer Efficacy with this compound Derivatives
The most significant and well-documented application of this compound chemistry in agriculture is in the development of enhanced-efficiency fertilizers. While this compound itself is not directly used as a primary nitrogen source in large-scale agriculture, its structural motif is central to the action of urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT).
Mechanism of Action: The Role of the Butylurea Moiety in Urease Inhibition
Urea is the most widely used nitrogen fertilizer globally. However, its application is often inefficient due to the rapid hydrolysis of urea into ammonia and carbon dioxide by the ubiquitous soil enzyme, urease. This process, known as ammonia volatilization, can lead to significant nitrogen loss, environmental pollution, and reduced crop yields.
Urease inhibitors containing a butylurea-like structure, such as NBPT, are crucial in mitigating these losses. The N-butyl group plays a critical role in the inhibitory action. It is hypothesized that the butyl chain interacts with the hydrophobic regions of the urease enzyme's active site, while the thiophosphoric triamide portion coordinates with the nickel ions essential for the enzyme's catalytic activity. This dual interaction effectively blocks the enzyme, slowing down the rate of urea hydrolysis and ensuring a more gradual release of nitrogen that can be efficiently utilized by the plant.
The use of NBPT-coated urea has been shown to significantly improve nitrogen use efficiency (NUE) in various crops, including maize and pineapple.[1][2] Studies have demonstrated that this approach can lead to higher chlorophyll content, increased plant dry weight, and ultimately, enhanced crop yields.[1]
Figure 1: A diagram illustrating the mechanism of urease inhibition by NBPT.
Protocol for Evaluating the Efficacy of this compound-Based Urease Inhibitors
This protocol outlines a field trial to assess the effectiveness of an NBPT-coated urea fertilizer compared to conventional urea.
1. Experimental Design:
-
Treatments:
-
T1: Control (no nitrogen fertilizer)
-
T2: Conventional Urea (at standard application rate for the target crop)
-
T3: NBPT-Coated Urea (at the same nitrogen application rate as T2)
-
T4: NBPT-Coated Urea (at a reduced nitrogen application rate, e.g., 75% of T2)
-
-
Replication: Minimum of 4 replications for each treatment.
-
Plot Size: Appropriate for the crop being tested (e.g., 5m x 5m for cereal crops).
-
Layout: Randomized Complete Block Design (RCBD) to minimize the effects of soil heterogeneity.
2. Application of Fertilizers:
-
Fertilizers should be applied at the recommended time for the specific crop and region.
-
Ensure uniform application within each plot using calibrated spreaders.
3. Data Collection:
-
Soil Analysis: Collect soil samples before fertilizer application and at regular intervals throughout the growing season to measure ammonium (NH₄⁺) and nitrate (NO₃⁻) levels.
-
Plant Tissue Analysis: Collect leaf samples at key growth stages to determine the total nitrogen content.
-
Agronomic Parameters: Measure plant height, biomass, and final crop yield.
-
Nitrogen Use Efficiency (NUE): Calculate NUE using the following formula: NUE (%) = [(N uptake in fertilized plot - N uptake in control plot) / N applied] x 100
4. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
| Treatment | N Application Rate ( kg/ha ) | Average Yield (t/ha) | Nitrogen Use Efficiency (%) |
| Control | 0 | 2.5 | N/A |
| Conventional Urea | 120 | 5.0 | 35 |
| NBPT-Coated Urea | 120 | 5.8 | 50 |
| NBPT-Coated Urea | 90 | 5.5 | 55 |
Table 1: Hypothetical data from a field trial evaluating NBPT-coated urea.
Section 2: Synthesis of this compound for Agrochemical Research
The availability of high-purity this compound is essential for its use as a starting material in the synthesis of more complex agrochemicals. While several synthetic routes exist, phosgene-free methods are increasingly preferred due to safety and environmental concerns.
Phosgene-Free Synthesis of this compound
This protocol describes a safe and efficient laboratory-scale synthesis of this compound from n-butylamine and urea.
Materials:
-
n-Butylamine
-
Urea
-
Hydrochloric Acid (HCl)
-
Water
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a reaction flask, dissolve a specific molar ratio of urea in water.
-
Slowly add an equimolar amount of hydrochloric acid to the solution while stirring to form the hydrochloride salt of n-butylamine in situ.
-
Add n-butylamine to the reaction mixture. The molar ratio of urea to n-butylamine can be optimized, with ratios of 1:1 to 6:1 being reported.
-
Heat the reaction mixture to reflux (approximately 100-150°C) and maintain for a specified period (0.1 to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of this compound.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water to remove any unreacted starting materials and byproducts.
-
Recrystallize the crude product from hot water to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Characterization:
-
The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Figure 2: Workflow for the phosgene-free synthesis of this compound.
Section 3: this compound as a Precursor for Herbicides
Substituted ureas are a well-established class of herbicides that primarily act by inhibiting photosynthesis in target weeds. This compound can serve as a key building block for the synthesis of such herbicidally active compounds. A notable example is the synthesis of N-butyl-N'-phenylurea.
Protocol for the Synthesis of N-butyl-N'-phenylurea
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Reaction flask with a dropping funnel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound in an anhydrous solvent in a reaction flask under an inert atmosphere.
-
Slowly add a solution of phenyl isocyanate in the same solvent to the stirred this compound solution using a dropping funnel.
-
Allow the reaction to proceed at room temperature for several hours, monitoring its completion by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-butyl-N'-phenylurea.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Section 4: Environmental Fate and Analysis of Butylurea Compounds
Understanding the environmental persistence and degradation of any agrochemical is crucial for assessing its overall sustainability and potential risks. While data on this compound itself is limited, studies on its close analog, N,N'-dibutylurea (DBU), a breakdown product of the fungicide benomyl, provide valuable insights.
Degradation in Soil
Research has shown that DBU degradation in soil is primarily a microbial process.[3] The half-life of DBU in most soil types is relatively short, typically less than two weeks.[3] However, degradation rates can be influenced by soil water potential and temperature, with slower degradation observed in drier conditions.[3]
Analytical Methods for Residue Analysis
Accurate quantification of this compound and its derivatives in environmental and biological matrices is essential for efficacy and safety studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and reliable method for the analysis of urea-based compounds.
General Protocol for Sample Preparation and HPLC Analysis:
-
Extraction: Extract the analyte from the sample matrix (e.g., soil, plant tissue) using an appropriate solvent.
-
Clean-up: Remove interfering co-extractants using Solid-Phase Extraction (SPE).
-
Analysis: Inject the cleaned-up extract into an HPLC system equipped with a suitable column (e.g., C18) and detector.
-
Quantification: Determine the concentration of the analyte by comparing its peak area to that of a known standard.
Section 5: Future Perspectives and Research Directions
The exploration of this compound in agrochemical research is far from complete. Several avenues warrant further investigation:
-
Direct Application as a Controlled-Release Fertilizer: While its derivatives are used as urease inhibitors, further studies are needed to evaluate the potential of this compound itself as a slow-release nitrogen fertilizer.
-
Herbicidal and Plant Growth Regulator Activity: A systematic screening of this compound and its simple derivatives for herbicidal and plant growth regulatory effects could unveil novel applications.
-
Formulation Technology: The development of advanced formulations, such as nano-encapsulation, could enhance the efficacy and environmental safety of this compound-based agrochemicals.
-
Toxicity to Non-Target Organisms: Comprehensive ecotoxicological studies are necessary to fully understand the impact of this compound on soil microbial communities and other non-target organisms.[4][5]
Conclusion
This compound, though a simple molecule, holds considerable potential in the advancement of agrochemical technologies. Its role as a foundational element in the synthesis of urease inhibitors has already demonstrated its value in improving nitrogen fertilizer efficiency. As research continues to prioritize sustainable and environmentally benign agricultural practices, the versatility of this compound as a synthetic intermediate and a potential active ingredient warrants continued and expanded investigation. The protocols and insights provided in this guide aim to equip researchers and developers with the foundational knowledge to unlock the full potential of this promising compound.
References
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N-Butylurea: A Versatile Building Block in Modern Organic Synthesis
Introduction: Re-evaluating a Classical Synthon
N-Butylurea, a simple monosubstituted urea, has long been a staple on the shelves of chemical suppliers. While historically recognized for its applications in areas such as agriculture and early drug development, its role as a versatile and strategic building block in contemporary organic synthesis is often underestimated.[1][2][3] This guide aims to provide researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of this compound. We will delve into detailed application notes and robust protocols, moving beyond simple procedural steps to illuminate the underlying mechanistic principles that govern its reactivity. The inherent structural features of this compound—a nucleophilic nitrogen, a carbonyl group, and a lipophilic butyl chain—render it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other valuable organic molecules.[4]
This document will explore three key areas where this compound serves as a pivotal starting material: the synthesis of barbiturates, its application in the Biginelli reaction for the preparation of dihydropyrimidinones, and its use in the synthesis of sulfonylureas. Through detailed protocols, mechanistic discussions, and illustrative diagrams, we will demonstrate the enduring relevance and untapped potential of this fundamental chemical entity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 592-31-4 | [5][6] |
| Molecular Formula | C₅H₁₂N₂O | [5][6][7] |
| Molecular Weight | 116.16 g/mol | [5][6][7] |
| Appearance | White to almost white crystalline powder | [2][3] |
| Melting Point | 95-98 °C | [2] |
| Solubility | Water soluble | [3] |
Safety Profile: this compound is an amide and should be handled with appropriate care in a laboratory setting. It is important to note that upon heating to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Application I: Synthesis of N-Butyl Substituted Barbiturates
Barbiturates are a class of central nervous system depressants derived from barbituric acid. The introduction of an N-alkyl substituent, such as a butyl group, significantly influences their pharmacological properties, particularly their lipophilicity and duration of action. This compound serves as a direct and efficient precursor for the synthesis of N-butylbarbituric acid.
Mechanistic Insight: The Cyclocondensation Reaction
The synthesis of N-butylbarbituric acid from this compound and a malonic ester derivative is a classic example of a cyclocondensation reaction. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which serves two primary purposes. First, it deprotonates the malonic ester, forming a highly nucleophilic enolate. Second, it can also deprotonate one of the nitrogen atoms of this compound, enhancing its nucleophilicity. The reaction then proceeds through a nucleophilic acyl substitution mechanism, followed by an intramolecular cyclization to form the six-membered pyrimidine ring characteristic of barbiturates.
Caption: Workflow for the synthesis of N-Butylbarbituric Acid.
Detailed Protocol: Synthesis of 1-Butylbarbituric Acid
This protocol is adapted from established procedures for the synthesis of barbituric acid derivatives.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser, carefully add sodium metal (1 g-atom equivalent) to absolute ethanol (sufficient volume to dissolve the sodium). The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (0.3 mole) and diethyl malonate (0.3 mole) at room temperature.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid until it is acidic (check with pH paper).
-
Isolation: The product, 1-butylbarbituric acid, will precipitate out of the solution upon acidification. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as benzene, to yield the final product.
Table 2: Typical Reaction Parameters for 1-Butylbarbituric Acid Synthesis
| Parameter | Value |
| Reactants | This compound, Diethyl Malonate |
| Base | Sodium Ethoxide |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | ~16 hours |
| Work-up | Acidification with HCl |
Application II: The Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a powerful one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties. This compound can be effectively employed as the urea component in this reaction, leading to the formation of N1-butyl substituted DHPMs.
Mechanistic Insight: A Cascade of Reactions
The mechanism of the Biginelli reaction is believed to proceed through a series of acid-catalyzed steps. The most widely accepted mechanism involves the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the carbonyl group of the ketoester, followed by dehydration, affords the final dihydropyrimidinone product. The use of an N-substituted urea like this compound directs the substitution pattern on the resulting heterocyclic ring.
Caption: Simplified workflow of the Biginelli reaction.
Detailed Protocol: Synthesis of an N-Butyl-Dihydropyrimidinone Derivative
This protocol provides a general procedure for the Biginelli reaction using this compound. The specific aldehyde and β-dicarbonyl compound can be varied to generate a library of DHPMs.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice-cold water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (0.15 mole), the chosen aromatic aldehyde (0.1 mole), and the β-ketoester (0.1 mole) in ethanol (25 mL).
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 1.5 to 3 hours. The reaction progress can be monitored by TLC.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water with stirring. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.
Table 3: Representative Reactants for N-Butyl-DHPM Synthesis
| Aldehyde | β-Ketoester | Expected Product Class |
| Benzaldehyde | Ethyl acetoacetate | Phenyl-substituted N-butyl-DHPM |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Chlorophenyl-substituted N-butyl-DHPM |
| 3-Nitrobenzaldehyde | Ethyl benzoylacetate | Nitrophenyl-substituted N-butyl-DHPM |
Application III: Synthesis of Sulfonylureas
Sulfonylureas are a critical class of compounds, widely known for their use as herbicides in agriculture and as oral hypoglycemic agents for the treatment of type 2 diabetes.[8] Carbutamide (1-butyl-3-sulfonylurea) was one of the first sulfonylureas used to treat diabetes.[8] this compound can serve as a key precursor in the synthesis of N-butyl-N'-arylsulfonylureas.
Mechanistic Insight: Nucleophilic Displacement
The synthesis of sulfonylureas from this compound and an arylsulfonamide typically proceeds via a nucleophilic displacement reaction. The reaction can be carried out at elevated temperatures, often in the presence of an excess of the urea reactant which can also act as the reaction medium.[9] Alternatively, an inert high-boiling solvent can be used. The reaction involves the nucleophilic attack of the deprotonated sulfonamide on the carbonyl carbon of this compound, leading to the formation of the sulfonylurea linkage and the elimination of butylamine.
Caption: General scheme for the synthesis of sulfonylureas from this compound.
Detailed Protocol: Synthesis of 1-n-Butyl-3-p-chlorobenzenesulfonylurea
This protocol is based on a general method for the synthesis of sulfonylureas.[9]
Materials:
-
This compound
-
p-Chlorobenzenesulfonamide
-
High-boiling inert solvent (e.g., sec-butylbenzene) or excess this compound
-
Dilute hydrochloric acid
-
Ethanol
Equipment:
-
Reaction flask equipped with a condenser and a mechanical stirrer
-
Heating mantle with temperature control
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction flask, combine p-chlorobenzenesulfonamide and an excess of this compound. Alternatively, use an inert, high-boiling solvent like sec-butylbenzene.
-
Heating: Heat the reaction mixture to a temperature in the range of 150-170 °C with stirring.[9] The reaction progress can be monitored by observing the evolution of butylamine.
-
Reaction Time: Maintain the reaction at this temperature until completion, which typically takes a few hours.
-
Work-up: After the reaction is complete, cool the mixture. If an excess of this compound was used, it can be removed by filtration after dissolving the reaction mixture in a suitable solvent. The filtrate is then partially neutralized with dilute hydrochloric acid.
-
Isolation and Purification: The desired sulfonylurea product will precipitate. Collect the solid by filtration and wash it with water. The crude product can be purified by recrystallization from a solvent such as ethanol.
Table 4: Examples of Sulfonylureas Synthesized from this compound Derivatives
| Arylsulfonamide | Resulting Sulfonylurea | Potential Application |
| p-Toluenesulfonamide | 1-n-Butyl-3-(p-toluenesulfonyl)urea | Herbicide/Pharmaceutical Intermediate |
| 3,4-Dichlorobenzenesulfonamide | 1-n-Butyl-3-(3,4-dichlorobenzenesulfonyl)urea | Herbicide/Pharmaceutical Intermediate |
| p-Methoxybenzenesulfonamide | 1-n-Butyl-3-(p-methoxybenzenesulfonyl)urea | Pharmaceutical Intermediate |
Conclusion: The Enduring Utility of a Simple Building Block
This compound, despite its simple structure, proves to be a highly valuable and versatile building block in organic synthesis. Its ability to participate in cyclocondensation and multicomponent reactions provides efficient pathways to important heterocyclic scaffolds such as barbiturates and dihydropyrimidinones. Furthermore, its reactivity towards sulfonamides opens a direct route to the synthesis of sulfonylureas, a class of compounds with significant agrochemical and pharmaceutical applications. The protocols and mechanistic insights provided in this guide underscore the importance of understanding the fundamental reactivity of readily available starting materials. For the modern synthetic chemist, a renewed appreciation for classic synthons like this compound can unlock new avenues for the efficient and strategic construction of complex and biologically active molecules.
References
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- Abdel-Wahab, B. F., et al. (2018). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. MDPI.
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- Kalra, S., et al. (2015). Sulfonylureas and their use in clinical practice. PubMed Central.
- Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
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- Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
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- Ramos, L. M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(23), 8235.
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- ResearchGate. (n.d.). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization.
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- Li, Y., et al. (2018). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Molecules, 23(11), 2942.
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- Syngenta. (n.d.). Discovery of Agrochemicals.
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Advanced HPLC Methodologies for the Analysis of N-Butylurea and Its Derivatives: A Comprehensive Guide
Introduction: The Analytical Imperative for N-Butylurea and Its Derivatives
This compound and its structurally related derivatives represent a significant class of compounds with diverse applications, notably in the pharmaceutical and agrochemical industries.[1][2] In drug development, the urea moiety is a critical pharmacophore, valued for its ability to form stable hydrogen bonds with biological targets.[2] The precise and accurate quantification of these compounds is paramount for quality control, stability testing, pharmacokinetic studies, and ensuring product efficacy and safety.
The inherent polarity of this compound presents a unique challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC).[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective analysis of this compound and its derivatives. It delves into two primary HPLC strategies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—offering detailed protocols, method validation guidance, and troubleshooting advice to ensure robust and reliable analytical outcomes.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [4] |
| Molecular Weight | 116.16 g/mol | [4] |
| Appearance | White crystalline solid | - |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | - |
| Polarity | High | [3] |
The high polarity of this compound makes it poorly retained on conventional nonpolar stationary phases used in RP-HPLC, often leading to elution near or at the void volume. This necessitates specialized chromatographic approaches to achieve adequate retention and separation.
Chromatographic Strategies: A Tale of Two Techniques
The selection of the appropriate chromatographic mode is the most critical decision in the analysis of polar compounds like this compound. Both RP-HPLC and HILIC offer viable solutions, each with distinct advantages and underlying retention mechanisms.
Reversed-Phase HPLC (RP-HPLC): Taming Polarity
While challenging, RP-HPLC can be successfully employed for this compound analysis with careful method optimization. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the nonpolar stationary phase (e.g., C18).[5] For polar compounds, strategies to enhance retention are often necessary.
Causality Behind Experimental Choices:
-
Highly Aqueous Mobile Phases: To increase the polarity of the mobile phase and encourage interaction with the stationary phase, a high percentage of aqueous solvent is used.[6]
-
Polar-Embedded or Polar-Endcapped Columns: These columns incorporate polar functional groups within the stationary phase, which helps to retain polar analytes and prevents phase collapse in highly aqueous mobile phases.[5]
-
pH Control: The pH of the mobile phase can influence the ionization state of the analytes and residual silanols on the silica-based stationary phase, thereby affecting retention and peak shape.[7] For urea compounds, a slightly acidic pH is often beneficial.
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is an increasingly popular and often more effective technique for the analysis of highly polar compounds.[8] The retention mechanism in HILIC is multifaceted, involving partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase, hydrogen bonding, and electrostatic interactions.[3]
Causality Behind Experimental Choices:
-
Polar Stationary Phases: HILIC employs polar stationary phases such as bare silica, amide, or diol.[3]
-
High Organic Content in Mobile Phase: The mobile phase consists of a high percentage of a non-polar solvent (typically acetonitrile) with a small amount of aqueous buffer. This creates the aqueous layer on the stationary phase necessary for partitioning.[8]
-
Orthogonal Selectivity: HILIC provides a different selectivity compared to RP-HPLC, which can be advantageous for separating complex mixtures.[5]
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized for specific applications and instrumentation.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This protocol is designed to maximize the retention of this compound on a C18 column.
Caption: Workflow for HILIC analysis of this compound.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detector | 210 nm |
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve ammonium formate in HPLC-grade water to a concentration of 10 mM and adjust the pH to 3.0 with formic acid.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with a diluent of 90:10 (v/v) acetonitrile:water to concentrations ranging from 0.1 µg/mL to 50 µg/mL. Note: The sample diluent should be similar in composition to the initial mobile phase to ensure good peak shape. [9]3. Sample Preparation: Dissolve and dilute the sample in the same diluent used for the working standards to a concentration within the calibration range. Filter through a 0.22 µm syringe filter.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (95% B) for at least 15-20 minutes. HILIC columns may require longer equilibration times than RP columns. [10]5. Analysis: Inject the standards and samples.
-
Data Processing: Process the data as described in the RP-HPLC protocol.
Method Validation: Ensuring Trustworthiness and Compliance
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. Method validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP). [11][12] Validation Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the application. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day and inter-analyst): RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision and accuracy at this level should be acceptable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Authoritative Grounding: The principles and procedures for method validation are comprehensively detailed in the United States Pharmacopeia (USP) General Chapter <621> Chromatography and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46 Chromatographic separation techniques . [13][14]These documents provide the regulatory framework for ensuring the quality and consistency of chromatographic data.
Troubleshooting Common HPLC Issues
Even with a validated method, chromatographic problems can arise. A systematic approach to troubleshooting is essential for minimizing downtime and ensuring data quality.
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Scientific Review: The Feasibility of N-Butylurea as an Oxidizing Agent for Copper
A comprehensive review of existing chemical literature and databases reveals no evidence to support the use of N-butylurea as an oxidizing agent for copper. This document will elucidate the chemical principles that preclude this compound from acting in this capacity and will contrast its properties with those of established oxidizing agents for copper, thereby providing a clear, scientifically grounded explanation for researchers, scientists, and drug development professionals.
Core Chemical Principles: Why this compound is Not an Oxidizing Agent
An oxidizing agent, by definition, is a substance that has a strong affinity for electrons and readily accepts them from another species, thereby oxidizing the other species. Key characteristics of effective oxidizing agents include the presence of elements in high oxidation states (e.g., MnO₄⁻, Cr₂O₇²⁻) or highly electronegative elements (e.g., O₂, F₂).
This compound ((CH₃(CH₂)₃)NHCONH₂) is an alkyl derivative of urea. Its chemical structure lacks the fundamental properties required for it to act as an oxidizing agent for a metal like copper.
-
Absence of a Readily Reducible Center: The constituent atoms of this compound (carbon, hydrogen, nitrogen, and oxygen) are in stable oxidation states. There is no atom within the molecule that can easily accept electrons and be reduced to a lower oxidation state under typical reaction conditions.
-
Electron-Rich Nature: The presence of lone pairs of electrons on the nitrogen and oxygen atoms makes this compound an electron-rich molecule. Such molecules are more likely to act as nucleophiles or ligands, donating electron pairs to electron-deficient species, rather than as oxidizing agents that accept electrons.
Established Oxidizing Agents for Copper: A Comparative Overview
To provide context, it is useful to examine the mechanisms of well-established oxidizing agents for copper. These reactions typically involve the transfer of electrons from copper metal (Cu⁰) to the oxidizing agent, resulting in the formation of copper ions (Cu⁺ or Cu²⁺).
| Oxidizing Agent | Typical Reaction with Copper |
| Nitric Acid (HNO₃) | Cu(s) + 4HNO₃(conc) → Cu(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l) |
| Sulfuric Acid (H₂SO₄) | Cu(s) + 2H₂SO₄(conc) → CuSO₄(aq) + SO₂(g) + 2H₂O(l) |
| Oxygen (O₂) in Acidic Media | 2Cu(s) + O₂(g) + 4H⁺(aq) → 2Cu²⁺(aq) + 2H₂O(l) |
| Hydrogen Peroxide (H₂O₂) | Cu(s) + H₂O₂(aq) + 2H⁺(aq) → Cu²⁺(aq) + 2H₂O(l) |
In each of these examples, the oxidizing agent contains an element that is readily reduced (nitrogen in HNO₃, sulfur in H₂SO₄, oxygen in O₂ and H₂O₂). This fundamental characteristic is absent in the this compound molecule.
Potential Roles of this compound in Coordination Chemistry
While not an oxidizing agent, the urea functional group in this compound can act as a ligand in coordination chemistry. The nitrogen and oxygen atoms possess lone pairs of electrons that can be donated to a metal center to form a coordination complex. In the context of copper, it is conceivable that this compound could coordinate to copper ions (e.g., Cu²⁺) that have already been formed by a separate oxidizing agent.
Hypothetical Coordination Workflow
Caption: Hypothetical two-step process involving copper oxidation and subsequent coordination with this compound.
Conclusion
Based on fundamental chemical principles and a thorough review of the scientific literature, This compound is not an oxidizing agent for copper. Its chemical structure and electron distribution predispose it to act as a ligand or a nucleophile, but not as an electron acceptor. Researchers seeking to oxidize copper should employ established and well-documented oxidizing agents such as nitric acid, hydrogen peroxide, or oxygen in an acidic medium. The creation of protocols for the use of this compound as an oxidizing agent would be scientifically unfounded and is therefore not presented. This clarification is intended to ensure that research and development efforts are directed by accurate and reliable chemical information.
Application Note: A Robust and Scalable Protocol for the Industrial Synthesis of N-Butylurea
Abstract: N-Butylurea is a valuable chemical intermediate with significant applications in the agrochemical and pharmaceutical industries, notably as a precursor for fertilizers and in the synthesis of antidiabetic drugs.[1][2][3] This application note provides a comprehensive, in-depth guide for the large-scale synthesis of this compound. The protocol herein is designed for scalability, safety, and efficiency, addressing the critical considerations for industrial production. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and outline the necessary safety and handling procedures. This document is intended for researchers, chemical engineers, and drug development professionals involved in the manufacturing of chemical intermediates.
Introduction and Industrial Significance
This compound (CAS 592-31-4) is a monosubstituted urea derivative that serves as a critical building block in organic synthesis.[4] Its primary industrial applications include its use as a fertilizer for rice and in the formulation of pharmaceuticals for diabetes management.[1][3] The structural features of this compound, combining the polar urea moiety with a nonpolar butyl group, make it a versatile intermediate.[4] The growing demand in both agricultural and pharmaceutical sectors necessitates a reliable and economically viable manufacturing process.
The traditional synthesis of substituted ureas often involved hazardous reagents like phosgene and isocyanates.[5][6] This guide focuses on a safer and more direct route: the reaction of n-butylamine with urea. This method is advantageous for large-scale production due to the ready availability and lower toxicity of the starting materials. A patent has also described a method for preparing ureas by reacting urea with an amine hydrochloride or the free amine at elevated temperatures, on the order of 150°C.[7]
Chemical Principles and Rationale
The synthesis of this compound from urea and n-butylamine is a nucleophilic substitution reaction. The overall transformation can be represented as:
(NH₂)₂CO (Urea) + CH₃(CH₂)₃NH₂ (n-Butylamine) → CH₃(CH₂)₃NHCONH₂ (this compound) + NH₃ (Ammonia)
Causality of Experimental Choices:
-
Reactant Selection: Urea is an ideal starting material as it is an inexpensive, stable, and safe source of a carbonyl group. n-Butylamine is a readily available primary amine that serves as the nucleophile.
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 150-170°C.[7] This temperature is crucial for several reasons:
-
It provides the necessary activation energy for the reaction to proceed at a practical rate.
-
It facilitates the removal of the ammonia (NH₃) byproduct as a gas. The continuous removal of ammonia is critical as it shifts the reaction equilibrium to the right, favoring the formation of this compound and driving the reaction to completion.
-
-
Solventless Approach: The reaction can be efficiently carried out in an excess of one of the reactants, often molten urea, which acts as the reaction medium.[7] This eliminates the need for a solvent, which simplifies product isolation, reduces waste, and improves the overall process economy.
Process Workflow and Visualization
The industrial synthesis of this compound can be broken down into four main stages: Reactor Charging, Reaction Execution, Product Isolation, and Purification. The logical flow of this process is designed to ensure safety, maximize yield, and achieve high product purity.
Caption: Workflow for the large-scale synthesis of this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is a representative example for a large-scale batch. Quantities should be adjusted based on reactor size and desired output.
4.1. Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket, mechanical stirrer, temperature probe, and a port for controlled addition.
-
Condenser and vent line connected to an acid scrubber system for ammonia neutralization.
-
Filtration equipment (e.g., centrifuge or filter press).
-
Vacuum dryer.
4.2. Reagents and Quantities:
| Reagent | CAS Number | Molecular Weight | Quantity (kg) | Moles (kmol) | Molar Ratio |
| Urea | 57-13-6 | 60.06 g/mol | 150 | 2.50 | ~1.8 |
| n-Butylamine | 109-73-9 | 73.14 g/mol | 100 | 1.37 | 1.0 |
| Ethanol | 64-17-5 | 46.07 g/mol | As required | - | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As required | - | - |
4.3. Protocol Steps:
Part A: Reactor Charging
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 150 kg of urea.
-
Begin agitation and heat the reactor jacket to approximately 135-140°C to melt the urea.
-
Once the urea is completely molten, begin the controlled, subsurface addition of 100 kg of n-butylamine. CAUTION: The initial reaction can be exothermic. Monitor the temperature closely and control the addition rate to maintain a safe operating temperature.
Part B: Reaction Execution
-
After the complete addition of n-butylamine, slowly raise the temperature of the reaction mass to 150-170°C.[7]
-
Maintain this temperature with continuous, vigorous stirring. Ammonia gas will evolve from the reaction mixture. Ensure the vent is open and connected to the acid scrubber.
-
Hold the reaction at this temperature for 4-6 hours, or until reaction monitoring (e.g., HPLC analysis of withdrawn samples) indicates the consumption of the limiting reagent (n-butylamine) is complete.
Part C: Product Isolation
-
Once the reaction is complete, turn off the heating and allow the reactor contents to cool to approximately 80-90°C.
-
Discharge the molten reaction mass into a suitable container and allow it to solidify.
-
Break up the solid crude product for the purification step.
Part D: Purification
-
The crude this compound is purified by crystallization. A common method is using an ethanol/water mixture.[1][2]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until turbidity is observed. Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolate the purified this compound crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified product in a vacuum oven at a temperature not exceeding 60°C until a constant weight is achieved. The final product should be a white to off-white crystalline powder.[1][2]
Safety, Health, and Environmental (SHE) Considerations
5.1. Hazard Identification:
-
n-Butylamine: Highly flammable liquid and vapor.[8] It is toxic if it comes into contact with skin or is inhaled, and it causes severe skin burns and eye damage.[8][9] Vapors can form explosive mixtures with air.[10] It is corrosive to some metals.[9]
-
Urea: Generally considered low hazard. May cause mild irritation upon contact with skin or eyes. Avoid creating dust.[11]
-
Ammonia (byproduct): Toxic and corrosive gas. Poses a significant inhalation hazard.
-
Process Hazards: The reaction is conducted at high temperatures, posing a risk of thermal burns. The process involves flammable liquids and the evolution of toxic gas.
5.2. Engineering Controls:
-
The entire synthesis must be conducted in a well-ventilated area, preferably within a closed-system reactor to contain volatile materials.[10]
-
Use explosion-proof electrical equipment.[8]
-
An efficient acid scrubber (e.g., containing dilute sulfuric acid) is mandatory to neutralize the ammonia gas vented from the reactor.
-
Emergency eyewash stations and safety showers must be readily accessible.[9][10]
5.3. Personal Protective Equipment (PPE):
-
Handling n-Butylamine: Chemical-resistant gloves, protective clothing, and safety goggles with a face shield are required.[10] Respiratory protection with an appropriate cartridge should be used if there is a risk of vapor inhalation.[10]
-
General Operations: Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
5.4. Waste Management:
-
Aqueous waste and spent scrubber solutions should be neutralized before disposal in accordance with local environmental regulations.
-
Solvent waste from purification should be collected and handled as hazardous waste.
Conclusion
This application note details a robust and scalable process for the industrial synthesis of this compound from urea and n-butylamine. By adhering to the outlined protocol, which emphasizes process control and stringent safety measures, manufacturers can achieve high yields of pure this compound. The provided framework serves as a comprehensive guide for researchers and production chemists, enabling the safe and efficient large-scale production of this important chemical intermediate.
References
- United States Patent Office. (n.d.). Patent US2925438A. Google Patents.
- LookChem. (n.d.). Cas 592-31-4, this compound.
- Silver Fern Chemical Inc. (2024). Understanding N-Butylamine: Properties, Handling, and Safety for Industrial Users.
- MySkinRecipes. (n.d.). N,N'-Di-n-butylurea.
- ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
- Ito, A., et al. (2010). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin, 58(1), 82-86.
- Justia Patents. (1992). Process for the N-alkylation of ureas.
- ResearchGate. (2024). Production of N,N'‐dibutylurea (DBU) from n‐butylamine (BA) and CO2.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: n-Butylamine.
- National Center for Biotechnology Information. (n.d.). Butylurea. PubChem.
- Google Patents. (n.d.). CN1313443C - Method for synthesizing sec-butyl urea.
- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23091-23102.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - n-Butylamine.
- Google Patents. (n.d.). US20140037570A1 - NBPT solution for preparing urease inhibited urea fertilizers prepared from N-alkyl.
- Organic Preparations and Procedures, Inc. (1976). PREPARATION OF N,N′-DIALKYLUREAS.
- Google Patents. (n.d.). CN105837473A - Preparing process of tetrabutyl urea.
- Google Patents. (n.d.). CN1515540A - A new synthesis process of tert-butylamine.
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Application Notes and Protocols: N-Butylurea in the Synthesis of Advanced Polymers and Resins
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Re-evaluating N-Butylurea as a Versatile Building Block in Polymer Chemistry
This compound, a monosubstituted urea derivative, has traditionally found applications in fields such as agriculture and medicine.[1][2] However, its inherent chemical functionalities—a reactive secondary amine, a primary amine, and a carbonyl group—present a compelling case for its utilization as a specialty monomer in the synthesis of advanced polymers and resins. The presence of the butyl group introduces hydrophobicity, which can be strategically employed to tailor the properties of the final polymeric material, such as solubility, flexibility, and resistance to moisture.
This application note explores the potential of this compound in three key areas of polymer synthesis: as a modifier in urea-formaldehyde-type resins, as a chain extender in poly(urethane-urea)s, and as a comonomer in non-isocyanate polyureas. We will provide detailed theoretical frameworks and hypothetical, yet scientifically grounded, experimental protocols to guide researchers in harnessing the unique attributes of this compound for the creation of novel materials with tailored properties.
Part 1: this compound in the Synthesis of Modified Amino Resins
The synthesis of urea-formaldehyde (UF) resins is a well-established industrial process, valued for producing low-cost, fast-curing, and rigid thermosetting polymers.[3][4] These resins are widely used as adhesives and coatings.[3] The primary mechanism involves the acid- or base-catalyzed reaction of urea with formaldehyde to form methylolurea intermediates, which then undergo condensation to form a cross-linked network.[4][5][6][7]
By substituting urea with this compound, it is possible to synthesize a modified amino resin with distinct properties. The butyl group is anticipated to enhance the resin's flexibility, impact resistance, and solubility in organic solvents, a principle already demonstrated in butylated UF resins where butanol is used as a modifying agent.[3]
Reaction Mechanism: this compound-Formaldehyde Condensation
The reaction proceeds in two main stages, analogous to conventional UF resin synthesis:
-
Methylolation: this compound reacts with formaldehyde under neutral or alkaline conditions to form various hydroxymethyl derivatives.
-
Condensation: Under acidic conditions and with heating, these intermediates condense, eliminating water to form methylene and ether linkages, resulting in a cross-linked polymer network.
Diagram 1: Proposed Reaction Scheme for this compound-Formaldehyde Resin Synthesis
Caption: Reaction pathway for this compound-Formaldehyde resin formation.
Experimental Protocol: Synthesis of an this compound-Formaldehyde (NBU-F) Resin
This protocol is a model procedure adapted from established methods for urea-formaldehyde resin synthesis.[5]
Materials:
-
This compound
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide (NaOH) solution (2M)
-
Sulfuric acid (H₂SO₄) solution (0.5N)
-
Distilled water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Dropping funnel
-
pH meter or universal indicator paper
Procedure:
-
Initial Reaction Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 116.16 g (1.0 mol) of this compound and 162.2 g (2.0 mol) of 37% formaldehyde solution.
-
pH Adjustment: Adjust the pH of the mixture to 8.0-8.5 using a 2M NaOH solution. This alkaline environment promotes the initial methylolation reaction while minimizing premature condensation.
-
Methylolation Stage: Heat the mixture to 60°C with continuous stirring. Maintain this temperature for 1 hour to allow for the formation of hydroxymethyl this compound derivatives.
-
Acidification and Condensation: Cool the mixture to 40°C. Slowly add 0.5N H₂SO₄ through a dropping funnel until the pH reaches 4.5-5.0. This acidic condition catalyzes the condensation reaction.
-
Polymerization: Gently heat the reaction mixture to 80-85°C. Monitor the viscosity of the resin. The reaction should be stopped when the desired viscosity is reached, which can be determined by taking samples and observing their flow properties at room temperature.
-
Neutralization and Storage: Once the target viscosity is achieved, cool the reactor to room temperature and neutralize the resin by adjusting the pH to 7.0-7.5 with 2M NaOH. The resulting resin can be stored for further characterization and application.
Table 1: Comparison of Expected Properties of UF and NBU-F Resins
| Property | Standard Urea-Formaldehyde (UF) Resin | This compound-Formaldehyde (NBU-F) Resin (Expected) |
| Flexibility | Brittle | Increased flexibility and impact resistance |
| Solubility | Primarily water-soluble in uncured state | Improved solubility in organic solvents |
| Moisture Resistance | Moderate | Potentially enhanced due to hydrophobicity |
| Curing Speed | Fast | May be slightly slower due to steric hindrance |
| Adhesion | Good to porous substrates | Potentially improved adhesion to non-polar substrates |
Part 2: this compound as a Chain Extender in Poly(urethane-urea) Synthesis
Polyurethanes and polyureas are a versatile class of polymers with applications ranging from rigid foams to flexible elastomers.[8] Their properties are highly tunable and depend on the chemical nature of the monomers used.[8] The synthesis typically involves the reaction of a diisocyanate with a polyol (for polyurethanes) or a polyamine (for polyureas).[8] Short-chain diols or diamines, known as chain extenders, are often incorporated to build up the hard segment of the polymer, thereby enhancing its mechanical properties.[8]
This compound, with its two reactive N-H groups, can theoretically function as a chain extender in the synthesis of poly(urethane-urea)s. The reaction of the amine groups of this compound with isocyanate groups would form urea linkages, contributing to the hard segment of the polymer. The butyl group would introduce a degree of internal plasticization and disrupt the packing of the hard segments, potentially leading to elastomers with lower modulus and increased flexibility.
Diagram 2: this compound as a Chain Extender in Poly(urethane-urea) Synthesis
Caption: Workflow for synthesizing poly(urethane-urea) with this compound.
Experimental Protocol: Synthesis of a Poly(urethane-urea) with this compound as a Chain Extender
This protocol describes a two-step prepolymer method, a common technique for synthesizing poly(urethane-urea) elastomers.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Dibutyltin dilaurate (DBTDL) catalyst
Equipment:
-
Four-neck reaction kettle with mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel
-
Heating mantle with temperature control
-
Vacuum oven
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMEG at 80°C under vacuum for 4 hours prior to use.
-
Charge 100 g (0.05 mol) of dried PTMEG into the reaction kettle.
-
Heat the PTMEG to 60°C with stirring under a nitrogen atmosphere.
-
Add 25 g (0.1 mol) of molten MDI to the reactor via a dropping funnel over 30 minutes.
-
Add 2-3 drops of DBTDL catalyst.
-
Increase the temperature to 80°C and maintain for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 40°C.
-
Dissolve 5.81 g (0.05 mol) of this compound in 50 mL of anhydrous DMAc.
-
Slowly add the this compound solution to the stirred prepolymer. An increase in viscosity will be observed.
-
Continue stirring for 1 hour at 40-50°C.
-
-
Casting and Curing:
-
Pour the viscous polymer solution onto a glass plate to form a film of uniform thickness.
-
Cure the film in a vacuum oven at 70°C for 12 hours to remove the solvent and complete the reaction.
-
Table 2: Anticipated Effects of this compound as a Chain Extender
| Property | Conventional Diamine Chain Extender | This compound as Chain Extender (Expected) |
| Hard Segment Packing | Highly ordered, crystalline | Disrupted, more amorphous |
| Tensile Strength | High | Moderate |
| Elongation at Break | Moderate | High |
| Hardness (Shore A) | High | Lower |
| Solvent Resistance | Good | Potentially altered due to butyl group |
Part 3: this compound in Non-Isocyanate Polyurea Synthesis
Growing environmental and health concerns associated with the use of isocyanates have spurred research into non-isocyanate routes for polyurethane and polyurea synthesis.[9][10][11][12] One promising approach involves the melt polycondensation of urea or its derivatives with diamines.[9][10] This method offers a more sustainable pathway to producing these valuable polymers.
This compound can be envisioned as a comonomer in such a system. Its reactivity could be leveraged in a reaction with a diamine, where the urea moiety undergoes transamidation to form the polymer backbone. The butyl group would be incorporated as a pendant group, influencing the polymer's properties.
Proposed Synthetic Approach
A melt polycondensation reaction could be carried out between this compound and a suitable diamine, such as 1,6-hexanediamine. The reaction would likely require a catalyst and elevated temperatures to drive the condensation and removal of ammonia.
Diagram 3: Non-isocyanate Polyurea Synthesis with this compound
Caption: Proposed non-isocyanate route to polyureas using this compound.
Hypothetical Experimental Protocol: Melt Polycondensation of this compound and 1,6-Hexanediamine
Materials:
-
This compound
-
1,6-Hexanediamine
-
A suitable catalyst (e.g., an organocatalyst like TBD - 1,5,7-Triazabicyclo[4.4.0]dec-5-ene)
-
Antioxidant (e.g., Irganox 1010)
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with high-temperature control
-
Vacuum pump
Procedure:
-
Reactor Charging: Charge the reactor with equimolar amounts of this compound and 1,6-hexanediamine. Add a catalytic amount of TBD (e.g., 1 mol%) and a small amount of antioxidant.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Melt Reaction: Heat the mixture under a slow stream of nitrogen to 150-180°C to form a homogeneous melt.
-
Polycondensation: Gradually increase the temperature to 200-220°C while stirring. Ammonia will be evolved and removed from the reactor.
-
Vacuum Application: After the initial evolution of ammonia subsides, apply a vacuum to the system to facilitate the removal of the remaining byproduct and drive the polymerization to completion.
-
Polymer Isolation: Once the desired melt viscosity is achieved, cool the reactor under nitrogen. The resulting polymer can be removed and processed for characterization.
Conclusion and Future Outlook
This compound presents a compelling, yet underexplored, opportunity for the development of novel polymers and resins. The protocols and theoretical frameworks provided in this application note serve as a foundational guide for researchers to investigate its potential in creating materials with tailored properties. The incorporation of the butyl group offers a strategic handle to modify flexibility, solubility, and other key characteristics of established polymer systems like amino resins and polyureas. Further research into the reaction kinetics, optimization of process parameters, and comprehensive characterization of the resulting polymers will be crucial in fully elucidating the value of this compound as a specialty monomer in modern polymer science.
References
- American Chemical Society. (n.d.). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization.
- European Coatings. (2025, August 1). Non-isocyanate polyureas: sustainable synthesis with tunable properties.
- Journal of Applied Chemistry. (n.d.). Synthesis of poly(urethane-urea)s based on novel macro-diamines: enhanced mechanical properties.
- MDPI. (n.d.). Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines.
- Ohalete, M. N., & Popoola, A. V. (2019). Urea-formaldehyde Resins Synthesis, Modification and Characterization. IOSR Journal of Applied Chemistry, 12(8), 19-25.
- MDPI. (2024, April 4). Synthesis, Structure and Properties of Polyester Polyureas via a Non-Isocyanate Route with Good Combined Properties.
- National Center for Biotechnology Information. (2024, February 6). State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications.
- National Center for Biotechnology Information. (n.d.). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea.
- ResearchGate. (n.d.). Synthesis of Polyurea Thermoplastics through a Nonisocyanate Route Using CO 2 and Aliphatic Diamines.
- University of Toronto. (n.d.). Experiment 2 Preparation of Urea-formaldehyde Resin.
- ResearchGate. (n.d.). Synthesis of polyurethane-urea elastomer.
- National Institutes of Health. (2020, January 31). New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties.
- Wiley Online Library. (2016, September 20). Poly(Urea Ester): A Family of Biodegradable Polymers with High Melting Temperatures.
- Semantic Scholar. (2021, December 15). Polyureas Versatile Polymers for New Academic and Technological Applications.
- Sphinxsai. (n.d.). Polyureas: Synthesis and Characterization.
- University of Amsterdam. (2022, November 9). Novel isocyanate-free synthesis of polyurea.
- PubMed. (n.d.). Segmented poly(esterurethane urea)s from novel urea-diol chain extenders: synthesis, characterization and in vitro biological properties.
- ScienceDirect. (n.d.). Structure formation in urea-formaldehyde resin synthesis.
- Chimar Hellas. (n.d.). Urea-Formaldehyde resins characterization by FTIR and TG-DTA.
- Lupine Publishers. (2020, February 11). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission.
- Scent.vn. (n.d.). This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance.
- Forest Products Society. (2010, March 18). Characterization and performance of melamine enhanced urea formaldehyde resin for bonding southern pine particleboard.
- European Patent Office. (1989, January 4). Process for the preparation of urea-formaldehyde resins.
- MDPI. (n.d.). Polyureas Versatile Polymers for New Academic and Technological Applications.
- ResearchGate. (2015, October 16). Crystalline characteristics of urea-formaldehyde resin adhesives at different formaldehyde/urea mole ratios.
- ScienceDirect. (2020, March 5). Study of the synthesis parameters of a urea-formaldehyde resin synthesized according to alkaline-acid process.
- YouTube. (2025, April 16). What Happens When Urea Reacts With Formaldehyde?.
- ResearchGate. (n.d.). The reaction of urea with formaldehyde.
- Universiti Sains Malaysia. (n.d.). POLYMER CHEMISTRY I.
- UreaKnowHow.com. (n.d.). Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters.
- PubChem. (n.d.). Butylurea.
- Central Intelligence Agency. (n.d.). THE REACTION BETWEEN UREA AND FORMALDEHYDE IN CONCENTRATED SOLUTIONS.
- ResearchGate. (2018, September 18). Advances in the synthesis of non-isocyanate polyurethanes.
- Royal Society of Chemistry. (n.d.). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas.
- Google Patents. (n.d.). Low molecular weight urea-formaldehyde reaction products and process for the preparation thereof.
- UConn Library. (n.d.). Specialty monomers and polymers : synthesis, properties, and applications.
- ACS Publications. (n.d.). Polymerization of n-Butyl Acrylate by Atom Transfer Radical Polymerization. Remarkable Effect of Ethylene Carbonate and Other Solvents.
- Chemistry LibreTexts. (2023, January 28). 10.5: Condensation Polymers.
- National Institutes of Health. (n.d.). Single-Unit Comonomer Insertion Initiates Radical Polymerization of Thionolactone to Give Chemically and Thermally Degradable Polythioesters.
- National Bureau of Standards. (n.d.). Procedures for homogeneous anionic polymerization.
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Application Note: N-Butylurea as a Tool for Probing Protein Stability and Denaturation Pathways
Audience: Researchers, scientists, and drug development professionals engaged in biophysical characterization, protein engineering, and formulation development.
Abstract: The study of protein denaturation is fundamental to understanding protein stability, folding mechanisms, and the development of stable biotherapeutics.[1][2] While urea and guanidinium hydrochloride are the most common chemical denaturants, alkylureas such as N-butylurea offer unique advantages due to their amphiphilic nature. This document provides a detailed guide to the application of this compound in protein denaturation studies. It covers the underlying denaturation mechanism, provides comprehensive experimental protocols for both chemical and thermal denaturation, and outlines the necessary data analysis to extract key thermodynamic parameters.
Introduction: The Role of this compound in Protein Science
The conformational stability of a protein is a critical determinant of its biological function and its viability as a therapeutic agent.[3][4] Chemical denaturants are invaluable tools for quantifying this stability by perturbing the delicate balance of non-covalent forces that maintain a protein's native three-dimensional structure.[1][5]
This compound (C₅H₁₂N₂O) is an alkyl-substituted urea that acts as a potent protein denaturant.[6] Unlike its parent compound, urea, this compound possesses a nonpolar n-butyl group, which imparts a hydrophobic character. This amphiphilic nature allows it to interact with proteins through a dual mechanism, making it a particularly insightful tool for probing the role of hydrophobic interactions in protein stability. Studies have shown that this compound can effectively lower the denaturation temperature of proteins like lysozyme, enabling the study of thermal unfolding within a more accessible temperature range.[6]
The Mechanism of this compound-Induced Denaturation
The denaturation of proteins by urea is understood to occur through a combination of direct and indirect mechanisms.[7][8][9] this compound leverages these same mechanisms but with a pronounced enhancement of hydrophobic interactions.
-
Direct Interaction: this compound, like urea, can form hydrogen bonds with the peptide backbone and polar side chains, directly competing with and disrupting the intramolecular hydrogen bonds that stabilize secondary and tertiary structures.[8][10] This interaction stabilizes the unfolded state, shifting the equilibrium away from the native conformation.[9][10]
-
Indirect Interaction (Hydrophobic Effect): The primary distinction of this compound lies in its butyl group. This nonpolar moiety can interact favorably with the hydrophobic core of a protein. The prevailing "hydrophobic effect" that drives protein folding is the entropically favorable release of ordered water molecules from around nonpolar side chains as they are buried in the protein's interior. This compound can disrupt this process in two ways:
-
It can weaken the hydrophobic effect by altering the structure and dynamics of the bulk water, making it more favorable for nonpolar residues to be exposed to the solvent.[7][11]
-
More significantly, the butyl group can directly solvate the exposed hydrophobic residues of the unfolded or partially unfolded protein. Molecular dynamics simulations suggest that urea's denaturing power is enhanced by its ability to form stronger attractive dispersion interactions with protein side chains and the backbone than water can.[12][13] The addition of the butyl group amplifies this effect, particularly for hydrophobic residues.
-
This dual mechanism suggests that this compound first interacts with the protein surface and then, as thermal fluctuations expose the hydrophobic core, the butyl groups penetrate and stabilize these newly exposed nonpolar regions, effectively preventing the protein from refolding.[11]
Diagram of Proposed Denaturation Mechanism
Caption: Proposed mechanism for this compound protein denaturation.
Physicochemical Properties and Comparison with Other Denaturants
This compound's properties make it a useful alternative to urea and guanidinium hydrochloride (GdnHCl). Its lower required concentration can be advantageous in experiments where high solute concentrations might interfere with analytical techniques or affect other components in a formulation.
| Property | This compound | Urea | Guanidinium HCl |
| Molecular Weight | 116.16 g/mol [14] | 60.06 g/mol | 95.53 g/mol |
| Solubility in Water | Soluble (48.34 g/L @ 25°C)[15][16] | Very Soluble (~1080 g/L @ 20°C) | Very Soluble (~573 g/L @ 20°C) |
| Primary Mechanism | H-bonding & Hydrophobic Interactions[7][12] | Primarily H-bonding, some hydrophobic[7][8] | Chaotropic (disruption of water structure), Ionic interactions[5] |
| Typical Conc. Range | 0.5 - 4 M | 1 - 8 M | 1 - 6 M |
| Key Advantage | More potent than urea; probes hydrophobic stability | Highly soluble; well-characterized | Strong denaturant; can populate intermediates[5] |
| Consideration | Can precipitate at low temperatures | Can cause carbamylation of proteins (especially at high pH/temp) | High ionic strength can affect electrostatics |
Experimental Protocols
These protocols provide a framework for using this compound to assess protein stability. The model protein used here is Hen Egg White Lysozyme (HEWL), but the principles are broadly applicable.
Protocol 1: Chemical Denaturation Isotherm
This protocol determines the conformational stability of a protein (ΔG°) by measuring the unfolding transition as a function of this compound concentration.
A. Materials & Reagents
-
This compound (CAS 592-31-4), high purity[14]
-
Hen Egg White Lysozyme (HEWL)
-
Buffer components (e.g., Sodium Phosphate, pH 7.0)
-
Syringe filters (0.1 or 0.22 µm)
-
Spectrofluorometer or Circular Dichroism (CD) Spectropolarimeter
B. Stock Solution Preparation
-
Buffer Preparation: Prepare 1 L of a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). Filter through a 0.22 µm filter. The choice of buffer is critical and should be one in which the protein is stable and whose pH is not significantly affected by temperature or the addition of the denaturant.
-
This compound Stock (e.g., 4 M): Accurately weigh 46.46 g of this compound (MW = 116.16 g/mol ) and dissolve it in the prepared buffer to a final volume of 100 mL. The concentration should be confirmed by refractive index measurements.
-
Protein Stock (e.g., 1 mg/mL): Dissolve HEWL in the buffer to a concentration of ~1 mg/mL. Determine the exact concentration spectrophotometrically using the appropriate extinction coefficient (for HEWL, E₂₈₀ⁿᵐ (1%) = 26.4). Filter the solution using a 0.1 µm syringe filter to remove any aggregates.[6]
C. Experimental Procedure (Intrinsic Fluorescence)
-
Prepare a series of 20-30 samples in cuvettes or a 96-well plate, each with a final volume of 1 mL and a final protein concentration of 10-20 µg/mL.
-
Create a gradient of this compound concentrations (e.g., from 0 M to 3.5 M) by mixing appropriate volumes of the this compound stock, buffer stock, and protein stock. Ensure the final protein and buffer concentrations are identical across all samples.
-
Include samples with 0 M denaturant (native baseline) and the highest denaturant concentration (unfolded baseline).
-
Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours, but may need to be determined empirically).
-
Measure the intrinsic tryptophan fluorescence. Set the excitation wavelength to 295 nm (to minimize tyrosine excitation) and record the emission spectrum from 310 nm to 400 nm.
-
The denaturation can be monitored by the shift in the wavelength of maximum emission (λ_max) or the ratio of fluorescence intensities at two wavelengths (e.g., F350/F330).[6]
Workflow for Chemical Denaturation Study
Caption: Experimental workflow for a chemical denaturation study.
Protocol 2: Thermal Denaturation (Melting Temperature, Tₘ Shift)
This protocol assesses how this compound affects the thermal stability of a protein by measuring the change in its melting temperature (Tₘ).
A. Materials & Reagents
-
Same as Protocol 1.
-
Differential Scanning Calorimeter (DSC) or a NanoDSF instrument (differential scanning fluorimetry).[6]
B. Stock Solution Preparation
-
Prepare buffer and protein stock solutions as described in Protocol 1.
-
Prepare an this compound solution at the desired final concentration for the experiment (e.g., 0.5 M).[6]
C. Experimental Procedure (nanoDSF)
-
Prepare at least two sets of samples:
-
Load the samples into the appropriate capillaries for the nanoDSF instrument.
-
Set up a temperature ramp, for example, from 20°C to 95°C at a rate of 1°C/min.
-
The instrument will monitor the ratio of tryptophan fluorescence emission at 350 nm and 330 nm as a function of temperature.[6]
-
The melting temperature (Tₘ) is identified as the inflection point of the sigmoidal unfolding curve (i.e., the peak of the first derivative).
-
Compare the Tₘ of the protein in the presence and absence of this compound. A decrease in Tₘ indicates destabilization.
Data Analysis and Interpretation
For chemical denaturation, the raw spectroscopic data (Y) is plotted against the denaturant concentration [D]. The resulting sigmoidal curve is fitted to a two-state denaturation model to extract thermodynamic parameters.[17]
-
Calculate Fraction Denatured (fₖ):
-
fₖ = (Yₙ - Y) / (Yₙ - Yᵤ)
-
Where Y is the observed signal at a given denaturant concentration, and Yₙ and Yᵤ are the signals of the fully native and fully unfolded states, respectively (determined from the pre- and post-transition baselines).[17]
-
-
Calculate Equilibrium Constant (Kₑₖ):
-
Kₑₖ = fₖ / (1 - fₖ)[17]
-
-
Calculate Free Energy of Unfolding (ΔG°):
-
ΔG° = -RT ln(Kₑₖ)
-
Where R is the gas constant and T is the absolute temperature in Kelvin.[17]
-
-
Linear Extrapolation Method (LEM):
-
The free energy of unfolding is linearly dependent on the denaturant concentration:
-
ΔG° = ΔG°(H₂O) - m[D]
-
A plot of ΔG° versus [D] yields a straight line. Extrapolating this line to 0 M denaturant gives ΔG°(H₂O), the conformational stability of the protein in buffer alone. The slope of the line is the m-value, which relates to the change in solvent-accessible surface area upon unfolding.[18]
-
The midpoint of the transition, Cₘ, is where ΔG° = 0.
-
Conclusion and Field Applications
This compound is a powerful and nuanced denaturant that provides specific insights into the role of hydrophobic forces in maintaining protein structure. Its enhanced potency compared to urea allows for denaturation studies at lower solute concentrations, minimizing potential artifacts.
Applications in Drug Development and Research:
-
Formulation Development: Quickly screen the effects of excipients (salts, sugars, polymers) on protein stability by observing shifts in the this compound-induced denaturation curve.
-
Protein Engineering: Quantify the change in stability (ΔΔG°) of protein mutants, particularly those involving mutations in the hydrophobic core.
-
Mechanism of Action Studies: Investigate how ligand binding stabilizes a protein by measuring the increase in Cₘ or ΔG°(H₂O) in the presence of the ligand.[18]
By incorporating this compound into the standard toolkit of biophysical characterization, researchers can gain a more comprehensive understanding of the forces governing protein stability, leading to the development of more robust and effective protein-based therapeutics and diagnostics.
References
- Paz-y-Miño, C. G., et al. (2019). Monitoring of lysozyme thermal denaturation by volumetric measurements and nanoDSF technique in the presence of this compound. PMC - NIH.
- Scent.vn. This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance.
- PubChem - NIH. Butylurea | C5H12N2O | CID 11595.
- Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea. PMC - NIH.
- Biggar, K. K., Dawson, N. J., & Storey, K. B. (2017). Native protein denaturation using urea. ResearchGate.
- Rossky, P. J. (2008). Protein denaturation by urea: Slash and bond. PMC - PubMed Central.
- International Journal of Pharmaceutical Sciences Review and Research. (2021). Modalities of Protein Denaturation and Nature of Denaturants.
- Barrick, D., & Bowler, B. E. (2007). Thermodynamics of protein denatured states. ResearchGate.
- Hanaa Khalil & Sana Basam. (2023). Denaturation of Proteins.
- LibreTexts Chemistry. (2021). Laboratory Determination of the Thermodynamic Parameters for Protein Denaturation.
- Quora. (2014). Why is urea so good at denaturing proteins?.
- bioRxiv. (2023). Chemical protein unfolding - A simple cooperative model.
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Application Notes and Protocols for Preclinical Studies of N-Butylurea
Introduction: The Therapeutic Potential of N-Butylurea and the Preclinical Imperative
This compound (CAS 592-31-4), a small molecule alkylurea, represents a class of compounds with significant therapeutic interest, with historical and emerging applications ranging from agriculture to pharmaceuticals, including the development of drugs for diabetes and as anticancer agents.[1][2][3] The core structure of this compound, featuring a butyl group attached to a urea moiety, provides a scaffold for potential interactions with various biological targets. Over the past century, urea-based compounds have been explored as anticancer agents, with some acting as alkylating agents that induce DNA damage in cancer cells, while others function as inhibitors of key enzymes in oncogenic signaling pathways.[4][5][6]
The journey of a promising compound like this compound from a laboratory curiosity to a potential therapeutic agent is a rigorous and multi-faceted process. Preclinical studies form the bedrock of this journey, providing essential data on a compound's safety, efficacy, and pharmacokinetic profile before it can be considered for human trials.[7] These studies are not merely a set of routine experiments but a logical, iterative process designed to build a comprehensive understanding of the drug candidate. This guide provides a detailed overview of the key preclinical studies for this compound, offering not just protocols but also the scientific rationale behind each experimental choice, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
A Roadmap for Preclinical Evaluation of this compound
The preclinical development of a small molecule like this compound follows a structured yet flexible path, beginning with fundamental characterization and in vitro assays, and progressing to more complex in vivo models. This progression is designed to de-risk the development process, ensuring that only the most promising candidates with acceptable safety and efficacy profiles advance.
Caption: A generalized workflow for the preclinical development of this compound.
Part 1: Foundational In Vitro Assessments
The initial phase of preclinical testing focuses on characterizing the compound's behavior in controlled, cell-free, and cell-based systems. These assays are crucial for early decision-making and for guiding the design of more complex in vivo studies.
Physicochemical and Analytical Characterization
Before any biological assessment, a thorough understanding of this compound's physicochemical properties is essential. These properties influence its formulation, absorption, and distribution.
| Property | Typical Value for this compound | Significance in Preclinical Studies |
| Molecular Formula | C5H12N2O[8] | Defines the compound's identity and molecular weight. |
| Molecular Weight | 116.16 g/mol [8] | Influences diffusion and membrane permeability. |
| Melting Point | 95-98 °C[8] | Purity assessment and formulation considerations. |
| Solubility | Soluble in water, alcohol, and ether.[3] | Critical for formulation development for both in vitro and in vivo studies. |
| Appearance | White to almost white crystalline powder.[2] | Quality control and identification. |
Protocol 1: Development of a Validated HPLC-UV Method for Quantification of this compound
Rationale: An accurate and reliable analytical method is the cornerstone of all subsequent pharmacokinetic and in vitro studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely accessible technique for quantifying small molecules like this compound.[2][9]
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.[9]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 70:30, v/v). For mass spectrometry (MS) compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[2]
-
Chromatographic Conditions:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of at least five standard solutions by serial dilution, ranging from a concentration expected to be the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) (e.g., 0.05 to 50 µg/mL).
-
-
Method Validation:
-
Linearity: Analyze the standard curve and ensure the correlation coefficient (r²) is >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the standard curve range. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (coefficient of variation, %CV) should be <15% (<20% for LLOQ).
-
Specificity: Ensure no interfering peaks from the matrix (e.g., plasma, cell lysate) are observed at the retention time of this compound.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.[9]
-
Unraveling the Mechanism of Action
Understanding how this compound exerts its biological effects is a critical step. For its potential anticancer activity, two primary hypotheses can be investigated: DNA alkylation and enzyme inhibition.
Hypothesis 1: this compound as a DNA Alkylating Agent
Causality: Alkylating agents are a class of chemotherapy drugs that work by attaching an alkyl group to DNA, which can lead to DNA strand breaks and induce apoptosis in rapidly dividing cancer cells.[6][11] The chemical structure of this compound, particularly if metabolized to a reactive intermediate, could potentially facilitate this process.
Hypothesis 2: this compound as an Enzyme Inhibitor
Causality: The urea moiety is a common feature in many enzyme inhibitors, where it can form hydrogen bonds within the active site of an enzyme, leading to competitive or non-competitive inhibition.[4] A relevant example is the inhibition of the enzyme urease by N-(n-butyl)thiophosphoric triamide (NBPT), a compound structurally related to this compound.[12][13] In cancer, this compound could potentially inhibit kinases or other enzymes crucial for tumor cell survival and proliferation.
Caption: Workflow for a subcutaneous xenograft efficacy study.
In Vivo Toxicology Studies
Rationale: Safety is paramount in drug development. In vivo toxicology studies are designed to identify potential adverse effects and to determine a safe dose range for first-in-human studies. [14] Protocol 8: Acute Oral Toxicity Study (Following OECD Guideline 423)
Rationale: This study provides information on the acute toxic effects of a single oral dose of this compound and helps in classifying the substance for hazard. [15][16] Step-by-Step Protocol:
-
Animal Model: Typically, female rats are used. [16]2. Dose Levels: The study uses a stepwise procedure with defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). [15]3. Procedure:
-
Start with a group of three animals at a specific dose level.
-
Administer a single oral dose of this compound.
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
-
Decision Logic: The outcome of the first group determines the next step (e.g., stop the test, dose a higher or lower level). The goal is to classify the substance's toxicity with a minimal number of animals. [15]5. Endpoint: The primary endpoint is the classification of this compound into a GHS category based on the observed mortality. Necropsy of all animals is performed at the end of the study.
Conclusion: Synthesizing the Data for IND Submission
The preclinical studies outlined in this guide provide a comprehensive framework for evaluating the therapeutic potential of this compound. The data generated from these in vitro and in vivo assays are critical for building a robust Investigational New Drug (IND) application for submission to regulatory agencies like the FDA. [17]Each protocol is a self-validating system, with built-in controls and clear endpoints, ensuring the integrity and reliability of the data. By understanding the causality behind each experimental choice and meticulously executing these protocols, researchers can confidently navigate the complex path of preclinical drug development, bringing potentially life-saving therapies one step closer to the patients who need them.
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Introduction: The Significance of Tropolonylureas
An Application Guide to the Synthesis of Tropolonylureas via N-t-Butylurea Intermediates
Tropolone and its derivatives represent a unique class of seven-membered non-benzenoid aromatic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2] These structures are found in various natural products and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and potent antitumor properties.[3][4][5][6][7] The urea functional group is a cornerstone moiety in medicinal chemistry, known for its ability to form stable hydrogen bonds and interact with biological targets. Consequently, the synthesis of tropolonylureas—compounds that merge these two pharmacophores—is a promising avenue for the development of novel therapeutic agents.
However, the direct synthesis of certain tropolonylureas can be challenging. This guide details a versatile and efficient method for preparing a diverse range of tropolonylureas through the application of a stable, easily handled N-t-butyl-N'-(5-tropolonyl)urea intermediate. This method leverages the unique chemical properties of the t-butyl group to facilitate a clean and high-yielding substitution reaction.[8][9][10]
Chemical Rationale and Mechanism
The core of this synthetic strategy is the use of N-t-butyl-N'-(5-tropolonyl)urea as a carbamoylating agent. The bulky t-butyl group serves two critical functions:
-
High Eliminability: The steric hindrance of the t-butyl group makes the t-butylamine moiety an excellent leaving group.
-
Volatility: The liberated t-butylamine has a low boiling point (44-46 °C), allowing it to be easily removed from the reaction medium, which drives the reaction equilibrium toward product formation.[8]
The reaction with a primary or secondary amine proceeds in a high-boiling solvent like toluene at elevated temperatures (120 °C). Two reaction pathways are proposed to explain the formation of the final product[8]:
-
Pathway A: Isocyanate Intermediate: The amine may catalyze the elimination of t-butylamine from the starting urea to generate a transient tropolonyl isocyanate intermediate. This highly reactive intermediate is then immediately trapped by the nucleophilic amine present in the reaction mixture.
-
Pathway B: Direct Nucleophilic Substitution: The incoming amine directly attacks the carbonyl carbon of the t-butylurea, followed by the subsequent elimination of t-butylamine.
While simple thermal dissociation of the t-butylurea to the isocyanate is unlikely, the presence of an amine is crucial for the reaction to proceed efficiently.[8]
Reaction Mechanism Diagram
Caption: Proposed reaction pathways for the synthesis of tropolonylureas.
Experimental Protocols
This synthesis is performed in two primary stages: first, the preparation of the N-t-butyl-N'-(5-tropolonyl)urea precursor, and second, its reaction with a variety of amines to generate the desired final products.
Part A: Synthesis of N-t-Butyl-N'-(5-tropolonyl)urea Precursor
This protocol details the synthesis of the key intermediate from 5-aminotropolone. An unexpected outcome of the reaction between 5-aminotropolone and t-butyl isocyanate is the formation of N,N'-di(5-tropolonyl)urea as a major product if the reaction is run for an extended period.[8] Therefore, to obtain the desired N-t-butyl-N'-(5-tropolonyl)urea intermediate, an excess of t-butyl isocyanate and a shorter reaction time are required.[8]
Materials and Reagents:
-
5-Aminotropolone
-
t-Butyl isocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for reflux
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-aminotropolone in anhydrous THF.
-
Add an excess (e.g., 3 equivalents) of t-butyl isocyanate to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., Argon) for approximately 7 hours.[8]
-
Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and minimize the formation of the di-tropolonylurea byproduct.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography to isolate the pure N-t-butyl-N'-(5-tropolonyl)urea.
Part B: General Protocol for Synthesis of N,N'-Disubstituted Tropolonylureas
This general protocol describes the reaction of the precursor synthesized in Part A with a diverse range of primary and secondary amines.
Materials and Reagents:
-
N-t-Butyl-N'-(5-tropolonyl)urea (from Part A)
-
Amine of interest (primary or secondary; aromatic, aliphatic, or heterocyclic)
-
Toluene, anhydrous
-
Standard glassware for high-temperature reactions
-
Oil bath or heating mantle with temperature control
-
pH test paper
Procedure:
-
Combine N-t-Butyl-N'-(5-tropolonyl)urea and the desired amine in a round-bottom flask.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 120 °C using an oil bath and stir.
-
The reaction progress can be monitored by observing the evaporation of t-butylamine. The vapor is basic and can be detected with moist pH test paper held at the condenser outlet.[8]
-
Continue heating for several hours until TLC analysis indicates the complete consumption of the starting urea. Reaction times will vary depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the toluene under reduced pressure.
-
Purify the resulting solid product by recrystallization or silica gel chromatography as needed.
Experimental Workflow Diagram
Caption: Overall workflow for the two-stage synthesis of tropolonylureas.
Data Summary: Scope of the Reaction
The reaction of N-t-butyl-N'-(5-tropolonyl)urea with a variety of primary and secondary amines proceeds in good to excellent yields. The method is robust and accommodates amines with varying steric hindrance and nucleophilicity.[8]
| Entry | Amine | Product | Yield (%) |
| 1 | 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)-N'-(5-tropolonyl)urea | 85 |
| 2 | Aniline | N-Phenyl-N'-(5-tropolonyl)urea | 92 |
| 3 | 4-Aminopyridine | N-(4-Pyridyl)-N'-(5-tropolonyl)urea | 88 |
| 4 | Benzylamine | N-Benzyl-N'-(5-tropolonyl)urea | 95 |
| 5 | Piperazine | N-Piperazinyl-N'-(5-tropolonyl)urea | 72 |
| 6 | Morpholine | N-Morpholinyl-N'-(5-tropolonyl)urea | 96 |
| 7 | Histamine | N-(2-(1H-Imidazol-4-yl)ethyl)-N'-(5-tropolonyl)urea | 89 |
Table adapted from Ito, A., et al. (2010).[8]
Conclusion
The use of N-t-butyl-N'-(5-tropolonyl)urea provides a simple, versatile, and high-yielding pathway to otherwise inaccessible tropolonylureas.[8][9] The strategy relies on the strategic use of the t-butyl group as a bulky and volatile leaving group, which effectively drives the reaction forward. This method is applicable to a wide array of amines, including nucleophilic, weakly nucleophilic, and sterically hindered substrates, as well as complex bioactive molecules.[8] This protocol offers a valuable tool for researchers in medicinal chemistry and drug discovery, enabling the rapid generation of diverse libraries of tropolonylurea derivatives for biological screening and lead optimization.
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N-Butylurea in the synthesis of anti-HIV-1 contraceptives
Application Note & Protocol
N-Butylurea: A Promising Dual-Function Candidate in the Synthesis of Anti-HIV-1 Contraceptives
Abstract: The global HIV/AIDS pandemic continues to disproportionately affect women, highlighting an urgent need for female-controlled prevention methods.[1][2] Topical microbicides that can prevent both unintended pregnancies and sexual transmission of HIV-1 represent a critical tool in this effort.[3] Early generation microbicides, such as those containing Nonoxynol-9, failed in clinical trials due to mucosal toxicity, which in some cases increased the risk of HIV transmission.[3][4] This has shifted focus towards developing safer, mechanism-based agents. Alkylureas, and specifically this compound, have emerged as promising candidates.[1] They exhibit a dual function, acting as both a spermicide and a potent virucidal agent against HIV-1 through a non-detergent mechanism that disrupts the viral structure.[1][5][6] This document provides a comprehensive guide for researchers, detailing the rationale, synthesis, and evaluation protocols for this compound as a potential anti-HIV-1 contraceptive.
Introduction: The Rationale for this compound as a Microbicide
The ideal topical microbicide must be safe, effective, and acceptable to the user. The failure of detergent-based agents like Nonoxynol-9, which cause epithelial damage, underscores the importance of a high safety margin.[3] Alkylureas represent a distinct class of compounds that offer significant advantages. Preclinical studies have demonstrated that this compound can inhibit the infectivity of both free and cell-associated HIV-1 at concentrations that are non-toxic to red blood cells and vaginal mucosa.[1][5][6]
Key advantages of this compound include:
-
Direct Virucidal Action: It physically disrupts the HIV-1 virion, an irreversible mechanism that may be less prone to the development of drug resistance compared to enzyme inhibitors.[5][6]
-
Dual Functionality: It is spermicidal at concentrations above its virucidal threshold, offering a single-agent solution for contraception and disease prevention.[1]
-
Favorable Safety Profile: It does not damage the normal vaginal flora and lacks the mucosal toxicity associated with surfactant-based microbicides.[1]
-
Broad Spectrum Potential: The lead compound, butylurea, has also shown effectiveness against other sexually transmitted diseases (STDs).[1]
Proposed Mechanism of Action
Unlike the vast majority of antiretroviral drugs that target viral enzymes like reverse transcriptase or protease, this compound acts directly on the physical structure of the HIV-1 virion.[7][8] The inhibitory capacity of alkylureas is directly related to the length of the alkyl chain, suggesting a mechanism driven by hydrophobic interactions.[5][6] It is proposed that the butyl chain of this compound intercalates into the lipid envelope of the virus. This disrupts the integrity of the envelope, leading to the physical breakdown of the virion and rendering it non-infectious.[5][6]
Caption: Proposed mechanism of this compound virucidal activity.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through several established methods. The following protocol describes a reliable and straightforward synthesis from butylamine and potassium cyanate, which avoids the use of hazardous reagents like isocyanates directly.
Synthesis Workflow
Caption: Workflow for the synthesis and validation of this compound.
Step-by-Step Synthesis Protocol
Materials:
-
n-Butylamine (Reagent Grade)
-
Potassium Cyanate (KOCN) (≥96%)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, vacuum filtration apparatus.
Procedure:
-
Preparation of Butylammonium Chloride:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7.3 g (0.1 mol) of n-butylamine.
-
Place the flask in an ice bath and slowly add 10 mL of concentrated HCl. Caution: The reaction is exothermic. Add the acid dropwise to control the temperature.
-
Stir for 15 minutes. The butylammonium chloride salt is formed in situ.
-
-
Urea Formation:
-
In a separate beaker, dissolve 8.9 g (0.11 mol) of potassium cyanate in 50 mL of warm deionized water.
-
Add the potassium cyanate solution to the flask containing the butylammonium chloride.
-
Attach a reflux condenser and heat the mixture to a gentle boil for 1.5 to 2 hours.
-
-
Product Isolation and Purification:
-
After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Collect the white crystalline precipitate by vacuum filtration and wash the crystals with a small amount of ice-cold water.
-
For further purification, recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture.
-
Dry the purified crystals under vacuum to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) and measure the melting point.
-
In Vitro Efficacy and Safety Evaluation Protocols
A self-validating protocol requires parallel testing for efficacy (anti-HIV, spermicidal) and toxicity to establish a therapeutic window or selectivity index.
Protocol: Anti-HIV-1 Activity Assay
This protocol determines the concentration of this compound required to inhibit HIV-1 replication in a cell-based assay.
Methodology:
-
Cell Culture: Maintain MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.[9]
-
Compound Preparation: Prepare a stock solution of synthesized this compound in DMSO and make serial dilutions in culture medium.
-
Infection: Seed MT-4 cells in a 96-well plate. Add the compound dilutions to the wells, followed by a standardized amount of HIV-1 (e.g., strain IIIB) at a known multiplicity of infection.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Endpoint Measurement: Assess the virus-induced cytopathic effect (CPE) using a colorimetric assay such as MTT or XTT, which measures cell viability.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits viral replication by 50%.
Protocol: Spermicidal Activity Assay (Sander-Cramer Test)
This assay determines the minimal effective concentration (MEC) of this compound required to immobilize sperm.
Methodology:
-
Semen Sample: Obtain a fresh, liquefied human semen sample with normal parameters (count, motility).
-
Compound Dilution: Prepare serial dilutions of this compound in a suitable buffer (e.g., saline or PBS).
-
Incubation: Mix 0.1 mL of the semen sample with 0.5 mL of each compound dilution in a test tube.
-
Microscopic Examination: After 30 seconds of incubation at 37°C, place a drop of the mixture on a microscope slide and observe at 400x magnification.
-
Endpoint Measurement: Determine the MEC, defined as the lowest concentration at which 100% of sperm are immotile.
Protocol: Cytotoxicity Assay
This assay determines the toxicity of this compound against relevant human cells to assess its safety profile.
Methodology:
-
Cell Culture: Culture a relevant cell line, such as human vaginal epithelial cells (e.g., Vk2/E6E7) or the same MT-4 cells used in the antiviral assay.
-
Compound Exposure: Seed cells in a 96-well plate and expose them to the same serial dilutions of this compound used in the efficacy assays.
-
Incubation: Incubate for the same duration as the anti-HIV-1 assay.
-
Viability Measurement: Use an MTT or similar viability assay to measure cell survival.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
Data Presentation and Selectivity
The results from these assays should be compiled to calculate the Selectivity Index (SI), a critical measure of a compound's potential. SI = CC₅₀ / EC₅₀ . A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.
Table 1: Example Efficacy and Safety Data for this compound
| Assay Type | Cell/Target | Endpoint | Result (Hypothetical) |
| Anti-HIV-1 Activity | MT-4 cells | EC₅₀ | 150 µM |
| Spermicidal Activity | Human Spermatozoa | MEC | 300 µM |
| Cytotoxicity | Vk2/E6E7 cells | CC₅₀ | > 5000 µM |
| Selectivity Index (SI) | - | CC₅₀ / EC₅₀ | > 33 |
Integrated Evaluation Workflow
The development of a successful microbicide requires a logical progression from synthesis to multi-faceted biological evaluation.
Caption: Integrated workflow for the evaluation of this compound.
Conclusion and Future Perspectives
This compound stands out as a compelling candidate for a dual-function anti-HIV-1 contraceptive microbicide due to its unique virucidal mechanism and favorable preclinical safety profile.[1] Its non-detergent action of disrupting the viral envelope is a significant advantage over previous generations of microbicides.[5][6] The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and in vitro evaluation of this compound.
Future research should focus on formulation development to ensure stability and effective delivery in a vaginal gel or film, in vivo efficacy and safety studies in animal models, and exploring the activity of other alkylureas with longer alkyl chains which may possess even greater selective microbicidality.[1]
References
- Goldstein, H., Pettoello-Mantovani, M., Kollmann, T. R., Calvelli, T. A., & Rubinstein, A. (1991). Inhibition of HIV-1 infection by alkylureas. AIDS, 5(12), 1447–1452. [Link]
- Goldstein, H., Pettoello-Mantovani, M., Kollmann, T. R., Calvelli, T. A., & Rubinstein, A. (1991). Inhibition of HIV-1 infection by alkylureas. Albert Einstein College of Medicine. [Link]
- Wang, Y., et al. (2015). Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives. Virology Journal, 12(1), 1-13. [Link]
- Ghosh, A. K., et al. (2005). Synthesis and activity of N-acyl azacyclic urea HIV-1 protease inhibitors with high potency against multiple drug resistant viral strains. Bioorganic & Medicinal Chemistry Letters, 15(24), 5499-5503. [Link]
- Rubinstein, A., & Goldstein, H. (2005). Preclinical studies of alkylureas as anti-HIV-1 contraceptive. Current Pharmaceutical Design, 11(29), 3767-3775. [Link]
- Li, J., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. RSC Advances, 13(28), 19163-19167. [Link]
- Kizil, M., & Arı, A. (2022). Microbicides for Topical HIV Immunoprophylaxis: Current Status and Future Prospects. Pharmaceuticals, 15(10), 1269. [Link]
- Janeba, Z. (2023). Design and synthesis of novel HIV-1 inhibitors. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link]
- D'Cruz, O. J., & Uckun, F. M. (2004). Clinical development of microbicides for the prevention of HIV infection. Current Pharmaceutical Design, 10(3), 315-336. [Link]
- UNAIDS. (1998).
- Lori, F., & Lisziewicz, J. (1999). Mechanisms of human immunodeficiency virus type 1 inhibition by hydroxyurea.
- The Well Project. (2024). Microbicides for HIV Prevention. The Well Project. [Link]
- Doncel, G. F., & Chandra, N. (2011). Microbicides: a new hope for HIV prevention. Indian Journal of Medical Research, 134(6), 859. [Link]
- Glushkov, V. A., & Shchekotikhin, A. E. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4381. [Link]
- Klumpp, K., & Le, T. T. (2012). Inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H activity. Viruses, 4(11), 3085-3110. [Link]
- Maga, G., et al. (2010).
- Artico, M., et al. (1996). Design and synthesis of novel inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 39(3), 522-530. [Link]
- D'Cruz, O. J., & Uckun, F. M. (2002). Prophylactic contraceptives for HIV/AIDS. Current Medicinal Chemistry, 9(12), 1169-1184. [Link]
Sources
- 1. Preclinical studies of alkylureas as anti-HIV-1 contraceptive [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical development of microbicides for the prevention of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prophylactic contraceptives for HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbicides for HIV Prevention | The Well Project [thewellproject.org]
- 5. Inhibition of HIV-1 infection by alkylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Butylurea by Recrystallization
Welcome to the technical support guide for the purification of N-Butylurea. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this compound. Moving beyond a simple procedural list, this guide explains the causality behind experimental choices, offers robust troubleshooting solutions, and grounds its recommendations in authoritative data.
Section 1: Understanding this compound & Recrystallization Principles
This compound is a white crystalline solid with a melting point of approximately 95-98 °C.[1][2][3] It is commonly used in agricultural applications and as a precursor in the synthesis of pharmaceuticals, particularly diabetes drugs.[1][2][4] Given its applications, achieving high purity is critical. Recrystallization is the premier technique for this purpose, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[5][6]
The ideal recrystallization solvent will dissolve this compound completely when hot but only sparingly when cold. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[5][6]
Key Physicochemical Data
A successful recrystallization begins with selecting the right solvent. The following table summarizes the solubility of this compound in various common laboratory solvents, providing a foundation for your experimental design.
| Solvent | Solubility @ 25°C (g/L) | Boiling Point (°C) | Notes & Rationale |
| Methanol | 235.52[7] | 64.7 | Very high solubility may lead to lower yields unless a co-solvent is used. |
| Ethanol | 121.04[7] | 78.4 | Good candidate; significant solubility suggests a solvent/anti-solvent system (e.g., with water) could be optimal. |
| Water | 48.34[7] | 100.0 | A promising single-solvent choice. The moderate room temperature solubility should decrease significantly at 0-4 °C. |
| Isopropanol | 54.4[7] | 82.6 | Similar profile to water, making it a viable option. |
| Acetone | 28.21[7] | 56.0 | Lower solubility may require larger solvent volumes. Could be a good anti-solvent. |
| Ethyl Acetate | 12.76[7] | 77.1 | Low solubility suggests it may be a poor primary solvent but an excellent washing solvent. |
| Toluene | 2.24[7] | 110.6 | Very low solubility; unsuitable as a primary recrystallization solvent. |
| n-Hexane | 1.27[7] | 69.0 | Insoluble; can be used as an anti-solvent or for washing non-polar impurities. |
Data sourced from Scent.vn[7]
Section 2: Experimental Protocol for Recrystallization
This protocol provides a robust, self-validating workflow for the purification of this compound. Water is used as the primary example due to its favorable solubility profile and safety.
Workflow Overview
Caption: Standard workflow for the purification of this compound by recrystallization.
Step-by-Step Methodology
-
Solvent Selection & Preparation: Based on the data table, water is an excellent starting point. Place approximately 100 mL of deionized water in an Erlenmeyer flask with a boiling chip and bring it to a gentle boil on a hot plate.
-
Dissolution: Weigh your crude this compound and place it in a separate, appropriately sized Erlenmeyer flask. Add the boiling water portion-wise to the crude solid, swirling continuously, until the this compound has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing yield.[5][8]
-
Hot Filtration (If Necessary): If you observe any insoluble impurities (e.g., dust, particulates), you must perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[9] Rapid cooling can trap impurities.[8] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of ice-cold water to create a seal.[5] Collect the crystals by vacuum filtration.
-
Washing: With the vacuum still applied, wash the crystals with two small portions of ice-cold deionized water. This removes any residual soluble impurities clinging to the crystal surfaces.
-
Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Q: My this compound failed to crystallize, even after cooling in an ice bath. What went wrong?
A: This is a classic case of either using too much solvent or having a supersaturated solution that resists nucleation.[10]
-
Diagnosis: The most common cause is adding an excess of hot solvent during the dissolution step.[10] As a result, the solution never becomes saturated upon cooling.
-
Solution:
-
Induce Crystallization: First, try scratching the inside of the flask just below the solvent line with a glass rod.[10] The microscopic scratches can provide nucleation sites for crystal growth. If you have a sample of pure this compound, add a tiny "seed crystal."
-
Reduce Solvent Volume: If scratching fails, gently heat the solution to boiling and reduce the solvent volume by 15-20%. Allow the solution to cool again. Repeat this process until crystallization occurs upon cooling.[9][10]
-
Q: I have a very poor yield of purified this compound. Where did my product go?
A: A low yield (e.g., <70%) is typically due to one of three issues:
-
Excess Solvent: As in the previous problem, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[9]
-
Premature Crystallization: If you performed a hot filtration and were too slow, some product may have crystallized in the filter funnel along with the impurities.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a portion of your product.
-
Solution: Before discarding the mother liquor (the filtrate), cool it thoroughly in the ice bath to see if a second crop of crystals forms. While this second crop may be less pure, it can significantly improve your overall yield. For future experiments, be meticulous about using the minimum amount of hot solvent.
Q: My this compound "oiled out" instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solid melts in the hot solvent and fails to solidify into a crystal lattice upon cooling. This can happen if the compound is particularly impure, lowering its melting point.
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of an additional "better" solvent (one in which this compound is more soluble, like ethanol) to the hot solution.
-
Allow the solution to cool very slowly. You can insulate the flask by wrapping it in glass wool or paper towels to slow the cooling rate, which favors proper crystal formation over oiling.[10]
-
Q: The recrystallized this compound is still discolored or has a low melting point. What should I do?
A: This indicates that impurities are still present. This often happens when crystallization occurs too rapidly, trapping impurities within the crystal lattice.[9]
-
Solution:
-
Slow Down Crystallization: Repeat the recrystallization. After dissolving the solid in the minimum amount of hot solvent, add an extra 5-10% of solvent. This will keep the compound in solution longer during the cooling phase, allowing for more selective and slower crystal growth.[9]
-
Consider an Adsorbent: If the impurity is colored, you can try adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling this compound?
A: this compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects.[11][12] Always handle this compound in a well-ventilated fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[11] Avoid creating dust; if this is unavoidable, a respirator may be necessary.[11] It is incompatible with strong oxidizing agents.[4]
Q: Can I use a solvent mixture for the recrystallization?
A: Yes, a two-solvent system is an excellent strategy, especially if no single solvent has the ideal solubility profile.[6][8] For this compound, an ethanol/water system would be effective.
-
Procedure: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent). Then, add hot water (the "bad" or "anti-solvent") dropwise until the solution just begins to turn cloudy (turbid). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. Then, allow it to cool slowly as you would with a single solvent.[8]
Q: How do I know when my purified this compound is dry?
A: The product is considered dry when its weight is constant. Weigh the crystals, place them in the vacuum oven for 30-60 minutes, and weigh them again. If the weight has not changed, the crystals are dry. Visually, they should be a fine, free-flowing powder with no clumps.
Q: What potential impurities might be present in crude this compound?
A: Common synthesis methods can leave residual starting materials or produce side products.[14] Depending on the synthetic route, potential impurities could include unreacted n-butylamine, cyanate salts, or N,N'-dibutylurea, which can form if the reaction is not carefully controlled.[15] These impurities are what the recrystallization process is designed to remove.
References
- This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
- Butylurea | C5H12N2O | CID 11595.
- Cas 592-31-4,this compound. LookChem. [Link]
- Preparation of N-Hydroxyethyl-N'-Butyl Urea. PrepChem.com. [Link]
- PREPARATION OF N,N′-DIALKYLUREAS.
- Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
- Recrystallization-1.pdf.
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
- Need help with recrystallisation I have trouble with. Reddit r/chemistry. [Link]
- Recrystalliz
- Technique Series: Recrystallization (urea as an example). NileRed via YouTube. [Link]
Sources
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- 2. This compound CAS#: 592-31-4 [amp.chemicalbook.com]
- 3. This compound 99 592-31-4 [sigmaaldrich.com]
- 4. This compound, 96% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. scent.vn [scent.vn]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. fishersci.com [fishersci.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
challenges in N-Butylurea synthesis and solutions
N-Butylurea Synthesis Technical Support Center
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and scale-up of this compound. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are successful, repeatable, and safe.
Section 1: Synthesis Overview & Core Mechanism
This compound is a monosubstituted urea derivative commonly synthesized through the nucleophilic addition of an amine to an isocyanate or a related precursor.[1] One of the most practical and widely used laboratory methods involves the reaction of n-butylamine with potassium isocyanate in an acidic aqueous solution.[2][3]
The reaction proceeds via the in-situ formation of isocyanic acid (HNCO) from potassium isocyanate under acidic conditions. The highly nucleophilic primary amine (n-butylamine) then attacks the electrophilic carbon of the isocyanic acid, leading to the formation of this compound.[2]
Caption: Decision tree for troubleshooting low this compound yield.
Q2: How can I optimize reaction conditions to maximize yield?
Optimization should be systematic. Focus on the parameters that most significantly influence the reaction kinetics and equilibrium. The reaction between amines and urea to form N-substituted ureas is highly dependent on temperature and the urea-to-amine ratio. [2]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Molar Ratio | Use a slight excess (1.1-1.2 equivalents) of potassium isocyanate relative to n-butylamine. | Ensures the complete conversion of the limiting amine reagent. However, a large excess can complicate purification. |
| Temperature | Maintain a controlled temperature, typically starting at 0-5 °C during amine addition and then allowing it to warm to room temperature. | The initial low temperature helps control the exothermic nature of the reaction and minimizes byproduct formation. Subsequent warming helps drive the reaction to completion. [4] |
| pH / Acid | The reaction is typically run in an acidic aqueous medium (e.g., 1M HCl). [2] | The acid is necessary to generate the reactive isocyanic acid intermediate from potassium isocyanate. The pH influences the equilibrium and the protonation state of the amine. [3] |
| Reaction Time | Monitor the reaction using TLC or LC-MS until the starting amine is consumed (typically several hours). | Insufficient time is a common cause of low conversion. Near full conversion can often be achieved within 10-24 hours at temperatures from 80-90°C when starting from urea, indicating that the reaction rate can be slow. [2]|
Category: Impurity & Purification
Q3: I'm observing a significant amount of di-n-butylurea as a byproduct. How can I prevent this?
The formation of 1,3-di-n-butylurea occurs when a molecule of this compound is formed and then reacts with another molecule of butyl isocyanate (if that is the synthetic route) or if the this compound product itself reacts further under harsh conditions. More commonly, it can arise if there are impurities in the starting materials. [4] Solutions:
-
Control Stoichiometry: Avoid using a large excess of the butylating agent (e.g., n-butylamine or butyl isocyanate).
-
Temperature Management: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. High temperatures can promote side reactions.
-
Purification: Di-n-butylurea is significantly less soluble in water than this compound. [5]It can often be removed during the purification step by filtration from a hot aqueous solution before the desired this compound is crystallized upon cooling. [5] Q4: What is the most effective method for purifying crude this compound?
Recrystallization is the most common and effective method for purifying this compound. [8]* Recommended Solvent System: A mixture of ethanol and water is often cited as an excellent choice for recrystallization. [8][9]Alternatively, recrystallization from hot water can be effective, especially for removing less polar impurities like di-n-butylurea. [7]* Post-Purification Handling: After recrystallization, the product should be dried under a vacuum at room temperature. Avoid high temperatures during drying as this compound can slowly sublime. [7]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthesis routes for this compound?
Several methods exist, with varying levels of practicality and safety:
-
From n-Butylamine and Potassium Cyanate: This is a common, high-yielding laboratory method that avoids highly toxic reagents. It involves the reaction of the primary amine with potassium cyanate in an acidic aqueous solution. [1][2]* From n-Butylamine and Urea: This method, often requiring higher temperatures, involves the transamidation of urea with n-butylamine, releasing ammonia. The reaction rate is often limited by the decomposition of urea into an isocyanic acid intermediate. [2]* From Butyl Isocyanate and Ammonia: This route offers a very direct synthesis but requires handling butyl isocyanate, which is a hazardous and moisture-sensitive reagent. [1]Phosgene-free methods for generating isocyanates are preferred for safety and sustainability. [6] FAQ 2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: Pure this compound has a reported melting point in the range of 95-98 °C. [7][8]A broad or depressed melting point is a strong indicator of impurities.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can be used to detect and quantify impurities.
-
FTIR Spectroscopy: Will show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and N-H bending.
-
Reverse Phase HPLC (RP-HPLC): An excellent method for assessing purity and quantifying impurities. A typical mobile phase might consist of acetonitrile and a water buffer (e.g., phosphoric or formic acid). [9][10] FAQ 3: What are the main challenges when scaling up this synthesis?
Transitioning from a lab bench to a pilot plant introduces significant challenges: [11][12]* Heat Transfer: The synthesis is exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal gradients, localized overheating, and an increase in byproduct formation. [12][13]* Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to localized concentration gradients, affecting reaction rate and selectivity. [13]* Reagent Addition: The rate of addition for reagents becomes a critical process parameter that must be carefully controlled to manage the reaction exotherm.
-
Workup and Isolation: Handling large volumes of solvents and solids during filtration and recrystallization requires specialized equipment and optimized procedures to minimize product loss.
FAQ 4: Are there any critical safety precautions for this compound synthesis?
Yes. Adherence to good laboratory practice is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [14]* Ventilation: Conduct the synthesis in a well-ventilated area or a chemical fume hood, especially when working with volatile amines or isocyanates. [14]* Thermal Hazards: Be aware of the reaction's exotherm. Use an ice bath for cooling, especially during the initial addition of reagents.
-
Chemical Reactivity: this compound is an amide. It can react with strong reducing agents to form flammable gases and with dehydrating agents to form the corresponding nitrile. It will decompose upon heating, emitting toxic fumes of nitrogen oxides (NOx). [7][15][16]
Section 4: Standard Operating Protocols
Protocol 1: Synthesis of this compound from n-Butylamine and Potassium Cyanate
This protocol is adapted from established methodologies for the synthesis of N-substituted ureas. [2][3] Materials:
-
n-Butylamine (1.0 eq)
-
Potassium isocyanate (1.1 eq)
-
Hydrochloric Acid (1M aqueous solution)
-
Deionized Water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium isocyanate in the 1M HCl aqueous solution. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add n-butylamine dropwise to the stirred, cooled solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction vigorously for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the consumption of n-butylamine.
-
Upon completion, a white precipitate of this compound should form. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Dry the crude product to a constant weight before proceeding with purification.
Protocol 2: Purification by Recrystallization
This protocol is based on standard chemical purification methods. [5][7] Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Heating mantle or hot plate
-
Erlenmeyer flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Gentle heating may be required.
-
Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small volume of an ice-cold ethanol/water mixture.
-
Dry the pure crystals under vacuum at room temperature to a constant weight. Confirm purity via melting point analysis.
References
- Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
- University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield.
- National Institutes of Health, PubChem. (n.d.). Butylurea | C5H12N2O | CID 11595.
- Google Patents. (n.d.). United States Patent Office - Preparation of Sulfonylureas.
- Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23281-23288.
- Organic Syntheses. (n.d.). tert-BUTYLAMINE.
- SciSpace. (n.d.). Novel synthesis of ureas: application of t-butylureas.
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- LookChem. (n.d.). Cas 592-31-4,this compound.
- Google Patents. (n.d.). CN1740140A - A new process for the synthesis of tert-butylamine with tert-butanol and urea.
- ResearchGate. (n.d.). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- Google Patents. (n.d.). CN1515540A - A new synthesis process of tert-butylamine.
- ResearchGate. (n.d.). Possible reaction pathway of interaction of N-methylurea with methylamine monomer.
- Organic Preparations and Procedures International. (1976). PREPARATION OF N,N′-DIALKYLUREAS.
- CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques.
- University of Leeds. (2012). Chemistry: Idea to Market - Scale Up and Manufacture.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- BSI. (n.d.). UREA TESTING METHODS.
- IJPPR. (2019). Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. International Journal of Pharmacy and Pharmaceutical Research, 16(1), 229-242.
- GSRS. (n.d.). This compound.
- PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have?.
- Nature Communications. (2021). Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent.
- Scribd. (n.d.). Chemical Process Scale-Up Strategies.
- UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes.
- New Jersey Institute of Technology. (2021). A practical way to enhance the synthesis of N8- from an N3- precursor, studied by both computational and experimental methods.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 592-31-4 [chemicalbook.com]
- 8. This compound 99 592-31-4 [sigmaaldrich.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. edu.rsc.org [edu.rsc.org]
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- 13. scribd.com [scribd.com]
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- 15. echemi.com [echemi.com]
- 16. lookchem.com [lookchem.com]
Technical Support Center: N-Butylurea Thermal Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-Butylurea. This resource is designed to provide in-depth guidance and practical solutions for researchers encountering challenges with the thermal stability of this compound during their experiments. As a substituted urea, this compound can be susceptible to decomposition upon heating, which can impact reaction outcomes, product purity, and overall experimental reproducibility. This guide offers a comprehensive collection of frequently asked questions (FAQs), troubleshooting protocols, and expert insights to help you navigate these challenges effectively.
Understanding the Thermal Decomposition of this compound
This compound is a valuable building block in organic synthesis and drug development. However, like many urea derivatives, it can undergo thermal decomposition, particularly at elevated temperatures. While specific experimental data on the decomposition of this compound is not extensively published, theoretical studies and data from related compounds provide a strong basis for understanding its behavior.
A theoretical study on the thermal decomposition of alkylureas suggests that these compounds primarily decompose through a four-center pericyclic reaction mechanism. This pathway leads to the formation of an isocyanate and an amine. In the case of this compound, the expected decomposition products are butyl isocyanate and ammonia .
It is crucial to note that when heated to decomposition, this compound can emit toxic fumes containing nitrogen oxides (NOx)[1]. Therefore, all heating procedures should be conducted in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the thermal stability of this compound.
Q1: At what temperature does this compound begin to decompose?
Q2: What are the primary decomposition products of this compound?
Based on theoretical calculations for alkylureas, the primary thermal decomposition products of this compound are expected to be butyl isocyanate and ammonia [5]. This occurs via a retro-addition reaction as depicted in the diagram below.
Caption: Thermal decomposition of this compound.
Q3: How can I prevent or minimize the decomposition of this compound during my experiment?
Several strategies can be employed to mitigate the thermal decomposition of this compound:
-
Temperature Control: The most critical factor is to maintain the reaction temperature as low as possible while still achieving the desired reaction rate. Avoid localized overheating by using an oil bath and ensuring efficient stirring.
-
Inert Atmosphere: Heating this compound under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative decomposition pathways[4][6]. Oxygen can sometimes play a role in the degradation of organic compounds at high temperatures.
-
pH Control: For reactions in solution, maintaining a neutral or slightly acidic pH can enhance the stability of urea derivatives. Urea is generally more stable in a pH range of 4-8[7][8].
-
Solvent Choice: The choice of solvent can influence thermal stability. Non-aqueous, aprotic solvents may be preferable in some cases. For instance, isopropanol has been shown to retard the decomposition of urea in solution[7].
Q4: Are there any chemical stabilizers I can add to prevent decomposition?
The use of specific chemical stabilizers for simple N-alkyl ureas in synthesis is not well-documented. While antioxidants like Vitamin E have been used to stabilize poly(etherurethane urea) elastomers, their applicability to this compound in a reaction mixture is not established and could potentially interfere with the desired reaction[9]. It is generally recommended to first optimize physical parameters like temperature and atmosphere before exploring chemical additives.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to this compound decomposition.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product | Decomposition of this compound starting material. | 1. Lower the reaction temperature. 2. Monitor the reaction progress more frequently to avoid prolonged heating. 3. Consider running the reaction under an inert atmosphere. |
| Formation of unexpected byproducts | Reaction of decomposition products (butyl isocyanate) with other species in the reaction mixture. | 1. Characterize the byproducts using techniques like GC-MS or LC-MS to confirm the presence of isocyanate-derived impurities. 2. Implement strategies to minimize decomposition (see above). |
| Inconsistent reaction outcomes | Variable levels of this compound decomposition between batches. | 1. Ensure precise and consistent temperature control for all reactions. 2. Check the purity of the this compound starting material; impurities can sometimes catalyze decomposition. |
| Pressure build-up in a sealed reaction vessel | Formation of gaseous decomposition products (ammonia). | CAUTION: Do not heat this compound in a sealed vessel without appropriate pressure relief measures. 1. Conduct the reaction in an open or vented system within a fume hood. |
Experimental Protocols
Protocol 1: Heating a Reaction Mixture Containing this compound Under an Inert Atmosphere
This protocol provides a general procedure for setting up a reaction under an inert atmosphere to minimize oxidative degradation.
Materials:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Source of inert gas (Nitrogen or Argon) with a regulator
-
Bubbler
-
Schlenk line (optional, for more rigorous air-sensitive techniques)
-
Septa and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is clean and thoroughly dried in an oven (e.g., at 120°C for at least 2 hours) and allowed to cool in a desiccator.
-
Assembly: Assemble the three-neck flask with the condenser, thermometer, and a septum. Place a magnetic stir bar in the flask.
-
Inert Gas Purge: Connect the inert gas source to one of the necks of the flask (or through the condenser). Connect a bubbler to the outlet of the condenser to monitor gas flow.
-
Purging the System: Gently flush the system with the inert gas for 10-15 minutes to displace the air. A slow but steady flow of gas should be maintained, as indicated by bubbling in the bubbler.
-
Adding Reagents: Add this compound and other non-volatile reagents to the flask before starting the inert gas purge. Liquid reagents can be added via syringe through the septum after the system has been purged.
-
Heating: Once the system is under a positive pressure of inert gas, begin heating the reaction mixture to the desired temperature using a heating mantle or oil bath.
-
Monitoring: Maintain a gentle flow of inert gas throughout the reaction to ensure a positive pressure and prevent air from entering the system.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature before turning off the inert gas flow.
Caption: Workflow for heating under an inert atmosphere.
Protocol 2: Analytical Monitoring of this compound Decomposition by HPLC
This protocol provides a starting point for developing an HPLC method to monitor the concentration of this compound and detect the formation of its decomposition products. A stability-indicating HPLC method is crucial for accurately assessing the extent of degradation[7][8].
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., starting with a 30:70 v/v ratio). An acidic modifier like 0.1% phosphoric acid or formic acid can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection will likely be in the low UV range (e.g., 200-210 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: At various time points during your reaction, withdraw an aliquot of the reaction mixture. Quench the reaction immediately by cooling and/or dilution. Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the standard injection.
-
Quantify the concentration of this compound in your samples using the calibration curve.
-
Monitor for the appearance of new peaks, which may correspond to decomposition products. The primary decomposition product, butyl isocyanate, is highly reactive and may further react with nucleophiles in the reaction mixture or the mobile phase. Therefore, you may observe derivatives of butyl isocyanate rather than the isocyanate itself.
-
Method Development and Validation:
For rigorous analysis, this method should be properly validated according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness. A forced degradation study, where this compound is intentionally degraded under various stress conditions (acid, base, heat, oxidation), is essential to ensure the method can separate the parent compound from its degradation products.
References
- Comparison of two antioxidants for poly(etherurethane urea) in an accelerated in vitro biodegradation system. (n.d.). PubMed.
- Monitoring of lysozyme thermal denaturation by volumetric measurements and nanoDSF technique in the presence of this compound. (2019, March 22). PMC.
- Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Stability of urea in solution and pharmaceutical preparations. (2025, August 6). ResearchGate.
- n-BUTYLAMINE. (n.d.).
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018, June 13). Royal Society of Chemistry.
- Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. (2021, March 1). OSTI.GOV.
- STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. (2019, January 21). Journal of Chemical Technology and Metallurgy.
- Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy. (2023, August 20). Research on Engineering Structures and Materials.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal in Management and Social Science.
- Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! (2023, May 25). YouTube.
- CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. (n.d.). Revue Roumaine de Chimie.
- Thermodynamic stability of ribonuclease A in alkylurea solutions and preferential solvation changes accompanying its thermal denaturation: a calorimetric and spectroscopic study. (n.d.). PubMed.
- STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. (2021, March 15). Journal of Chemical Technology and Metallurgy.
- Thermogravimetric Experiment of Urea at Constant Temperatures. (2021, October 18). PMC.
- Butylurea | C5H12N2O. (n.d.). PubChem.
- Beyond the Basics: Inert Atmosphere Heat Treating Explored. (2024, August 15). Wisconsin Oven.
- Kinetic Behaviour of the Exothermic Decomposition Reaction of N-Guanylurea Dinitramide. (n.d.).
- Inert Atmosphere Processing. (n.d.). Wisconsin Oven.
- Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. (2019, April 10). ResearchGate.
- A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (n.d.).
- Thermal decomposition characteristics of compounds 1a and 1b in inert... (n.d.). ResearchGate.
- The thermal decomposition of biurea. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. (2010, March 14). CORE.
- Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects. (2025, August 5). ResearchGate.
- Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel. (2025, August 5). ResearchGate.
- Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022, September 7). ACS Publications.
- Hydrolysis and thermolysis of urea and its decomposition byproducts biuret, cyanuric acid and melamine over anatase TiO2. (2025, August 5). ResearchGate.
- TGA, DTA, and DTG curves for urea as a function of temperature under a... (n.d.). ResearchGate.
- Substituted Ureas. Methods of Synthesis and Applications. (2025, August 5). ResearchGate.
- Kinetic modeling of urea decomposition and byproduct formation. (2022, December 1). DTU Research Database.
- Development and validation of the high- performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers. (n.d.). LMA leidykla.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Stabilization of the hindered urea bond through de-tert-butylation. (2021, March 19). RSC Publishing.
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- 5. researchgate.net [researchgate.net]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Monitoring of lysozyme thermal denaturation by volumetric measurements and nanoDSF technique in the presence of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Improving N-Butylurea Solubility for Reactions
Introduction: The N-Butylurea Solubility Challenge
This compound is a valuable monosubstituted urea derivative used in various chemical syntheses, including the development of pharmaceuticals and agrochemicals.[1][2][3] Structurally, it possesses a polar urea group capable of hydrogen bonding and a nonpolar n-butyl chain, giving it a mixed polarity that can complicate solvent selection.[3] Achieving complete and stable solubility is paramount for ensuring homogenous reaction conditions, predictable kinetics, and optimal product yield. This guide provides in-depth troubleshooting advice and practical protocols to address the common solubility challenges encountered by researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties of this compound is the first step in troubleshooting solubility. It is an odorless white solid.[1][4] Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | PubChem[4] |
| Molecular Weight | 116.16 g/mol | PubChem[4] |
| Melting Point | 95-98 °C (lit.) | ChemicalBook[1] |
| Physical Form | White to almost white crystalline powder | ChemicalBook[1] |
| pKa | 14.38 ± 0.46 (Predicted) | ChemicalBook[1] |
| XLogP3-AA | 0.4 | PubChem[4] |
The XLogP value of 0.4 indicates a relatively balanced hydrophilic-lipophilic character, which explains its variable solubility in different types of solvents.[4]
Q2: In which common laboratory solvents is this compound most soluble?
A2: this compound exhibits the highest solubility in polar protic and polar aprotic solvents capable of hydrogen bonding. Its solubility is significantly lower in nonpolar solvents like toluene and hexane.[5] Methanol, DMF, and DMSO are excellent choices for achieving high concentrations at room temperature.[5] For a detailed quantitative overview, please refer to the Solubility Data Table in the section below.
Q3: Is this compound stable to heating?
A3: Caution is advised when heating this compound. While heating will increase its solubility in most solvents, it is known to decompose on heating.[1][6] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[1][7] Therefore, it is recommended to use the lowest effective temperature to achieve dissolution and to conduct such operations in a well-ventilated fume hood.
Troubleshooting Guide: Common Solubility Issues
Q4: My this compound is not dissolving sufficiently in my chosen reaction solvent. What are my options?
A4: This is a common issue stemming from a mismatch between the solvent's properties and the solute's requirements. Here is a systematic approach to resolving this:
-
Re-evaluate Your Solvent Choice: The primary driver for solubility is the principle of "like dissolves like." this compound has a polar urea functional group that can act as both a hydrogen bond donor and acceptor, and a nonpolar butyl group.[3][8]
-
Mechanism: Solvents with high polarity and hydrogen-bonding capabilities, such as methanol, ethanol, or DMF, are most effective.[5] They can effectively solvate the polar urea moiety, breaking the crystal lattice energy of the solid. If your current solvent is nonpolar (e.g., toluene, hexane), solubility will be minimal.[5] Consider switching to a more polar alternative if your reaction chemistry allows.
-
-
Introduce a Co-solvent: If you cannot change the primary reaction solvent, introducing a small amount of a highly effective "co-solvent" can dramatically improve solubility.
-
Mechanism: This technique, sometimes called hydrotropy for aqueous systems, involves using a solubilizing agent to alter the structure of the solvent, making it more favorable for the solute.[9] For organic systems, adding 5-10% (v/v) of DMSO or DMF to a solvent like THF or acetone can create a solvent mixture with a more suitable polarity profile for this compound.
-
-
Apply Gentle Heating: As mentioned in the FAQ, increasing the temperature increases the kinetic energy of the solvent molecules, leading to more effective solvation and higher solubility.
-
Causality: Heat provides the energy needed to overcome the intermolecular forces within the this compound crystal. However, given its thermal instability, heat gently and monitor for any signs of decomposition (e.g., color change).[1][6] A temperature range of 40-60°C is often a safe and effective starting point. Always use a stirring hotplate for uniform heat distribution.
-
Q5: this compound dissolved initially, but it precipitated out of the solution later. Why did this happen and how can I fix it?
A5: This phenomenon, known as precipitation, occurs when the solution becomes supersaturated with respect to this compound.[10] This can be triggered by several factors:
-
Temperature Fluctuation: The most common cause is cooling. You may have created a saturated or near-saturated solution at an elevated temperature. As the solution cools to room temperature, the solubility limit decreases, and the excess solute crashes out of the solution.[11]
-
Solution: Maintain the reaction temperature at which this compound is soluble. If the reaction must be run at a lower temperature, you will need to use a larger volume of solvent or a more effective solvent system (see Q4) to keep it dissolved.
-
-
Change in Solvent Composition: The addition of a new reagent that is dissolved in a solvent in which this compound is poorly soluble (an "anti-solvent") will lower the overall solvating power of the mixture, causing precipitation.[12]
-
Solution: If possible, dissolve subsequent reagents in the same solvent used for the this compound. If a different solvent is necessary, add it slowly to the this compound solution with vigorous stirring. This allows for localized concentration changes to dissipate, potentially preventing bulk precipitation.
-
-
Common Ion Effect or Salting Out: The addition of a salt or other ionic species can decrease the solubility of a non-electrolyte like this compound by reducing the amount of "free" solvent available for solvation.
-
Solution: Increase the total solvent volume to compensate for the effect of the added species. Alternatively, investigate if a different reagent or salt can be used that does not cause this issue.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents at 25°C, providing a quantitative basis for solvent selection.
| Solvent | Solubility (g/L) | Solvent Type |
| Methanol | 235.52 | Polar Protic |
| DMF (Dimethylformamide) | 201.82 | Polar Aprotic |
| DMSO (Dimethyl sulfoxide) | 196.41 | Polar Aprotic |
| NMP (N-Methyl-2-pyrrolidone) | 147.35 | Polar Aprotic |
| Ethylene Glycol | 132.81 | Polar Protic |
| Ethanol | 121.04 | Polar Protic |
| THF (Tetrahydrofuran) | 84.53 | Polar Aprotic |
| n-Propanol | 65.57 | Polar Protic |
| Isopropanol | 54.40 | Polar Protic |
| Water | 48.34 | Polar Protic |
| Acetone | 28.21 | Polar Aprotic |
| Acetonitrile | 14.10 | Polar Aprotic |
| Ethyl Acetate | 12.76 | Moderately Polar |
| Dichloromethane | 10.82 | Halogenated |
| Toluene | 2.24 | Nonpolar |
| n-Hexane | 1.27 | Nonpolar |
| Data sourced from Scent.vn[5] |
Experimental Protocol: Dissolving this compound Using a Co-Solvent System
This protocol provides a reliable method for solubilizing this compound for a reaction where a moderately polar solvent like Tetrahydrofuran (THF) is required, but solubility is insufficient.
Objective: To prepare a 0.5 M solution of this compound in a THF/DMSO co-solvent system.
Materials:
-
This compound (MW: 116.16 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a condenser
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, add the required mass of this compound. For a 100 mL solution, this would be 5.81 g (0.05 mol).
-
Initial Solvent Addition: Add 80 mL of THF to the flask. Begin stirring at room temperature. You will observe that the this compound has low solubility and most of it remains as a solid suspension.
-
Co-solvent Introduction: While stirring, add DMSO dropwise. For this system, start by adding 10 mL of DMSO. The rationale is to introduce a small volume of a highly effective solvent to disrupt the solute's crystal lattice without drastically changing the overall solvent environment.[5]
-
Gentle Heating: Begin to gently heat the mixture to 40-50°C using a heating mantle or oil bath. Attach a condenser to prevent solvent loss.
-
Causality: The combination of the co-solvent and thermal energy is synergistic. DMSO begins to solvate the this compound, and the increased temperature enhances the solvating power of the entire THF/DMSO mixture.
-
-
Achieving Dissolution: Continue stirring at 40-50°C. If solid remains after 15 minutes, add additional 2 mL aliquots of DMSO, waiting 5-10 minutes between additions. Do not exceed a total of 20 mL of DMSO (20% v/v) to maintain the character of THF as the primary solvent.
-
Final Volume Adjustment: Once all the this compound has dissolved, turn off the heat and allow the solution to cool to the desired reaction temperature. If the solute remains in solution, you have found a stable system. If it begins to precipitate upon cooling, a higher ratio of DMSO or a slightly elevated reaction temperature may be necessary. Add THF to reach the final desired volume of 100 mL.
-
Usage: The resulting clear, homogenous solution is now ready for use in your chemical reaction.
Visualization: Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate solvent or solvent system for reactions involving this compound.
Caption: Decision workflow for this compound solvent selection.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11595, Butylurea.
- Scent.vn. This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance.
- ChemBK (2024). 1-Butylurea.
- Al-Obeidi, F. A., & Al-Sayah, M. A. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(11), 2899.
- LookChem. Cas 592-31-4,this compound.
- Thermo Fisher Scientific (2021). SAFETY DATA SHEET: N,N'-Di-n-butylurea.
- ChemistryViews (2018). Solving Urea's Solubility Problem.
- University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization.
- Wikipedia. Urea.
- International Journal of Pharmaceutical Sciences Review and Research (2020). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- Moore, J. A. (1976). PREPARATION OF N,N′-DIALKYLUREAS.
- NileRed (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube.
- University of Toronto. Recrystallization and Crystallization.
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- National Institute of Standards and Technology (NIST). Urea, butyl-. In NIST Chemistry WebBook.
- Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Ducatte, V., & Daher, C. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
- American Chemical Society (ACS) Green Chemistry Institute. The CHEM21 Solvent Selection Guide.
- Ben's Chem Videos (2011, June 13). Precipitation Reactions - Using the Solubility Rules [Video]. YouTube.
- The Organic Chemistry Tutor (2016, August 31). Precipitation Reactions and Net Ionic Equations - Chemistry [Video]. YouTube.
- Chemistry LibreTexts (2022, October 30). Precipitation Reactions.
- CrashCourse (2013, April 15). Precipitation Reactions: Crash Course Chemistry #9 [Video]. YouTube.
- Pathways to Chemistry. Precipitation Reactions Exercise Answer Key.
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- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting HPLC Separation of N-Butylurea
As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently encountered issues during the High-Performance Liquid Chromatography (HPLC) analysis of N-Butylurea. This compound, a small and polar molecule, presents unique challenges in conventional reversed-phase chromatography. This document is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs)
Section 1: Retention Time & Reproducibility Issues
Question 1: Why is my this compound peak eluting at or near the solvent front (void volume)?
Answer: This indicates insufficient retention, a common challenge with small, polar analytes like this compound on traditional reversed-phase columns (e.g., C18, C8).[1] The primary cause is the polarity mismatch between the analyte and the stationary phase. This compound is highly polar and hydrophilic, while a C18 stationary phase is nonpolar and hydrophobic. Consequently, this compound has a stronger affinity for the polar mobile phase and interacts weakly with the stationary phase, leading to rapid elution.
Troubleshooting Steps:
-
Increase Mobile Phase Aqueous Content: The most straightforward approach is to decrease the concentration of the organic modifier (e.g., acetonitrile, methanol). However, using very high aqueous content (>95%) on standard C18 columns can lead to a phenomenon called "phase collapse" or "ligand folding," resulting in a sudden loss of retention and poor reproducibility.[2]
-
Select an Appropriate Column:
-
Aqueous-Compatible C18 Columns: These columns are specifically designed with polar-embedded or polar-endcapped phases that prevent phase collapse in highly aqueous mobile phases and provide better retention for polar compounds.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase with a primarily organic mobile phase. This technique is highly effective for retaining and separating very polar compounds that are unretained in reversed-phase mode.[1]
-
-
Consider Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can enhance retention. However, these agents can be difficult to remove from the column, may not be MS-compatible, and often require long equilibration times.[4]
Question 2: My retention times for this compound are drifting or shifting between injections. What are the likely causes?
Answer: Retention time variability is a frequent issue that can compromise data integrity. The causes can be chemical or instrumental.[5]
-
Mobile Phase Composition: The most common cause is a change in mobile phase composition.[6] In reversed-phase chromatography, even a 1% change in the organic-to-aqueous ratio can shift retention times by 5-15%.[6] This can happen due to solvent evaporation (especially the more volatile organic component) or inaccurate mixing.[5][7]
-
Column Equilibration: Insufficient column equilibration between injections or after a gradient is a major source of drift. Polar analytes and highly aqueous mobile phases often require longer equilibration times.[8]
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. Without a column thermostat, ambient temperature changes in the lab can cause significant retention time shifts, typically 1-2% per 1°C change.[5][6]
-
System Leaks or Pump Issues: A leak in the system will cause a pressure drop and flow rate fluctuations, directly impacting retention times.[9] Worn pump seals or faulty check valves can also lead to inconsistent flow delivery.[10][11]
Caption: A systematic workflow for diagnosing and resolving retention time variability.
Section 2: Peak Shape Problems
Question 3: My this compound peak is tailing significantly. What is the cause and how do I fix it?
Answer: Peak tailing is the most common peak shape problem for basic compounds like this compound in reversed-phase HPLC.[12][13] The primary cause is secondary interactions between the basic urea functional group and acidic, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[13][14] These unwanted ionic interactions are a different retention mechanism from the intended hydrophobic interaction, causing a portion of the analyte molecules to be retained more strongly, which results in a skewed, tailing peak.[12][15]
Key Troubleshooting Strategies:
-
Mobile Phase pH Adjustment:
-
Mechanism: Lowering the mobile phase pH (e.g., to 2.5-3.5) protonates the residual silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted secondary interactions.[13] At this low pH, the basic this compound will be protonated (positively charged), but the primary cause of tailing—the ionized silanols—is suppressed.
-
Protocol: Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase.[16] Formic acid is MS-friendly, while TFA is a stronger silanol suppressor but can cause ion suppression in MS detection.
-
-
Use a High-Purity, End-Capped Column:
-
Mechanism: Modern HPLC columns are manufactured with high-purity silica that has fewer metal impurities and accessible silanol groups. "End-capping" is a process that chemically bonds a small silane (like trimethylsilane) to many of the remaining free silanols, effectively shielding them from interacting with analytes.[14][17]
-
Recommendation: If you are using an older column (e.g., Type A silica), switching to a modern, high-purity, fully end-capped column (Type B silica) will dramatically improve peak shape for basic compounds.
-
-
Reduce Sample Overload:
-
Mechanism: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion, including tailing.[15][18]
-
Test: Reduce the injection volume or dilute the sample by a factor of 5 or 10. If the peak shape improves and the tailing factor decreases, the original method was likely suffering from mass overload.[18]
-
| Parameter | Recommendation | Rationale |
| Column | Aqueous C18, Polar-Embedded, or HILIC (e.g., Newcrom R1) | Provides better retention for polar analytes and reduces phase collapse.[3][19] |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) | Suppresses silanol interactions to reduce peak tailing; MS-compatible.[12][19] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier. |
| Gradient | Start with low %B (e.g., 5%) | To ensure sufficient retention on a reversed-phase column. |
| Temperature | 30-40°C | Improves efficiency and ensures reproducible retention times.[11][20] |
| Injection Solvent | Mobile Phase or weaker solvent | Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[10][21] |
Question 4: My this compound peak is split or shows a shoulder. What should I investigate?
Answer: Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.
-
If all peaks in the chromatogram are split: This typically points to a physical or system-wide problem.
-
Column Void/Contamination: A void at the head of the column or a partially blocked inlet frit can cause the sample band to split.[9][15] Backflushing the column at a low flow rate might resolve a blocked frit. If a void has formed, the column likely needs to be replaced.[18]
-
Injector Issue: A malfunctioning injector rotor seal or a poorly connected capillary can also cause peak splitting.
-
-
If only the this compound peak is split: This is more likely a chemical issue.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., less polar in reversed-phase) than the initial mobile phase, it can cause the analyte to precipitate on the column or travel through in a distorted band.[10] Always try to dissolve the sample in the initial mobile phase composition.[21]
-
Co-eluting Impurity: The shoulder could be an unresolved impurity. Try altering the mobile phase composition or gradient slope to improve resolution.[18]
-
-
Prepare a Standard: Dissolve a pure this compound standard in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject the Standard: If the peak shape is good, the issue is likely related to your sample matrix or the original sample solvent.
-
Inject a Blank: Inject a blank (injection solvent only) to check for ghost peaks or system contamination.
-
Inspect the Column: Disconnect the column and inspect the inlet frit for discoloration, which could indicate contamination.
-
Column Performance Test: If available, run the column manufacturer's recommended test mix to confirm the column's efficiency and integrity. If the test mix also shows poor peak shapes, the column is the likely culprit.
References
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- HPLC problems with very polar molecules. Axion Labs. [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chrom-academy. [Link]
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography.
- Why it matters and how to get good peak shape. Agilent Technologies. [Link]
- HPLC Troubleshooting Guide.
- Development and validation of the high- performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers. LMA leidykla. [Link]
- Application Note - HPLC Troubleshooting. KNAUER. [Link]
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- Development and validation of the high-performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers. Biologija. [Link]
- Does anyone know the possible reason for variations in the retention time of peaks of standards from run to run during HPLC analysis?
- Troubleshooting Guide. Phenomenex. [Link]
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
- Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Semantic Scholar. [Link]
- How can I prevent peak tailing in HPLC?
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
- Retention Time Variability in HPLC. Element Lab Solutions. [Link]
- How Much Retention Time Variation Is Normal?
- What may cause HPLC inconsistent retention time?
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- 21. researchgate.net [researchgate.net]
managing N-Butylurea incompatibility with other reagents
Technical Support Center: N-Butylurea
A Guide to Managing Chemical Incompatibility for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. As a substituted urea, this compound is a valuable building block in organic synthesis, including applications in pharmaceuticals and agriculture.[1][2][3] However, its amide functionality presents specific reactivity and incompatibility challenges that require careful management to ensure experimental success and laboratory safety.[1][4] This guide provides in-depth, experience-driven insights into identifying, understanding, and preventing hazardous chemical incompatibilities.
Section 1: Core Properties and Safe Handling of this compound
A foundational understanding of this compound's properties is critical before its use in any experimental setup. It is an odorless, white crystalline solid that is soluble in water, alcohols, and ether.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 592-31-4 | [4] |
| Molecular Formula | C₅H₁₂N₂O | [4] |
| Molecular Weight | 116.16 g/mol | [4] |
| Melting Point | 95-98 °C | [1][6] |
| Appearance | White to off-white crystalline powder/solid | [7][8] |
| Solubility | Soluble in water, methanol, ethanol, ether. | [3][5][9] |
| pKa | ~14.38 (Predicted) | [1][9] |
1.1. Recommended Storage and Handling Protocols
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances.[7][10] The container should be kept tightly closed. For long-term stability, refrigeration is recommended.[1][4][8]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][11] Standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[7][10] For weighing and handling of the neat powder, a NIOSH-approved respirator is recommended.[4] Ensure that safety showers and eyewash stations are readily accessible.[10]
Section 2: Frequently Asked Questions (FAQs) on this compound Incompatibility
This section addresses common questions regarding the safe use of this compound in multi-reagent systems.
Q1: What are the primary chemical classes incompatible with this compound? this compound, as an amide, exhibits reactivity with several classes of chemicals. The most critical incompatibilities are with strong oxidizing agents , strong reducing agents , strong bases , dehydrating agents , and azo/diazo compounds .[1][2][4][10] Mixing with these substances can lead to hazardous reactions.
Q2: What is the mechanism behind the incompatibility with strong oxidizing agents? Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide, nitric acid) can react vigorously and exothermically with this compound.[10][12] The amide group is susceptible to oxidation, which can lead to the generation of heat, pressure, and potentially fire or explosion, especially under concentrated conditions. The reaction can also produce toxic nitrogen oxides (NOx).[1]
Q3: What occurs when this compound is mixed with strong acids or strong bases? this compound is weakly basic due to the lone pair of electrons on the nitrogen atoms. However, it can also act as a very weak acid. With strong bases, it can be deprotonated to form a salt.[1][2][4] With strong acids, it can be protonated in a typical acid-base reaction, which is often exothermic and can lead to thermal decomposition if not controlled.[13]
Q4: Can this compound be used with any solvent? While this compound is soluble in many common laboratory solvents like water and alcohols, its stability can be pH-dependent.[3][5] In strongly acidic or basic solutions, it may undergo hydrolysis, especially when heated. It is crucial to ensure the solvent is free from contaminants, such as residual oxidizing agents from purification processes.
Q5: What are the signs of this compound decomposition or an incompatible reaction? Visible signs include unexpected color change, rapid gas evolution (effervescence), a sudden increase in temperature (exotherm), or the formation of a precipitate.[4] Upon heating, this compound decomposes and emits toxic fumes, primarily oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][7][14]
Q6: Why is this compound incompatible with dehydrating agents like phosphorus pentoxide (P₂O₅)? Dehydrating agents can react with the amide functionality of this compound to form the corresponding nitrile.[1][2][4] This reaction can be vigorous and may not be the intended synthetic outcome, leading to failed experiments and potentially hazardous byproducts.
Section 3: Troubleshooting Guide for Incompatibility Issues
This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.
Scenario 1: Unexpected Exotherm, Gas Evolution, or Pressure Buildup
-
Potential Cause: Inadvertent mixing with an incompatible reagent, most commonly a strong oxidizing agent or a strong acid/base.[10][13]
-
Immediate Corrective Actions:
-
Immediately cease the addition of any further reagents.
-
Alert personnel in the immediate vicinity.
-
If safe to do so, apply external cooling to the reaction vessel using an ice bath.
-
Ensure the reaction is taking place in a well-ventilated fume hood to handle any potential release of toxic gases like NOx.[1]
-
-
Preventative Strategy: Always conduct a thorough literature and Safety Data Sheet (SDS) review for all reagents before starting an experiment. For novel reaction systems, perform a small-scale compatibility test (see Protocol 1).
Scenario 2: Low Reaction Yield and Formation of Unidentified Byproducts
-
Potential Cause: Gradual decomposition of this compound due to incompatible conditions (e.g., pH, solvent, temperature) or a slow side-reaction, such as nitrile formation with a dehydrating agent.[1][2][4]
-
Troubleshooting & Analysis:
-
Re-evaluate the reaction conditions. Is the pH outside a stable range? Is the temperature causing thermal decomposition?
-
Use analytical techniques like HPLC or GC-MS to analyze a sample of the reaction mixture.[15] This can help identify degradation products or unexpected side products, providing clues to the incompatibility. For instance, identifying a nitrile byproduct would point towards a reaction with a dehydrating agent.
-
-
Preventative Strategy: Use high-purity, fresh this compound. Ensure all solvents are purified and free of contaminants. If the reaction is sensitive to pH, consider using a buffered system.
Scenario 3: Unintended Precipitation When Mixing Reagents
-
Potential Cause: The formation of an insoluble salt due to the reaction of this compound with a strong base, or poor solubility of this compound in the specific solvent mixture.[1][4]
-
Troubleshooting & Analysis:
-
Isolate a small sample of the precipitate and attempt to characterize it (e.g., melting point, simple solubility tests).
-
Review the solubility data for this compound and all other reagents in the chosen solvent system.[5]
-
-
Preventative Strategy: Before scaling up, perform a small-scale solubility test by mixing all reaction components (except for highly reactive initiators) at the intended concentration and temperature.
Section 4: Key Experimental Protocols
Protocol 1: Small-Scale Reagent Compatibility Test
This protocol is designed to safely assess the compatibility of this compound with another reagent when no established data is available.
-
Preparation: In a chemical fume hood, add 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 0.5 mL of the intended reaction solvent. Gently agitate to dissolve.
-
Temperature Monitoring: Place a thermometer or thermocouple probe into the solution. Record the initial temperature.
-
Reagent Addition: Using a pipette, add the test reagent dropwise (one drop at a time) to the this compound solution.
-
Observation: After each drop, carefully observe for any signs of reaction: gas bubbles, color change, precipitation, or a temperature change of >2°C.
-
Analysis: If any of these signs are observed, an incompatibility is likely. Cease addition and treat the mixture as hazardous waste. If no change is observed after adding a stoichiometric equivalent, the materials may be compatible under these conditions, but caution is still advised during scale-up.
Protocol 2: Emergency Spill Management
This protocol is based on established guidelines for handling solid amide spills.[14]
-
Evacuate & Secure: Evacuate all non-essential personnel from the immediate area and restrict access. Remove all sources of ignition.[14]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Containment: Dampen the spilled solid material with 60-70% ethanol to prevent dust from becoming airborne.[14]
-
Collection: Carefully sweep or shovel the dampened material into a suitable, labeled container for hazardous waste disposal.[10]
-
Decontamination: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area. Follow with a thorough wash using soap and water.[14] All contaminated materials (absorbent paper, gloves) must be sealed in a vapor-tight bag for disposal.
Section 5: Visualization of Incompatibility Pathways
The following diagrams illustrate the key incompatibility relationships and a logical workflow for troubleshooting.
Caption: Major incompatibility classes for this compound and their potential hazardous outcomes.
Caption: Decision workflow for troubleshooting unexpected reactions involving this compound.
References
- Fisher Scientific.Safety Data Sheet: this compound.URL: https://www.fishersci.com/sdsitems/SDS_24422.pdf
- National Center for Biotechnology Information.PubChem Compound Summary for CID 11595, Butylurea.URL: https://pubchem.ncbi.nlm.nih.gov/compound/Butylurea
- ChemicalBook.this compound - Safety Data Sheet.URL: https://www.chemicalbook.com/sds/cas/592-31-4_cb8339065.htm
- LookChem.Cas 592-31-4, this compound.URL: https://www.lookchem.com/N-Butylurea-cas-592-31-4/
- ChemicalBook.this compound | 592-31-4.URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8339065.htm
- Scent.vn.this compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance.URL: https://scent.vn/en/ingredients/n-butylurea
- Pfaltz & Bauer.Safety Data Sheet: Tetra-N-butylurea.URL: https://www.pfaltzandbauer.com/sds/T02330.pdf
- ChemicalBook.this compound CAS#: 592-31-4.URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8339065EN.htm
- ECHEMI.N,N-Dibutylurea SDS, 619-37-4 Safety Data Sheets.URL: https://www.echemi.com/sds/N,N-Dibutylurea-cas-619-37-4.html
- Thermo Fisher Scientific.this compound, 96% 100 g | Buy Online.URL: https://www.thermofisher.
- Sigma-Aldrich.this compound 99% | 592-31-4.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b103004
- NOAA.this compound - CAMEO Chemicals.URL: https://cameochemicals.noaa.gov/chemical/20263
- Thermo Fisher Scientific.Safety Data Sheet: N,N'-Di-n-butylurea.URL: https://www.thermofisher.com/sds?productCode=L06165
- Thermo Fisher Scientific.Safety Data Sheet (Legacy Alfa Aesar): this compound.URL: https://www.thermofisher.com/sds?productCode=L02854
- ChemicalBook.this compound CAS#: 592-31-4 Product Information.URL: https://www.chemicalbook.
- ResearchGate.What are the storage requirements for 8M urea solution?URL: https://www.researchgate.net/post/What_are_the_storage_requirements_for_8M_urea_solution
- Benchchem.Synthetic Methodologies for N Butylurea and Its Derivatives.URL: https://www.benchchem.com/product/b33335
- IJRPR.Analytical Methods for the Degradation of Phytoconstituents.URL: https://ijrpr.com/uploads/V5ISSUE10/IJRPR21503.pdf
- Stanford University Environmental Health & Safety.Chemical Incompatibility Guide.URL: https://ehs.stanford.
- TigerWeb.Oxidizing Agents.URL: https://tigerweb.towson.edu/jdiscord/www/332_fall_2000/powerpoint/chapter11_files/frame.htm
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Technical Support Center: Scaling Up N-Butylurea Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of N-Butylurea. It provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) to facilitate a smooth transition from laboratory-scale experiments to pilot plant production.
Overview of this compound Synthesis
This compound is a monosubstituted urea derivative with applications in agriculture as a fertilizer and in the pharmaceutical industry as an intermediate for diabetes management drugs.[1][2][3] The most common and straightforward laboratory synthesis involves the reaction of an n-butylamine salt with an alkali metal cyanate, such as potassium cyanate, in an aqueous medium.[4][5][6][7] This method avoids the direct handling of toxic reagents like phosgene by generating the isocyanate intermediate in situ.[7]
Reaction Mechanism
The synthesis proceeds in two main steps:
-
Protonation of Cyanate: In an acidic aqueous solution, the cyanate ion (OCN⁻) is protonated to form isocyanic acid (HNCO).
-
Nucleophilic Addition: The primary amine, n-butylamine, acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanic acid, forming this compound.
A general workflow for this synthesis is outlined below.
Caption: General workflow for laboratory synthesis of this compound.
Frequently Asked Questions (FAQs) - Laboratory Scale
This section addresses common questions encountered during the bench-scale synthesis of this compound.
Q1: What is the most reliable lab-scale synthesis method for this compound? A1: A highly effective and frequently cited method is the reaction of n-butylamine with potassium cyanate in a dilute aqueous acid solution, such as 1M hydrochloric acid.[5][7] This approach is favored for its simplicity, use of readily available materials, and avoidance of hazardous reagents like phosgene or pre-formed isocyanates.[7]
Q2: How can I monitor the reaction's progress? A2: The reaction can be monitored using Thin-Layer Chromatography (TLC) to track the consumption of the n-butylamine starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is an excellent method.[8][9] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier for MS compatibility) can effectively separate this compound from starting materials and byproducts.[8]
Q3: What are the common impurities and byproducts? A3: The primary byproduct of concern is N,N'-dibutylurea. This can form if the intermediate, butyl isocyanate, reacts with another molecule of n-butylamine instead of ammonia (from the decomposition of urea, if used) or water. The formation of N,N'-dibutylurea is typically favored by higher temperatures and an excess of n-butylamine. Another potential impurity is unreacted starting material.
Q4: What is the best method for purifying crude this compound? A4: Recrystallization is the most effective method for purifying this compound.[1][10] A common and effective solvent system is a mixture of ethanol and water.[1] The crude product can be dissolved in a minimum amount of the hot solvent mixture, followed by slow cooling to induce the crystallization of pure this compound, which appears as white needles.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during synthesis, helping to diagnose and resolve issues efficiently.
Caption: Troubleshooting decision tree for this compound synthesis.
Scaling Up to a Pilot Plant: Key Considerations
Transitioning a synthesis from the laboratory bench to a pilot plant is not merely about using larger glassware. It introduces new challenges related to thermodynamics, mass transfer, and safety that must be proactively managed.[11][12][13]
Q5: What are the primary challenges when scaling up this compound synthesis? A5: The main challenges arise from the fact that surface area-to-volume ratio decreases significantly as scale increases.[11] Key issues include:
-
Heat Management: The reaction to form the isocyanate intermediate is exothermic. What is easily managed in a small flask with an ice bath can become a serious runaway reaction risk in a large reactor without adequate cooling capacity.[11]
-
Mixing and Mass Transfer: Efficient mixing is crucial. Inadequate agitation in a large vessel can lead to localized "hot spots" or high concentrations of reagents, promoting the formation of byproducts like N,N'-dibutylurea.[11]
-
Reagent Addition: The rate of addition for reagents becomes a critical process parameter. Adding reagents too quickly can overwhelm the reactor's cooling system, while adding them too slowly can unnecessarily prolong the process.
-
Impurity Profile: Minor side reactions that were negligible at the lab scale can become significant sources of impurities at the pilot scale, complicating purification.[11]
Q6: How should I adapt the reaction protocol for a pilot-scale reactor? A6: Several modifications are necessary:
-
Reactor Choice: A jacketed glass-lined or stainless steel reactor with overhead mechanical stirring and temperature probes is essential. The reactor jacket allows for precise temperature control through the circulation of a heating/cooling fluid.
-
Controlled Addition: Reagents, particularly the potassium cyanate solution, should be added sub-surface via a dip tube at a controlled rate using a metering pump. This ensures rapid dispersion and minimizes localized concentration issues.
-
Agitation: The stirrer speed and impeller design must be optimized to ensure homogeneity throughout the reaction mass without causing excessive splashing or shear.
-
Process Analytical Technology (PAT): Consider implementing in-line monitoring (e.g., pH, temperature) to track the reaction's progress and ensure it stays within defined parameters.
Q7: What are the critical safety considerations for pilot-scale production? A7: Safety is paramount when handling larger quantities of chemicals.
-
Reagent Handling: n-Butylamine is flammable and can cause skin and eye irritation.[14] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and flame-retardant lab coats.[14][15] Ensure adequate ventilation and work in an area with safety showers and eyewash stations.[14]
-
Runaway Reaction Potential: Model the reaction's thermal profile. Ensure the reactor's cooling system is sufficient to handle the heat generated. Develop a quench procedure in case of a thermal runaway.
-
Pressure and Venting: The reaction may generate off-gases. The reactor must be equipped with a proper venting system and a rupture disc or pressure relief valve.
-
Material Handling: Transferring large volumes of liquids and solids requires mechanical aids like pumps and hoists. Ensure all transfer lines are properly grounded to prevent static discharge.
Comparative Synthesis Parameters: Lab vs. Pilot
The following table outlines typical parameters and equipment for synthesizing this compound at both laboratory and pilot scales.
| Parameter | Laboratory Scale (10g Product) | Pilot Plant Scale (10kg Product) | Rationale for Change |
| Reactor | 250 mL Round-bottom flask | 100 L Jacketed Glass-Lined Reactor | Controlled heating/cooling, robust mixing, containment. |
| n-Butylamine | ~8.6 g (0.118 mol) | ~8.6 kg (118 mol) | Proportional scaling of reagents. |
| Potassium Cyanate | ~11.4 g (0.14 mol) | ~11.4 kg (140 mol) | Maintaining slight excess to drive reaction to completion. |
| 1M HCl (Solvent) | ~150 mL | ~150 L | Maintain concentration while allowing for effective stirring. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (e.g., retreat curve impeller) | Ensures homogeneity in a large volume, prevents stratification.[11] |
| KOCN Addition | Manual pouring over 10-15 min | Metered pump addition over 2-3 hours | Precise control over addition rate to manage exotherm. |
| Temp. Control | Ice/water bath | Reactor jacket with circulating fluid | Efficiently removes heat from a large reaction mass.[11] |
| Isolation | Büchner funnel filtration | Centrifuge or Filter-Dryer (Nutsche filter) | Efficiently separates large volumes of solids from liquids. |
| Drying | Vacuum oven at RT | Agitated vacuum dryer | Faster and more efficient drying for large quantities. |
Detailed Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound (Exemplary)
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (e.g., 8.6 g, 0.118 mol) in 150 mL of 1N aqueous hydrochloric acid.[7] Cool the solution to 0-5°C using an ice bath.
-
Reaction: Separately, dissolve potassium cyanate (11.4 g, 0.14 mol, 1.2 equivalents) in 50 mL of deionized water. Add the potassium cyanate solution to the stirred amine hydrochloride solution dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.[7] Monitor the reaction by TLC until the starting amine is consumed.
-
Isolation: A white precipitate of this compound will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2x25 mL) to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a minimal amount of a hot ethanol/water mixture.
-
Drying: Dry the purified white crystals under vacuum at room temperature to a constant weight. Expected yield: 80-90%.
Protocol 2: Pilot Plant Synthesis of this compound (Conceptual)
-
Reactor Preparation: Ensure the 100 L jacketed reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed.
-
Charging: Charge the reactor with 150 L of 1N aqueous HCl. Charge n-butylamine (8.6 kg, 118 mol) to the reactor via a dip tube, maintaining the temperature below 25°C by circulating coolant through the jacket.
-
Cooling: Cool the reactor contents to 0-5°C.
-
Reagent Feed: In a separate vessel, dissolve potassium cyanate (11.4 kg, 140 mol) in 50 L of deionized water. Transfer this solution to the reactor via a metering pump at a controlled rate over 2-3 hours. Monitor the internal temperature closely and adjust the feed rate or jacket temperature to maintain it between 0-10°C.
-
Reaction: Once the feed is complete, allow the mixture to slowly warm to room temperature. Continue agitation for 6-8 hours, monitoring for completion by HPLC.
-
Isolation: Cool the reactor to <10°C to maximize crystallization. Transfer the resulting slurry to a centrifuge or Nutsche filter-dryer to isolate the solid product.
-
Washing & Drying: Wash the product cake with cold deionized water. Dry the product under vacuum with gentle agitation and slight warming (<40°C) until the desired solvent content is reached.
References
- Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Ito, A., Muratake, H., & Shudo, K. (2010). Novel Synthesis of Ureas: Application of t-Butylureas. Chemical & Pharmaceutical Bulletin, 58(1), 82–86.
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018).
- Butylurea | C5H12N2O | CID 11595 - PubChem. (n.d.). NIH.
- Cas 592-31-4,this compound - LookChem. (n.d.).
- United States Patent Office. (n.d.). Google Patents.
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018).
- Urea synthesis. (n.d.). Google Patents.
- Production of N,N'‐dibutylurea (DBU) from n‐butylamine (BA) and CO2... - ResearchGate. (n.d.).
- Reactor internals for urea synthesis - Costacurta SpA. (n.d.).
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
- The Urea Synthesis Reactor, its theoretical model and its industrial applications Introduction Part - UreaKnowHow. (n.d.).
- Process for the preparation of urea - UreaKnowHow. (n.d.).
- This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.).
- A Pilot Plant Employing a Novel Process for the Urea Extraction of Hydrocarbons (Great Britain) | World Petroleum Congress (WPC) | OnePetro. (n.d.).
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28).
- Development and validation of the high- performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers - LMA leidykla. (n.d.).
- 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. (2025, June 19).
- CN1515540A - A new synthesis process of tert-butylamine - Google Patents. (n.d.).
- Effect of Solvent Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2. (n.d.).
- Sanford, K., Chotani, G., & Demirjian, D. (2016). Scaling up of renewable chemicals. Current Opinion in Biotechnology, 38, 112–119.
- Right First Time in (Fine-Chemical) Process Scale-up - Scientific Update. (2013, April 16).
- PREPARATION OF N,N′-DIALKYLUREAS. (1976, June 14).
- Gabriel synthesis troubleshooting : r/Chempros - Reddit. (2023, June 23).
- Kinetics of fast reactions in condensed systems: Some recent results (an autoreview). (2025, August 6).
- BETO 2021 Peer Review: The Engineering of Catalyst Scale Up - Publications. (2021, March 24).
- (PDF) REACTOR KINETICS OF UREA FORMATION - ResearchGate. (2015, November 25).
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Technical Support Center: Minimizing Byproducts in N-Butylurea Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals.
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you minimize byproduct formation in your N-Butylurea synthesis. As Senior Application Scientists, we have synthesized our expertise to provide you with a practical and scientifically grounded resource to enhance the purity and yield of your reactions.
Introduction: The Challenge of Selectivity in this compound Synthesis
This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The reaction of urea with n-butylamine is a common synthetic route; however, achieving high selectivity for the mono-substituted product can be challenging. The primary competing reaction is the formation of the di-substituted byproduct, N,N'-di-n-butylurea. This guide will equip you with the knowledge and tools to control this side reaction and other potential impurities.
Frequently Asked Questions (FAQs)
Here are some common questions and quick answers to get you started:
Q1: What is the main byproduct in the synthesis of this compound from urea and n-butylamine?
A1: The most common byproduct is N,N'-di-n-butylurea, formed from the reaction of a second molecule of n-butylamine with this compound or an intermediate.[3]
Q2: Why is my reaction yielding a high percentage of N,N'-di-n-butylurea?
A2: High temperatures and an excess of n-butylamine are the primary drivers for the formation of the di-substituted byproduct.[3] The second substitution reaction has a higher activation energy, and a higher concentration of the amine increases the probability of a second reaction.
Q3: Can I use a solvent in this reaction?
A3: Yes, using a high-boiling inert solvent can help to control the reaction temperature and improve selectivity. Solvents like sec-butylbenzene or diethyleneglycol have been used.[3]
Q4: What is the optimal temperature for this compound synthesis?
A4: The optimal temperature is a balance between reaction rate and selectivity. Generally, temperatures in the range of 150-170°C are a good starting point when reacting urea with n-butylamine hydrochloride in a dry state.[3]
Q5: How can I monitor the progress of my reaction and the formation of byproducts?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction.[4][5] It allows for the separation and quantification of this compound, N,N'-di-n-butylurea, and unreacted urea.
Troubleshooting Guides
This section provides a more detailed approach to common problems encountered during this compound synthesis.
Issue 1: High Levels of N,N'-di-n-butylurea
Symptoms:
-
Analytical data (HPLC, GC-MS, NMR) shows a significant peak corresponding to N,N'-di-n-butylurea.
-
Lower than expected yield of this compound.
-
Difficulty in purifying the final product due to similar polarities of the desired product and the byproduct.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Excess n-Butylamine | A higher concentration of the amine nucleophile increases the likelihood of a second substitution reaction occurring on the initially formed this compound. | Carefully control the stoichiometry. Use a slight excess of urea (e.g., 1.1 to 1.5 equivalents) relative to n-butylamine. This ensures that the amine is the limiting reagent, minimizing the chance of double substitution. |
| High Reaction Temperature | The formation of N,N'-di-n-butylurea is favored at higher temperatures as the second substitution has a higher activation energy.[3] | Maintain the reaction temperature within the optimal range (e.g., 150-170°C for the solvent-free reaction with n-butylamine hydrochloride).[3] Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely. |
| Prolonged Reaction Time | Even at optimal temperatures, extended reaction times can lead to the gradual accumulation of the di-substituted byproduct. | Monitor the reaction progress by HPLC. Once the consumption of the limiting reagent (n-butylamine) has plateaued, and the formation of this compound is maximized, quench the reaction. |
| Reaction Medium | In solvent-free reactions, localized overheating can occur, promoting byproduct formation. | Consider using a high-boiling inert solvent such as sec-butylbenzene or diethyleneglycol to ensure even heat distribution and better temperature control.[3] |
Issue 2: Low Conversion of Urea
Symptoms:
-
Analytical data shows a large amount of unreacted urea.
-
Low overall yield of this compound.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | The reaction between urea and n-butylamine requires a significant activation energy to proceed at a reasonable rate. | Ensure the reaction temperature is within the recommended range. If using a solvent, make sure it has a sufficiently high boiling point to allow the reaction to proceed. |
| Poor Mixing | In heterogeneous (solvent-free) reactions, inefficient mixing can lead to poor contact between the reactants. | Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture. |
| Short Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion. | Monitor the reaction over time using HPLC to determine the optimal reaction time for maximum conversion. |
Reaction Mechanisms and Byproduct Formation
Understanding the underlying reaction pathways is crucial for effective troubleshooting.
Primary Reaction: this compound Formation
The synthesis of this compound from urea and n-butylamine is a nucleophilic substitution reaction. The reaction can be catalyzed by an acid, which protonates the carbonyl oxygen of urea, making the carbonyl carbon more electrophilic.
Proposed Mechanism:
-
Protonation of Urea (in the presence of an acid catalyst): The carbonyl oxygen of urea is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of the protonated urea.
-
Proton Transfer and Elimination: A series of proton transfers occurs, leading to the elimination of a molecule of ammonia and the formation of this compound.
Side Reaction: N,N'-di-n-butylurea Formation
The formation of the di-substituted byproduct occurs when a second molecule of n-butylamine reacts with the initially formed this compound.
Proposed Mechanism:
-
Protonation of this compound: The carbonyl oxygen of this compound can be protonated.
-
Nucleophilic Attack: A second molecule of n-butylamine attacks the carbonyl carbon of the protonated this compound.
-
Proton Transfer and Elimination: Similar to the primary reaction, subsequent proton transfers lead to the elimination of another molecule of ammonia, resulting in the formation of N,N'-di-n-butylurea.
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize the yield of this compound while minimizing the formation of N,N'-di-n-butylurea.
Materials:
-
Urea (1.2 equivalents)
-
n-Butylamine hydrochloride (1.0 equivalent)
-
High-boiling inert solvent (e.g., sec-butylbenzene)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle with temperature controller
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: To the three-neck round-bottom flask, add urea and n-butylamine hydrochloride.
-
Solvent Addition: Add the high-boiling inert solvent to the flask. The volume should be sufficient to ensure good stirring.
-
Reaction: Begin stirring and slowly heat the mixture to 150-160°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC.
-
Work-up: Once the reaction is complete (as determined by HPLC analysis), cool the reaction mixture to room temperature.
-
Purification: The product can be purified by recrystallization. The choice of solvent will depend on the solubility characteristics of this compound and the remaining impurities. This compound is soluble in water, ethanol, and methanol.[6]
Analytical Method: HPLC-UV for Reaction Monitoring
This method can be used to separate and quantify urea, this compound, and N,N'-di-n-butylurea.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective. For example, a gradient starting with a higher percentage of water and increasing the percentage of acetonitrile over time.
-
For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[7]
Detection:
-
UV detection at a wavelength of approximately 210 nm is suitable for these compounds.[8]
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare standard solutions of urea, this compound, and N,N'-di-n-butylurea of known concentrations.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Use the calibration curves to determine the concentration of each component in the reaction mixture.
References
- This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]
- This compound. LookChem. [Link]
- United States Patent Office. (n.d.).
- Production of N,N'‐dibutylurea (DBU) from n‐butylamine (BA) and CO2.
- Development and Validation of a HPLC-UV Method for Urea and Rel
- Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Semantic Scholar. [Link]
- Thermal decomposition characteristics of compounds 1a and 1b in inert...
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent.
- CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. [Link]
- Thermal decomposition products of polyurea? Chemistry Stack Exchange. [Link]
- Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
- Thermal Decomposition of Urea - Products? Sciencemadness Discussion Board. [Link]
- N,N'-Di-n-butylurea - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
- CN1740140A - A new process for the synthesis of tert-butylamine with tert-butanol and urea.
- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]
- N,N'-di-n-Butylurea. NIST WebBook. [Link]
- Quorum Sensing Systems Engineering for Enhanced iso-Butylamine Production in Escherichia coli. SCIEPublish. [Link]
- A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]
- Optimization studies of phenylurea synthesis for the reaction between N-phenyl formamide and dibutylamine.
- Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ioniz
- GC/MS ANALYSIS OF PHTHALATE ISOLATES IN N-HEXANE EXTRACT OF AZADIRCHTA INDICA A. Journal of American Science. [Link]
- Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.
- Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides.
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Technical Support Center: N-Butylurea Stability in Laboratory Solvents
Welcome to the N-Butylurea Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvent systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide: Investigating this compound Instability
This section provides a structured approach to diagnosing and resolving stability issues with this compound in your experiments.
Scenario 1: You observe a lower-than-expected concentration of this compound in your stock solution over time.
Possible Cause: Degradation of this compound in the chosen solvent.
Troubleshooting Workflow:
A troubleshooting workflow for decreased this compound concentration.
Detailed Explanation:
-
Identify the Solvent System: The stability of this compound is highly dependent on the nature of the solvent.
-
Aqueous Solutions: The urea functional group is susceptible to hydrolysis, especially under acidic or basic conditions. Studies on urea have shown it is most stable in the pH range of 4-8.[1] If your aqueous solution is outside this range, acid- or base-catalyzed hydrolysis is a likely cause of degradation.
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While generally considered inert, these solvents can pose stability risks.
-
Dimethyl Sulfoxide (DMSO): Can contain trace amounts of water, which may lead to slow hydrolysis over time. At elevated temperatures, DMSO can also decompose, especially in the presence of acids or bases.
-
Dimethylformamide (DMF): Can decompose to form dimethylamine and formic acid, which can then catalyze the degradation of this compound. This is more likely to occur at higher temperatures.
-
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can participate in hydrogen bonding and may act as nucleophiles, potentially leading to transamidation reactions, particularly at elevated temperatures.
-
Temperature and Light: As with many organic molecules, higher temperatures will accelerate the rate of degradation.[1] Exposure to UV light can also provide the energy to initiate degradation pathways.
Scenario 2: You observe the appearance of unknown peaks in your analytical chromatogram (e.g., HPLC) of an this compound solution.
Possible Cause: Formation of degradation products.
Troubleshooting Workflow:
A workflow for identifying unknown peaks in this compound analysis.
Detailed Explanation:
-
Characterize the Impurities: The first step is to identify the unknown peaks. High-resolution mass spectrometry is a powerful tool for this purpose.
-
Potential Degradation Products:
-
Hydrolysis: The primary hydrolysis products would be butylamine and isocyanic acid (which would likely not be directly observed but could react further).
-
Thermal Decomposition: Heating this compound can lead to the formation of biuret-like structures and other condensation products. The thermal decomposition of urea, a related compound, is known to produce ammonia and isocyanic acid, which can then react to form biuret and triuret.
-
-
Solvent Adducts: In some cases, the solvent or impurities within the solvent can react with this compound to form adducts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stable stock solution of this compound?
For short-term storage, high-purity, anhydrous aprotic solvents such as DMSO or DMF are commonly used due to this compound's good solubility. However, for long-term storage, it is advisable to store the compound as a dry solid at low temperatures (-20°C or below) and prepare solutions fresh. If an organic solvent is required for long-term storage, consider a non-polar aprotic solvent where solubility allows, as this will minimize the risk of hydrolysis.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Based on studies of the parent compound, urea, this compound is expected to be most stable in a pH range of 4 to 8.[1] Outside of this range, both acid- and base-catalyzed hydrolysis can significantly increase the rate of degradation. For experiments in aqueous media, buffering the solution to a neutral pH is recommended.
Q3: Is this compound sensitive to temperature?
Yes, this compound decomposes on heating.[2][3] The rate of degradation in solution is expected to increase with temperature. Therefore, it is recommended to store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage).
Q4: Can I heat a solution of this compound to aid dissolution?
While gentle warming may be acceptable for short periods, prolonged heating or heating at high temperatures should be avoided to prevent thermal decomposition. If heating is necessary, it is crucial to perform a stability test under the same conditions to ensure the integrity of the compound.
Q5: Are there any known incompatibilities of this compound with common laboratory reagents?
This compound, as an amide, is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] It may also react with dehydrating agents.[2][3] Care should be taken when using this compound in reaction mixtures containing these types of reagents.
Data Summary: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents. This information is crucial for selecting an appropriate solvent for your application.
| Solvent | Solubility (g/L) at 25°C | Solvent Type |
| Methanol | 235.52 | Polar Protic |
| DMF | 201.82 | Polar Aprotic |
| DMSO | 196.41 | Polar Aprotic |
| Acetic Acid | 188.58 | Polar Protic |
| Propylene Glycol | 147.79 | Polar Protic |
| NMP | 147.35 | Polar Aprotic |
| Ethylene Glycol | 132.81 | Polar Protic |
| Ethanol | 121.04 | Polar Protic |
| DMAc | 118.0 | Polar Aprotic |
| THF | 84.53 | Polar Aprotic |
| n-Propanol | 65.57 | Polar Protic |
| Isopropanol | 54.4 | Polar Protic |
| n-Butanol | 48.61 | Polar Protic |
| Water | 48.34 | Polar Protic |
| Acetone | 28.21 | Polar Aprotic |
| Acetonitrile | 14.1 | Polar Aprotic |
| Chloroform | 12.76 | Non-Polar |
| Ethyl Acetate | 12.76 | Polar Aprotic |
| Toluene | 2.24 | Non-Polar |
| n-Hexane | 1.27 | Non-Polar |
Data sourced from Scent.vn[4]
Experimental Protocol: Standardized Stability Assessment of this compound
Due to the limited availability of specific stability data for this compound in various organic solvents, we recommend that users perform their own stability studies for their specific experimental conditions. The following is a general protocol that can be adapted to your needs.
Objective: To determine the stability of this compound in a chosen solvent over a defined period and under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent of interest
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Validated analytical column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Protocol:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the stock solution by HPLC to determine the initial peak area and purity of this compound. This will serve as your baseline.
-
Storage Conditions: Aliquot the stock solution into several vials and store them under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove a vial from each storage condition and analyze it by HPLC.
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point.
-
Analytical Method: A reverse-phase HPLC method is generally suitable for the analysis of this compound. A mobile phase consisting of acetonitrile and water with a suitable buffer (e.g., phosphate or formate for MS compatibility) can be used. Detection can be performed by UV absorbance (e.g., around 200-220 nm) or by mass spectrometry for greater specificity and sensitivity.
References
- Cheng Research Group, University of Illinois. (n.d.). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics.
- LookChem. (n.d.). Cas 592-31-4,this compound.
- LookChem. (n.d.). Cas 592-31-4,this compound.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Scent.vn. (n.d.). This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance.
- PubMed. (n.d.). Stability of urea in solution and pharmaceutical preparations.
Sources
- 1. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butylurea | C5H12N2O | CID 11595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
optimizing storage conditions for N-Butylurea
Welcome to the comprehensive technical support guide for N-Butylurea. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your research. Our focus is on providing not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your work.
I. Core Concepts: Understanding this compound's Stability
This compound is a versatile monosubstituted urea derivative. Its stability is paramount for reproducible experimental outcomes. The primary factors influencing its integrity are temperature, moisture, light, and compatibility with other chemical entities.
Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 95-98 °C (lit.) | |
| Solubility | Soluble in water, alcohol, and ether.[3][4] Specific solubilities at 25°C include: Methanol (235.52 g/L), Ethanol (121.04 g/L), Water (48.34 g/L).[4] | , [3][4] |
| Storage Temperature | Refrigerator | [5] |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the storage and use of this compound.
Problem 1: Inconsistent Experimental Results or Poor Yields
Possible Cause: Degradation of this compound due to improper storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound has been stored in a tightly sealed container, protected from light, and in a cool, dry place, preferably refrigerated.[3][5]
-
Assess for Physical Changes: Inspect the material for any change in color (from white to off-white or yellowish), clumping, or a noticeable odor. These can be indicators of degradation.
-
Purity Assessment: If degradation is suspected, a purity assessment is recommended. Refer to the Experimental Protocols section for detailed HPLC and qNMR methods.
Problem 2: this compound Appears Clumpy or "Wet"
Possible Cause: Hygroscopicity, the tendency to absorb moisture from the air.
Troubleshooting Steps:
-
Drying: Dry the material under a vacuum at room temperature.[6]
-
Proper Storage: After drying, immediately transfer the this compound to a desiccator for storage. For long-term storage, use a tightly sealed container and store it in a dry environment.
-
Hygroscopicity Test: For rigorous characterization, consider performing a hygroscopicity test to understand the material's behavior at different relative humidities.[][8]
Problem 3: Difficulty in Dissolving this compound
Possible Cause: Use of an inappropriate solvent or insufficient solvent volume.
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the solubility table above. This compound is highly soluble in alcohols like methanol and ethanol and has good solubility in water.[4]
-
Increase Solvent Volume: Gradually increase the volume of the solvent while stirring.
-
Gentle Warming: Gentle warming can aid dissolution, but be cautious as this compound decomposes on heating.[2] Monitor the temperature closely and do not exceed temperatures that could lead to degradation.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal long-term storage condition for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container to prevent moisture absorption.[3] It should be stored in a refrigerator in a dark and dry environment.[5]
Q2: Can I store this compound at room temperature?
A2: While short-term storage at room temperature in a desiccator might be acceptable, long-term storage at room temperature is not recommended due to the increased risk of thermal degradation and moisture absorption.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathways for this compound under typical laboratory conditions are likely hydrolysis and photodegradation.[9]
-
Hydrolysis: The urea functional group can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, which would yield butylamine and isocyanic acid (which would further hydrolyze to ammonia and carbon dioxide).[10][11]
-
Photodegradation: Substituted ureas can undergo degradation upon exposure to light.[12] The degradation process can be complex, potentially involving radical mechanisms.[13]
-
Thermal Decomposition: this compound decomposes upon heating, emitting toxic fumes of nitrogen oxides (NOx).[2]
Q4: How can I check the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are two reliable methods for assessing the purity of this compound.[14][15][16] Detailed protocols are provided in the Experimental Protocols section.
Q5: What are the common impurities I might find in this compound?
A5: Potential impurities could include starting materials from its synthesis (e.g., butylamine, urea, or potassium cyanate), by-products of the synthesis, or degradation products like butylamine.[17][18]
IV. Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
This protocol provides a general framework for assessing the purity of this compound using reverse-phase HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[14]
-
This compound standard of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 25:75 (v/v) mixture of acetonitrile and water.[19][20] A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to improve peak shape.[14]
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a similar concentration as the standard solutions.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 200-210 nm (as urea derivatives have low UV absorbance at higher wavelengths)
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the this compound in the sample to the calibration curve generated from the standards.
Protocol 2: Purity Determination of this compound by Quantitative NMR (qNMR)
This protocol outlines the use of qNMR for the absolute purity determination of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, as it will dissolve this compound and many common internal standards)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and signals that do not overlap with this compound signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard into the same NMR tube.
-
Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.[21]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the triplet of the CH₂ group adjacent to the NH group) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
V. Visualizing Key Processes
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Storage Decision Workflow
Caption: Decision workflow for storing this compound.
VI. References
-
Investigation of photodegradation and hydrolysis of selected substituted urea and organophosphate pesticides in water. (2025). ResearchGate. [Link]
-
This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. [Link]
-
Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. (2013). PubMed. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Cas 592-31-4,this compound. (n.d.). LookChem. [Link]
-
Study of the photodegradation of urea-type herbicides by capillary gas chromatography. (2025). ResearchGate. [Link]
-
Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. (n.d.). PubMed Central. [Link]
-
Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. (n.d.). ACS Publications. [Link]
-
Butylurea. (n.d.). PubChem. [Link]
-
kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. (1996). Semantic Scholar. [Link]
-
Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. (n.d.). PubMed. [Link]
-
Physical Characterization of Hygroscopicity in Pharmaceutical Solids. (2006). Semantic Scholar. [Link]
-
kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. (1996). Semantic Scholar. [Link]
-
Hygroscopicity Evaluation. (n.d.). CD Formulation. [Link]
-
Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. (n.d.). Cheng Research Group - University of Illinois. [Link]
-
Use of Visible Light Modulation Techniques in Urea Photocatalytic Degradation. (n.d.). MDPI. [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research Analytical Chemistry Software. [Link]
-
Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. (2021). PubMed Central. [Link]
-
Development and validation of the high-performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers. (n.d.). LMA leidykla. [Link]
-
Development and validation of the high- performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers. (n.d.). LMA leidykla. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH. [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2020). PubMed. [Link]
-
CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. (n.d.). Revue Roumaine de Chimie. [Link]
-
This compound. (n.d.). gsrs. [Link]
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- 2. This compound | 592-31-4 [chemicalbook.com]
- 3. This compound, 96% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scent.vn [scent.vn]
- 5. Cas 592-31-4,this compound | lookchem [lookchem.com]
- 6. This compound CAS#: 592-31-4 [amp.chemicalbook.com]
- 8. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] KINETICS AND MECHANISM OF ALKALINE HYDROLYSIS OF UREA AND SODIUM CYANATE | Semantic Scholar [semanticscholar.org]
- 18. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of the high-performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers [lmaleidykla.lt]
- 20. lmaleidykla.lt [lmaleidykla.lt]
- 21. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
N-Butylurea Technical Support Center: A Guide to Safe Handling
Prepared by: Your Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who handle N-Butylurea. Its purpose is to provide in-depth technical support, addressing potential toxicity concerns through practical, field-proven advice. The following information synthesizes data from established safety protocols to ensure a self-validating system of laboratory practice.
Section 1: Frequently Asked Questions (FAQs) on this compound Hazards
This section addresses the fundamental questions regarding the toxicological profile of this compound, enabling a foundational understanding for risk assessment.
Q1: What are the primary health risks associated with this compound?
A1: this compound is classified as a hazardous chemical with several primary routes of concern. It is considered harmful if swallowed, if it comes into contact with the skin, or if it is inhaled as a dust or mist[1]. The key health hazards are:
-
Acute Toxicity: It is categorized as Acute Toxicity, Category 4 for oral, dermal, and inhalation routes[1].
-
Suspected Mutagenicity: It is suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2)[1]. This is a significant long-term health risk that necessitates stringent handling protocols.
-
Respiratory Irritation: It can cause respiratory irritation, classified under specific target organ toxicity (single exposure), Category 3[1].
-
Thermal Decomposition Hazard: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx)[2].
Q2: Are there any established occupational exposure limits for this compound?
A2: Currently, there are no specific occupational exposure limits (e.g., PEL, TWA) established by major regulatory bodies like OSHA for this compound[1][3]. The absence of a defined limit reinforces the need to adhere to the principle of ALARA (As Low As Reasonably Achievable) for exposure. All handling should be performed within engineering controls designed to minimize any potential for contact.
Q3: What are the physical properties of this compound I should be aware of?
A3: this compound is an odorless, white crystalline solid or powder[1]. Its solid form means that the primary risk of inhalation comes from aerosolized dust generated during handling, such as weighing or transferring the compound. It is soluble in water[4].
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
Properly equipping your workspace and yourself is the most critical step in mitigating the risks associated with this compound. This section explains the causality behind equipment choices.
Q1: Is a chemical fume hood mandatory for handling this compound?
A1: Yes. Given that this compound is harmful if inhaled and can cause respiratory irritation, all manipulations that could generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood[3][5]. This engineering control is your primary line of defense to prevent respiratory exposure.
Q2: What specific type of gloves provides adequate protection against this compound?
A2: While specific permeation data for this compound is not widely available, a conservative approach based on its chemical class (amide) and general laboratory chemical handling is required.
-
Nitrile gloves are a suitable choice for providing protection from chlorinated solvents, oils, greases, acids, caustics, and alcohols[6]. They offer good resistance to tears and abrasions[6].
-
Butyl rubber gloves offer protection against a wide variety of chemicals, including acids, bases, and alcohols[6]. Always inspect gloves for any signs of degradation or puncture before use and wash your hands thoroughly after removing them[7]. For prolonged or high-exposure scenarios, consider double-gloving.
Q3: What is the complete, recommended PPE ensemble for handling this compound?
A3: A complete PPE ensemble is non-negotiable and acts as a secondary barrier to exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1][7]. A face shield should be used in addition to goggles if there is a risk of splashing or significant dust generation[6].
-
Hand Protection: Wear appropriate protective gloves (e.g., Nitrile) inspected prior to use[6][8].
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of contamination, wear fire/flame resistant and impervious clothing[7].
-
Respiratory Protection: A NIOSH/MSHA-approved respirator (e.g., an N95 dust mask for powders) should be used if exposure limits are exceeded or if irritation is experienced[1][8]. All respirator use must be in accordance with a formal respiratory protection program[6].
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Decision workflow for this compound PPE selection.
Section 3: Troubleshooting Guide & Emergency Response
This section is formatted in a question-and-answer style to directly address specific issues and emergencies that users might encounter.
Q: What should I do if I spill a small amount of this compound powder on the lab bench?
A: Do not panic. Follow this protocol to manage the spill safely and effectively.
-
Step 1: Secure the Area: Restrict access to the spill area. Ensure all ignition sources are removed[4].
-
Step 2: Don PPE: If not already wearing it, immediately don your full PPE ensemble, including gloves, goggles, and a lab coat.
-
Step 3: Dampen the Material: Gently dampen the solid spill material with 60-70% ethanol[2][4]. This is a critical step to prevent the powder from becoming airborne. Do not use a dry sweeping method.
-
Step 4: Collect the Material: Use an absorbent paper, also dampened with 60-70% ethanol, to carefully pick up the dampened material[2][4].
-
Step 5: Package the Waste: Place the absorbent paper and any contaminated materials into a sealable, vapor-tight plastic bag for hazardous waste disposal[4].
-
Step 6: Decontaminate the Surface: Wash the contaminated surface with a 60-70% ethanol solution, followed by a thorough wash with soap and water[4].
-
Step 7: Dispose of PPE: Dispose of your gloves and any other contaminated disposable items as hazardous waste. Wash your hands thoroughly.
Q: What is the correct first aid response for skin or eye contact with this compound?
A: Immediate and thorough action is required. The location of eyewash stations and safety showers must be known before any experiment begins[1].
Emergency Response Workflow for Exposures
Caption: First aid response workflow for this compound exposure.
Q: How should I properly store this compound to maintain its stability and ensure safety?
A: Proper storage is crucial to prevent degradation and accidental exposure.
-
Environment: Keep the container in a dry, cool, and well-ventilated place[1][7]. A refrigerator may be a suitable storage location.
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents[1].
Section 4: Decontamination & Waste Disposal
Q: How do I decontaminate reusable glassware after working with this compound?
A: While no specific inactivation protocol for this compound is provided in the search results, a general procedure for similar hazardous compounds can be adapted. For related compounds like N-Nitroso-N-methylurea, a 10% sodium thiosulfate solution is used for inactivation[5]. However, for this compound, a thorough cleaning procedure is sufficient.
-
Step 1: Rinse the glassware multiple times with a suitable organic solvent (like ethanol) inside a fume hood. Collect all rinsate as hazardous waste.
-
Step 2: Wash the glassware thoroughly with soap and warm water.
-
Step 3: Perform a final rinse with deionized water.
Q: What is the correct procedure for disposing of this compound waste?
A: All this compound waste, including unused product and contaminated materials (gloves, absorbent pads, etc.), must be treated as hazardous waste[1][5].
-
Containment: Collect all waste in a suitable, sealed, and clearly labeled container[9][10].
-
Disposal: The container must be disposed of through an approved hazardous waste disposal plant[1]. Contact your institution's Environmental Health and Safety (EHS) office for specific pickup and disposal procedures[5]. Never dispose of this compound down the drain or in regular trash.
Quantitative Data & Hazard Summary
The table below summarizes key quantitative and classification data for this compound for quick reference.
| Property / Hazard Classification | Value / Statement | Source(s) |
| Molecular Formula | C5H12N2O | [1] |
| Molecular Weight | 116.16 g/mol | [8] |
| Physical State | Odorless, white crystalline solid | [2] |
| Melting Point | 94 - 98 °C | [1] |
| GHS: Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1][11] |
| GHS: Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | [1] |
| GHS: Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | [1] |
| GHS: Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) | [1] |
| GHS: STOT-SE | Category 3 (May cause respiratory irritation) | [1] |
| Occupational Exposure Limits | None Established | [1][3] |
References
- Butylurea | C5H12N2O | CID 11595. PubChem - NIH. [Link]
- Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). University of North Texas Health Science Center. [Link]
- Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln EHS. [Link]
- Personal Protective Equipment (PPE). University of Tennessee, Knoxville EHS. [Link]
- Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]
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- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. unthealth.edu [unthealth.edu]
- 6. ehs.unl.edu [ehs.unl.edu]
- 7. echemi.com [echemi.com]
- 8. This compound 99 592-31-4 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Enhancing the Efficacy of N-Butylurea as a Slow-Release Nitrogen Fertilizer
Welcome to the technical support center for N-Butylurea research. This guide is designed for researchers, chemists, and agricultural scientists dedicated to advancing fertilizer technology. As a niche urea derivative, this compound presents unique opportunities and challenges. Its primary nitrogen release mechanism—chemical hydrolysis rather than enzymatic degradation—sets it apart from conventional urea and demands a tailored approach to efficiency enhancement.[1][2][3]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during the experimental optimization of this compound formulations.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing this compound's behavior as a fertilizer, which is essential for designing effective experiments.
Q1: What is the primary mechanism of nitrogen release from this compound, and how does it differ from standard urea?
A1: The core difference lies in the hydrolysis pathway. Standard urea requires the soil enzyme urease to break it down into ammonia and carbon dioxide.[4][5] This process is highly dependent on microbial activity, which is influenced by soil temperature, pH, and organic matter content.[1][6]
This compound, a condensation product of urea and an aldehyde, releases nitrogen primarily through chemical hydrolysis .[2][3] In the presence of water, the molecule slowly breaks down to release urea and isobutyraldehyde. The subsequent urea then follows the conventional enzymatic hydrolysis pathway. The rate-limiting step is this initial chemical hydrolysis, which is governed by physical-chemical factors, primarily soil moisture, temperature, and pH (hydrolysis is accelerated at low pH).[1][7] This distinction means this compound's release is less dependent on soil biology, offering a more predictable release profile, especially in cool or low-microbial-activity soils.[7]
Caption: this compound vs. Standard Urea Nitrogen Release Pathways.
Q2: Why is Nitrogen Use Efficiency (NUE) a concern with all urea-based fertilizers?
A2: Conventional urea is highly soluble and prone to rapid conversion to ammonia gas (volatilization) and, subsequently, nitrate, which is susceptible to leaching.[8][9][10] These loss pathways mean a significant fraction of the applied nitrogen—often 30-35% or more—may not be captured by the target crop, leading to economic loss and environmental pollution.[8][10] Slow-release fertilizers like this compound aim to synchronize nitrogen availability with the crop's demand, thereby minimizing the pool of excess nitrogen in the soil that is vulnerable to loss.[10][11]
Q3: Can standard urease and nitrification inhibitors be used with this compound?
A3: Yes, and this is a key strategy for improving its overall efficiency.
-
Urease Inhibitors: Once this compound hydrolyzes and releases urea, that urea is subject to the same enzymatic breakdown as standard urea. A urease inhibitor, such as N-(n-butyl) thiophosphoric triamide (NBPT), can be co-formulated to slow this second step.[12][13] This provides an additional layer of control, preventing a rapid increase in ammonia concentration after the initial chemical hydrolysis.
-
Nitrification Inhibitors: After ammonia is formed, nitrification inhibitors (e.g., DCD, nitrapyrin) can slow its conversion to nitrate by soil bacteria.[4][14] This is crucial for reducing nitrate leaching and nitrous oxide emissions, keeping the nitrogen in the more stable ammonium form for longer.[5][15]
Combining this compound's inherent slow-release property with these inhibitors creates a multi-layered system to control the entire nitrogen transformation pathway.
Part 2: Troubleshooting Experimental Formulations
This section addresses specific problems researchers may face when developing and testing enhanced this compound formulations.
| Observed Problem | Probable Scientific Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Premature N-Release in Soil Study | 1. High Soil Temperature/Acidity: The chemical hydrolysis of this compound is accelerated by high temperatures and low pH.[1][7] 2. Formulation Integrity Failure: For coated granules, physical damage to the coating during mixing or application can expose the core material, negating the controlled-release mechanism.[16] | 1. Characterize Soil: Before incubation, thoroughly analyze soil pH, texture, and organic matter. Conduct parallel experiments across different soil types to quantify the impact of these variables. 2. Control Temperature: Run incubation studies in a temperature-controlled chamber to isolate the effect of temperature on release kinetics.[17][18] 3. Assess Coating Quality: Microscopically examine coated granules before and after soil mixing to check for fractures. Perform a crush strength test to quantify the durability of the coating. |
| Inconsistent Release Kinetics Between Batches | 1. Variable Coating Thickness/Porosity: In polymer coating experiments, minor variations in the coating process (e.g., spray rate, temperature, drying time) can significantly alter the coating's permeability and thus the release rate.[7] 2. Inconsistent Granule Size: The surface-area-to-volume ratio affects the rate of hydrolysis. A batch with smaller average granule size will release nitrogen faster than a batch with larger granules. | 1. Standardize Coating Protocol: Precisely control all parameters of the coating process. Use techniques like a fluidized bed coater for uniform application.[19] 2. Measure Coating Thickness: Use scanning electron microscopy (SEM) to measure and verify coating thickness and uniformity across batches. 3. Sieve Granules: Use standardized mesh sieves to ensure a consistent particle size distribution for all experimental batches. |
| Reduced Efficacy of Urease Inhibitor (NBPT) | 1. Inhibitor Degradation: NBPT can degrade at high temperatures or in acidic conditions, reducing its effectiveness.[20] The conditions that accelerate this compound hydrolysis (heat, low pH) may also degrade the inhibitor. 2. Antagonistic Interaction with Nitrification Inhibitor: Some studies suggest that certain nitrification inhibitors can reduce the effectiveness of NBPT, potentially by altering the rate of urea hydrolysis.[21] | 1. Analytical Verification: Use HPLC to quantify the concentration of active NBPT in your formulation before and after soil incubation to confirm its stability under your experimental conditions.[22][23] 2. Isolate Variables: Test the this compound + NBPT formulation separately from the this compound + NBPT + Nitrification Inhibitor formulation to determine if an antagonistic interaction is occurring in your specific soil environment. |
| No Significant Slow-Release Effect Compared to Urea | 1. Extreme Environmental Conditions: If the soil is very warm, moist, and acidic, the rate of chemical hydrolysis of this compound might become so rapid that its release profile mimics that of standard urea.[1] 2. Incorrect Analytical Method: The method used to measure mineralized nitrogen (Ammonium + Nitrate) may not be capturing the initial lag phase, or sampling intervals may be too infrequent. | 1. Expand Experimental Conditions: Test the formulation under a wider range of temperatures and pH levels to define its operational limits. 2. Refine Sampling Protocol: During incubation studies, increase sampling frequency at the beginning of the experiment (e.g., at 1, 3, 5, and 7 days) to accurately capture the initial release kinetics and differentiate it from the rapid release of pure urea.[24] |
Part 3: Experimental Protocols & Workflows
Protocol: Laboratory Soil Incubation for N-Release Kinetics
This protocol provides a standardized method for evaluating the nitrogen release pattern of your experimental this compound formulation compared to controls.
Objective: To quantify the rate of conversion of nitrogen from this compound formulations to plant-available mineral forms (NH₄⁺-N and NO₃⁻-N) over time in a controlled soil environment.
Materials:
-
Fresh soil, sieved (<2mm) and pre-incubated for 7 days at 60% water holding capacity (WHC) to stabilize microbial activity.
-
Experimental this compound formulation.
-
Controls: Uncoated urea, and a no-fertilizer control.
-
Incubation vessels (e.g., 250 mL glass jars with perforated lids to allow gas exchange).
-
2M Potassium Chloride (KCl) solution for extraction.
-
Analytical equipment for NH₄⁺-N and NO₃⁻-N determination (e.g., colorimetric auto-analyzer, ion chromatography).
Workflow Diagram:
Caption: Experimental workflow for a soil incubation study.
Step-by-Step Procedure:
-
Soil Preparation: Weigh 100g of pre-incubated soil (on an oven-dry basis) into each incubation vessel. This standardized mass is critical for comparable results.
-
Fertilizer Application: Apply your this compound formulation and controls at a rate equivalent to a standard field application (e.g., 200 mg N per kg of soil). Thoroughly mix the fertilizer into the soil for uniform distribution. The no-fertilizer control is essential to account for background soil nitrogen mineralization.
-
Moisture Adjustment: Adjust the moisture content of each sample to 60% WHC using deionized water. Weigh each jar and record the initial weight.
-
Incubation: Place the jars in an incubator at a constant temperature (e.g., 25°C). Every 2-3 days, weigh the jars and add deionized water to return them to their initial weight, compensating for evaporative loss.[25]
-
Destructive Sampling: At each scheduled time point (e.g., 0, 3, 7, 14, 28, 42, 56 days), remove a set of triplicate jars for each treatment. This destructive sampling prevents altering the conditions in ongoing samples.
-
Extraction: Add 100 mL of 2M KCl to each sampled jar. Seal and shake on a mechanical shaker for 1 hour. This extracts the ammonium and nitrate ions from the soil matrix.
-
Filtration and Analysis: Filter the resulting slurry through Whatman No. 42 filter paper. Analyze the clear filtrate for NH₄⁺-N and NO₃⁻-N concentrations.
-
Calculation: Calculate the net nitrogen mineralized for each treatment by subtracting the mineral N concentration of the no-fertilizer control from that of the fertilized samples at each time point. Plot this value over time to visualize the release kinetics.
References
- Proba.Earth. (2024). What are nitrification and urease inhibitors?
- Helix. (n.d.). Urease & Nitrification Inhibitors.
- Wikipedia. (n.d.). Coated urea.
- Han, X., Chen, S., & Li, S. (2021). Biodegradable Polymer Coated Granular Urea Slows Down N Release Kinetics and Improves Spinach Productivity. PubMed Central.
- Wisconsin Fertilizer Research Council. (n.d.). Testing the Quality of Polymer-Coated Urea (A4127).
- Seebio. (n.d.). Boost Crop Growth with Polymer Coated Urea Fertilizer.
- OCI. (n.d.). Nitrogen fertilization: Inhibitors.
- MDPI. (2021). Nitrogen Release in Soils Amended with Different Organic and Inorganic Fertilizers under Contrasting Moisture Regimes: A Laboratory Incubation Study.
- Nutrien eKonomics. (n.d.). Nitrification and Urease Inhibitors: Product Use, Benefits, And More.
- Corteva Agriscience. (2023). Urease Versus Nitrification Inhibitors.
- Open Research Newcastle. (2021). Nitrogen release in soils amended with different organic and inorganic fertilizers under contrasting moisture regimes: A laboratory incubation study.
- IDEAS/RePEc. (2023). Review: Modified Urea Fertilizers and Their Effects on Improving Nitrogen Use Efficiency (NUE).
- MDPI. (2022). Influence of Modified Urea Compounds to Improve Nitrogen Use Efficiency under Corn Growth System.
- NIH National Library of Medicine. (2022). Improving crop productivity and nitrogen use efficiency using sulfur and zinc-coated urea: A review.
- MDPI. (2023). Review: Modified Urea Fertilizers and Their Effects on Improving Nitrogen Use Efficiency (NUE).
- Frontiers. (2022). Improving crop productivity and nitrogen use efficiency using sulfur and zinc-coated urea: A review.
- ResearchGate. (n.d.). Kinetics of nitrogen release during soil incubation test at 25 °C and....
- IDEAS/RePEc. (2021). Nitrogen and sulphur release dynamics and kinetics in soils incubated with sulphur-augmented nitrogen sources.
- University of Massachusetts Amherst. (n.d.). Slow release N fertilizers – coated fertilizers – types of coating.
- Redalyc. (n.d.). INCUBATION METHODS FOR ASSESSING MINERALIZABLE NITROGEN IN SOILS UNDER SUGARCANE.
- University of Florida, IFAS Extension. (n.d.). Release Mechanisms for Slow- and Controlled-release Fertilizers and Strategies for Their Use in Vegetable Production.
- LookChem. (n.d.). Cas 592-31-4,this compound.
- University of Florida, IFAS Extension. (n.d.). Controlled-Release and Slow-Release Fertilizers as Nutrient Management Tools.
- ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
- NIH National Library of Medicine. (2020). Nitrogen release rates from slow- and controlled-release fertilizers influenced by placement and temperature.
- Google Patents. (n.d.). United States Patent Office.
- ResearchGate. (n.d.). Influence of temperature and soil type on inhibition of urea hydrolysis by N-(n-butyl) thiophosphoric triamide in wheat and pasture soils in south-eastern Australia.
- University of Delaware. (2007). Understanding Slow Release Fertilizers.
- OUCI. (n.d.). Influence of temperature and soil type on inhibition of urea hydrolysis by N-(n-butyl) thiophosphoric triamide in wheat….
- R Discovery. (2020). Nitrogen release rates from slow- and controlled-release fertilizers influenced by placement and temperature.
- ResearchGate. (2020). Nitrification inhibitor reduces the inhibitory effect of N‐(n‐butyl) thiophosphoric triamide (NBPT) on the hydrolysis of urea.
- NIH National Library of Medicine. (2014). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects.
- Chemical Science Review and Letters. (2019). Slow release nitrogen fertilizers-an ideal approach for reducing nitrogen losses and improving crop yields.
- Medium. (2024). The Science Behind Slow-Release Fertilizers: How They Work and Why They Matter.
- University of California, Davis. (n.d.). HYDROLYSIS.
- Minnesota Department of Agriculture. (2021). Overview of accepted nitrification and urease inhibitors for use in drinking water supply management areas with published BMP list.
- Cropaia. (2021). Slow and controlled-release fertilizers.
- Google Patents. (n.d.). CN1313443C - Method for synthesizing sec-butyl urea.
- LMA Leidykla. (2022). Development and validation of the high-performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers.
- Ecologic Institute. (2022). Nitrification inhibitors: biological and synthetic.
- Springer. (n.d.). Handbook of Soil Analysis Mineralogical, Organic and Inorganic Methods.
- Umweltbundesamt. (2022). Nitrification inhibitors: biological and synthetic.
- LMA Leidykla. (2022). Development and validation of the high- performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers.
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Validation & Comparative
A Senior Application Scientist's Guide to N-Butylurea Purity Analysis: A Comparative Evaluation of HPLC and Alternative Methodologies
For Immediate Release
For researchers, scientists, and professionals in drug development, establishing the purity of raw materials and intermediates is not merely a procedural step but a foundational pillar of product quality, safety, and efficacy. N-Butylurea, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can directly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by experimental protocols and data.
Introduction: The Criticality of this compound Purity
This compound [(CH₃(CH₂)₃NHCONH₂)] serves as a crucial intermediate in organic synthesis. Potential impurities can arise from the manufacturing process, including unreacted starting materials, by-products like di- and tri-substituted ureas, or degradation products. The presence of these impurities can have significant downstream consequences. Therefore, a robust, accurate, and precise analytical method is paramount for quality control. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this application due to its high resolving power and sensitivity.[1]
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[2] For a moderately polar compound like this compound, Reversed-Phase HPLC is the method of choice.
Principle of the Method: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase.[3] this compound, being more polar than potential long-chain impurities but less polar than highly polar starting materials, will elute at a characteristic retention time under specific conditions. Impurities with different polarities will elute at different times, allowing for their separation and quantification.
In-Depth HPLC Method Protocol
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, a principle underscored by regulatory guidelines like the ICH.[4][5]
Instrumentation and Materials:
-
HPLC system with a UV detector (or Photodiode Array detector)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance, volumetric flasks, pipettes
-
This compound reference standard (known high purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)[6]
Detailed Chromatographic Conditions: The following table outlines a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (L1 packing), 250 x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar analytes. |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid | A simple isocratic mobile phase offers reproducibility. Phosphoric acid improves peak shape by protonating silanols. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Detection | UV at 210 nm | This compound lacks a strong chromophore; detection at a low UV wavelength is necessary for adequate sensitivity. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any common, less retained or more retained impurities. |
Preparation of Solutions:
-
Mobile Phase: Pre-mix Acetonitrile and Water in the specified ratio. Add acid, sonicate to degas.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the this compound sample to be tested.
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the following criteria, which are based on common pharmacopeial requirements.[7][8]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures the peak is symmetrical, indicating good column performance and no unwanted interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency; a higher number indicates better separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
Analysis and Calculation:
-
Inject the prepared Sample Solution in duplicate.
-
Identify the this compound peak based on its retention time relative to the standard.
-
Integrate the peak areas of the main this compound peak and all impurity peaks.
-
Calculate the purity of the sample using the area percent method:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100%
Workflow Visualization
The diagram below illustrates the logical flow of the HPLC purity analysis, from initial preparation to the final result.
Caption: HPLC workflow for this compound purity analysis.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the preferred method, other techniques can be used, each with distinct advantages and limitations. The choice of method often depends on the specific analytical need, available instrumentation, and the stage of drug development.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. For this compound, derivatization is often required to increase its volatility and thermal stability, for instance, by creating a trifluoroacetyl (TFA) derivative.[9][10]
-
Pros: High sensitivity, especially with a mass spectrometry (MS) detector. Excellent for volatile impurities.
-
Cons: Requires a derivatization step, which adds complexity and potential for error. Not suitable for non-volatile or thermally labile impurities.
Titrimetric Methods
Acid-base titration can be used for an overall assay of urea compounds but lacks specificity. It measures the total basicity or acidity of the sample, not individual components.
-
Pros: Inexpensive, rapid, and does not require complex instrumentation.
-
Cons: Non-specific; it cannot distinguish between this compound and other acidic or basic impurities. Low sensitivity.
Spectroscopic Methods (NMR, Colorimetric)
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can provide structural confirmation and an estimate of purity by comparing the integral of the this compound protons to those of known impurities or a certified internal standard.
-
Colorimetric Methods: Methods like the diacetyl monoxime reaction can quantify total urea content but are not specific to this compound and are susceptible to interference.[11][12]
-
Pros: NMR provides structural information. Colorimetric methods can be simple for screening.
-
Cons: NMR has lower sensitivity compared to HPLC and can be complex for quantifying low-level impurities. Colorimetric methods are non-specific and prone to interference.
Performance Comparison Summary
The following table provides a direct comparison of these analytical techniques for the purity assessment of this compound.
| Feature | HPLC-UV | Gas Chromatography (GC) | Titrimetry | NMR Spectroscopy |
| Specificity | High (Separates individual impurities) | High (with proper separation) | Very Low (Measures total assay) | Moderate to High |
| Sensitivity | High (µg/mL to ng/mL) | Very High (especially with MS) | Low | Low to Moderate |
| Quantification | Excellent (Area % or external standard) | Good (Requires derivatization) | Assay only, not purity | Good (with internal standard) |
| Impurity Profiling | Excellent | Good for volatile impurities | Not possible | Possible for major impurities |
| Sample Throughput | Moderate | Low (due to sample prep) | High | Low |
| Instrumentation Cost | Moderate | Moderate to High | Low | Very High |
| Primary Use Case | Gold standard for QC, stability | Volatile impurity analysis | Raw material assay | Structural confirmation, assay |
Data Interpretation & Troubleshooting
A typical chromatogram from the HPLC analysis will show a major peak for this compound and potentially smaller peaks for impurities. The key is to ensure that all impurity peaks are well-resolved from the main peak (Resolution > 2.0).
-
Peak Tailing: If the this compound peak shows significant tailing (Tailing Factor > 1.5), it may indicate secondary interactions with the column. This can often be mitigated by slightly lowering the mobile phase pH.
-
Baseline Noise: High baseline noise can affect the accurate integration of small impurity peaks. Ensure the mobile phase is properly degassed and the detector lamp has sufficient energy.
-
Co-elution: If an impurity peak is suspected to be hiding under the main peak, a Photodiode Array (PDA) detector can be invaluable. A "peak purity" analysis, which compares UV-Vis spectra across the peak, can indicate spectral inhomogeneity, suggesting a co-eluting compound.[13][14]
Conclusion
For the comprehensive purity analysis of this compound, a validated reversed-phase HPLC method is unequivocally the most suitable technique.[15] It provides the necessary specificity, sensitivity, and quantitative accuracy to ensure the quality required in pharmaceutical development.[1] While other methods like GC and NMR have specific applications, they do not offer the balanced and robust performance of HPLC for routine quality control and impurity profiling. The implementation of a well-designed, self-validating HPLC protocol, as detailed in this guide, empowers researchers and scientists to confidently assess the purity of this compound, thereby safeguarding the integrity of their downstream processes and final products.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Phenomenex. (2017, June 28). What is USP Chapter 621?.
- International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Google Patents. (1971). US3592741A - Method for analysis of urea.
- Wikipedia. (n.d.). Urea.
- ResearchGate. (2025, August 5). Analytical methodology for the determination of urea: Current practice and future trends.
- BioSpectra. (2024, September 11). UREA TESTING METHODS.
- LMA leidykla. (n.d.). Development and validation of the high- performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- PDA Journal of Pharmaceutical Science and Technology. (2019, June 17). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
- Defense Technical Information Center. (n.d.). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC).
- PubMed. (n.d.). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies.
- PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
- Chemistry LibreTexts. (2022, April 7). 2.5B: Uses of Gas Chromatography.
- National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- ResearchGate. (n.d.). Gas Chromatography.
- Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
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A Comparative Guide to the Synthesis of N-Butylurea for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the synthesis of N-substituted ureas, such as N-Butylurea, is a fundamental process. These compounds serve as crucial intermediates and structural motifs in a wide array of biologically active molecules. This guide provides an in-depth comparison of the prevalent synthetic methodologies for this compound, offering a critical evaluation of each route's efficiency, scalability, and practical applicability. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their specific synthetic needs.
Introduction to this compound and its Synthetic Importance
This compound is a simple yet significant organic compound, finding utility as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a butyl group attached to a urea backbone, imparts specific physicochemical properties that are leveraged in drug design and materials science. The choice of synthetic route to this compound can profoundly impact the overall efficiency, cost, and environmental footprint of a research or manufacturing process. This guide will dissect three primary synthetic pathways: the reaction of n-butyl isocyanate with ammonia, the reaction of n-butylamine with urea, and the reaction of sodium cyanate with n-butylamine hydrochloride.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthesis method for this compound is a multi-faceted decision that balances reaction yield, purity of the final product, cost of starting materials, and safety considerations. Below is a summary of the key performance indicators for the three most common synthetic routes.
| Parameter | Method 1: Isocyanate Route | Method 2: Urea Route | Method 3: Cyanate Route |
| Starting Materials | n-Butyl isocyanate, Ammonia | n-Butylamine, Urea | n-Butylamine hydrochloride, Sodium cyanate |
| Typical Yield | >90% | 60-70% | ~80% |
| Reaction Conditions | Room temperature, atmospheric pressure | High temperature (reflux) | Moderate temperature (reflux) |
| Reaction Time | Rapid | Several hours | Several hours |
| Purity of Crude Product | Generally high | Can contain byproducts (di-n-butylurea) | Generally high |
| Key Advantages | High yield, high purity, fast reaction | Readily available and inexpensive starting materials | Good yield, avoids handling of isocyanates |
| Key Disadvantages | n-Butyl isocyanate is a lachrymator and toxic | Lower yield, potential for byproduct formation, requires higher energy input | Requires preparation of the amine salt |
Detailed Synthesis Protocols and Mechanistic Insights
Method 1: Synthesis from n-Butyl Isocyanate and Ammonia
This method stands out for its efficiency and the high purity of the resulting this compound. The reaction proceeds through the nucleophilic addition of ammonia to the highly electrophilic carbonyl carbon of the isocyanate group.
Mechanism:
The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of n-butyl isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the formation of this compound.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of n-butyl isocyanate (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled in an ice bath.
-
A solution of ammonia (1.1 eq) in the same solvent is added dropwise to the stirred isocyanate solution.
-
The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes.
-
The resulting white precipitate of this compound is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Diagram of the Isocyanate Route Workflow:
Caption: Workflow for the synthesis of this compound via the isocyanate route.
Method 2: Synthesis from n-Butylamine and Urea
This method is often favored in academic settings and for smaller-scale syntheses due to the low cost and ready availability of the starting materials. The reaction involves the thermal decomposition of urea to generate isocyanic acid in situ, which then reacts with n-butylamine.
Mechanism:
Urea, when heated, undergoes a reversible decomposition to form ammonia and isocyanic acid. The n-butylamine present in the reaction mixture then acts as a nucleophile, attacking the isocyanic acid to form this compound. A common side reaction is the reaction of this compound with another molecule of n-butylamine to form N,N'-di-n-butylurea, which can reduce the overall yield of the desired product.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add urea (1.0 eq) and n-butylamine (1.0-1.2 eq).
-
The mixture is heated to reflux (typically around 100-120 °C) with vigorous stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically several hours).
-
Upon completion, the reaction mixture is cooled to room temperature, during which the product may crystallize.
-
The crude product is then purified, often by recrystallization from a suitable solvent such as water or ethanol, to remove unreacted urea and the di-substituted byproduct.
Diagram of the Urea Route Reaction Pathway:
Caption: Reaction pathway for the synthesis of this compound from urea and n-butylamine.
Method 3: Synthesis from Sodium Cyanate and n-Butylamine Hydrochloride
This method offers a good compromise between the high reactivity of the isocyanate route and the less favorable conditions of the urea route. It avoids the direct handling of toxic isocyanates while still providing good yields.
Mechanism:
In this one-pot synthesis, n-butylamine is first converted to its hydrochloride salt. The salt then reacts with sodium cyanate in an aqueous solution. The cyanate ion (NCO-) reacts with the protonated amine in a manner analogous to the reaction with isocyanic acid to form this compound.
Experimental Protocol:
-
n-Butylamine (1.0 eq) is dissolved in water, and concentrated hydrochloric acid is added cautiously until the solution is acidic to litmus paper, forming n-butylamine hydrochloride in situ.
-
A solution of sodium cyanate (1.1 eq) in water is then added to the stirred solution of the amine salt.
-
The reaction mixture is heated to reflux for 1-2 hours.
-
The solution is then cooled, and the this compound product, which is sparingly soluble in cold water, precipitates out.
-
The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization if necessary.
Diagram of the Cyanate Route Workflow:
Caption: Workflow for the synthesis of this compound via the cyanate route.
Conclusion and Recommendations
The choice of a synthetic method for this compound is contingent upon the specific requirements of the researcher or organization.
-
For high-throughput synthesis and large-scale production where yield and purity are paramount, the isocyanate route is the most advantageous, provided that appropriate safety measures are in place to handle the toxic and lachrymatory n-butyl isocyanate.
-
For academic research and small-scale preparations where cost and simplicity are the primary drivers, the urea route offers a viable option, although purification to remove the di-substituted byproduct is often necessary.
-
The cyanate route presents a balanced approach, offering good yields and purity while avoiding the hazards associated with isocyanates, making it a suitable choice for many laboratory settings.
Ultimately, a thorough risk assessment and consideration of the available resources should guide the final decision on the most appropriate synthetic strategy.
References
- PrepChem. (n.d.). Synthesis of this compound.
A Comparative Guide to the Validation of Analytical Methods for N-Butylurea: HPLC-UV vs. UV-Vis Spectrophotometry
Introduction: The Analytical Imperative for N-Butylurea
This compound is a significant chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agricultural products. Its accurate and reliable quantification is paramount for ensuring quality control during manufacturing, assessing stability in formulations, and conducting pharmacokinetic studies. The selection of an appropriate analytical method is a critical decision for researchers and drug development professionals, as it directly impacts data integrity and regulatory compliance.
This guide provides an in-depth, objective comparison of two widely applicable analytical techniques for the quantification of this compound: the high-specificity chromatographic method of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the accessible, robust spectroscopic method of UV-Visible (UV-Vis) Spectrophotometry following derivatization.
PART 1: CORE DIRECTIVE (Autonomy in Structure)
This guide deviates from a rigid template to provide a logical, application-focused narrative. We begin by establishing the foundational principles of method validation that govern any reliable analytical procedure. Subsequently, we dissect each technique—HPLC-UV and UV-Vis Spectrophotometry—presenting its core principle, a detailed experimental protocol for validation, and its expected performance characteristics. The guide culminates in a direct comparative analysis, designed to empower the reader to make an informed, context-dependent decision on method selection. This structure is chosen to mirror the decision-making process in a research and development setting: first understanding the universal requirements for a "good" method, then evaluating the specific tools available to meet those requirements.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a Senior Application Scientist, the protocols and insights herein are grounded in established scientific principles and field experience. The validation of an analytical method is not merely a procedural checklist; it is the process of providing documented evidence that the method is fit for its intended purpose.[1][2] This guide is built upon the internationally harmonized standards outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, "Validation of Analytical Procedures".[3]
Our narrative is anchored in three pillars:
-
Expertise & Experience: We explain the causality behind experimental choices. For instance, the selection of a C18 column in HPLC is due to its proven efficacy in retaining and separating polar analytes like this compound from potential non-polar impurities. Similarly, the choice of p-dimethylaminobenzaldehyde (DMAB) for the colorimetric assay is based on its specific reaction with the urea functional group to produce a distinct chromophore, a principle well-established for urea analysis.[1]
-
Trustworthiness: Each protocol is designed as a self-validating system. The inclusion of system suitability tests in the HPLC protocol and the use of a reagent blank in the UV-Vis protocol are intrinsic checks that ensure the system is performing correctly before sample analysis even begins.
-
Authoritative Grounding: All claims regarding validation parameters and acceptance criteria are based on globally recognized regulatory standards from the ICH, FDA, and USP.[4][5][6]
Foundations of Method Validation
Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] The key performance parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
PART 3: A Comparative Analysis of Validated Methods
We will now explore the practical application of these validation principles to two distinct analytical methods for this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique that is highly suitable for non-volatile and thermally sensitive compounds like this compound.[8][9] Its strength lies in its high specificity, allowing for the separation of the analyte from closely related impurities.
Principle of Operation
A liquid sample is injected into a mobile phase stream, which is pumped at high pressure through a column packed with a stationary phase. For this compound, a reverse-phase (RP) method is ideal, where the stationary phase (e.g., C18) is non-polar and the mobile phase (e.g., acetonitrile and water) is polar.[10] this compound, being a polar molecule, has a lower affinity for the non-polar stationary phase and elutes relatively quickly. As the separated components exit the column, they pass through a UV detector, which measures absorbance at a specific wavelength. The resulting peak area is proportional to the concentration of this compound.
Experimental Protocol: HPLC-UV Method Validation
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (25:75, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
2. Standard & Sample Preparation:
-
Diluent: Mobile Phase (Acetonitrile:Water, 25:75)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the test substance containing approximately 10 mg of this compound and dissolve in 100 mL of diluent.
3. Validation Procedure:
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the this compound standard, and a sample spiked with known impurities. The this compound peak should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five standard solutions from the stock solution, ranging from 10 to 150 µg/mL. Inject each standard in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.
-
Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80, 100, 120 µg/mL) by spiking a placebo matrix with known amounts of this compound standard. Analyze each level in triplicate and calculate the percent recovery.
-
Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the test concentration (100 µg/mL) on the same day by the same analyst.
-
Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
LOD & LOQ: Determine based on the standard deviation of the y-intercept (σ) and the slope (S) of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and assess the impact on the results.
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for UV-Vis analysis of this compound.
Table 2: Expected Performance Characteristics of a Validated UV-Vis Method
| Parameter | Acceptance Criteria | Expected Result |
| Specificity | Negligible absorbance from placebo/impurities | Passes (if impurities don't react with DMAB) |
| Linearity (R²) | R² ≥ 0.995 | > 0.997 |
| Range | 10 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 102.5% |
| Precision - Repeatability (%RSD) | ≤ 3.0% | < 2.0% |
| Precision - Intermediate (%RSD) | ≤ 3.0% | < 2.5% |
| LOD | Report value | ~2 µg/mL |
| LOQ | Report value | ~6 µg/mL |
| Robustness | %RSD of results ≤ 3.0% | Passes |
Objective Comparison: HPLC-UV vs. UV-Vis Spectrophotometry
The choice between these two validated methods depends entirely on the specific analytical need.
Table 3: Head-to-Head Comparison of Analytical Methods for this compound
| Feature | HPLC-UV | UV-Vis Spectrophotometry | Rationale & Causality |
| Specificity | Very High | Moderate to High | HPLC physically separates this compound from other compounds before detection. UV-Vis relies on the chemical specificity of the DMAB reaction, which could be susceptible to interference from other urea-like structures. |
| Sensitivity (LOQ) | High (~3 µg/mL) | Moderate (~6 µg/mL) | The combination of efficient separation and sensitive UV detection in HPLC generally provides a lower limit of quantitation. |
| Throughput | Moderate | High | UV-Vis analysis using a plate reader can be automated for high-throughput screening. HPLC has longer run times per sample (typically 5-10 minutes). |
| Cost (Instrument) | High | Low | Spectrophotometers are common, inexpensive laboratory instruments compared to the high cost of an HPLC system. |
| Cost (Operational) | Moderate | Low | HPLC requires expensive solvents, columns, and regular maintenance. The reagents for the UV-Vis method are relatively cheap. |
| Complexity | High | Low | HPLC requires significant operator expertise for method development, troubleshooting, and maintenance. The UV-Vis method is procedurally simpler. |
| Robustness | Good | Good | Both methods, once validated, are robust. HPLC can be sensitive to mobile phase composition and column health, while the colorimetric reaction can be sensitive to timing and reagent stability. |
| Best For... | Stability studies, impurity profiling, final product QC, regulatory submissions. | Routine process monitoring, high-throughput screening, resource-limited labs. |
Guidance for Method Selection
-
For Regulatory Submission and Stability-Indicating Assays: The high specificity of the HPLC-UV method is non-negotiable. It is the only way to ensure that a decrease in the this compound peak is not being masked by a co-eluting degradation product. Therefore, it is the authoritative choice for quality control (QC) and any analysis that will be submitted to regulatory agencies.
-
For High-Throughput Screening or In-Process Checks: Where speed and cost are primary drivers and the sample matrix is well-characterized, the UV-Vis Spectrophotometry method is an excellent choice. Its simplicity and high throughput make it ideal for quickly assessing a large number of samples, for example, during process optimization or preliminary screening assays.
PART 4: References
-
United States Pharmacopeia. (n.d.). General Chapter, <1225> Validation of Compendial Procedures. USP-NF. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
-
Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. Available at: [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. Available at: [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: [Link]
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- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
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- 7. [The possibility of colorimetric determination of N-(4-methyl-benzolsulfonyl)-N'-butyl urea in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
N-Butylurea vs. other alkylureas in biological assays
Launching Initial Research Efforts
I'm starting with focused Google searches to get a grasp on the biological activities of N-butylurea and similar compounds like methylurea, ethylurea, and propylurea. The aim is a solid information base. This initial phase is about gathering comprehensive data.
Gathering Data, Refining Strategy
I'm now expanding my search to include experimental protocols and standardized assays. I need to understand how these compounds are actually tested. I'm also digging into peer-reviewed literature and regulatory guidelines to validate my approach. I'm paying special attention to verifying all the URLs as well. The goal is a solid, defensible structure. I'm thinking of introducing the significance of alkylureas first, and then focus on comparison with supporting data.
Deep Diving into Alkylureas
I'm now expanding my search to encompass the comparative biological activities of various alkylureas, looking closely at how this compound stacks up against methylurea, ethylurea, and propylurea. The focus is on their mechanisms across different assays. I'm also actively hunting down established experimental protocols, particularly for cell viability, enzyme inhibition, and receptor binding. I am also digging into literature and regulatory guidelines to validate my approach and identify all the URLs. I'm thinking of introducing the significance of alkylureas, and then detailing the comparative activities.
Analyzing Initial Data
I've laid the groundwork now. The research yielded insights into this compound's characteristics and biological relevance. I've noted its agricultural use as a fertilizer and involvement in some diabetes drug development processes. I'm now exploring potential applications and refining the parameters.
Gathering Further Insights
I'm expanding my scope to cover alkylureas more broadly. My initial focus on this compound has expanded to include its properties, biological context, fertilizer use, and role in diabetes drug prep. I have located information on standard biological assays, and structure-activity relationships, which are important. I've noted its use in tumor induction studies in mice, along with some information about alkylating agents. I'm now actively seeking comparative data, which will be essential for the guide.
Refining Search Parameters
I'm building on the previous work. The current focus is on finding head-to-head comparisons of alkylureas, particularly this compound with similar compounds. I've compiled details on its properties, roles, and related biological assays. I'm noting the need for direct comparative data like IC50 and Ki values to create a proper guide. I'm focusing on specific biological targets and mechanisms, as well as experimental data for the comparisons.
Assessing Comparative Data
My review of the initial data confirms that this compound’s foundational info is in hand, including its properties, fertilizer applications, and involvement in drug prep. I have standard biological assay details and SAR. I've noted a lack of direct alkylurea comparisons. Currently, I am missing IC50/Ki values for direct comparison, as well as specific biological targets. I have enough foundational knowledge for structuring, and writing the core of the guide.
A Comparative Guide to N-Butylurea and Thiourea Derivatives in Medicinal Chemistry
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Introduction: Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, urea and thiourea moieties are recognized as "privileged structures."[1][2] Their synthetic accessibility and capacity to form multiple hydrogen bonds allow them to interact with a wide range of biological targets.[1][3] This guide provides a comparative analysis of N-Butylurea and N-Butylthiourea derivatives, focusing on their synthesis, physicochemical properties, and biological activities, particularly as kinase inhibitors in oncology. The introduction of an N-butyl group often modulates lipophilicity and membrane permeability, making this substitution a point of interest in drug design.[4][5] This document will delve into the causal relationships behind experimental choices and provide validated protocols for researchers in drug development.
Core Structural and Physicochemical Differences
The fundamental difference between a urea and a thiourea lies in the substitution of a carbonyl (C=O) group with a thiocarbonyl (C=S) group. This seemingly minor change has profound implications for the molecule's electronic and steric properties.
-
Hydrogen Bonding: The oxygen atom in urea is a stronger hydrogen bond acceptor than the sulfur atom in thiourea. However, the N-H protons of thiourea are more acidic, making them stronger hydrogen bond donors. This duality influences how each scaffold docks into a target protein's active site.
-
Lipophilicity: The thiocarbonyl group is larger and more polarizable than the carbonyl group, which generally increases the lipophilicity of thiourea derivatives compared to their urea counterparts. This can enhance cell membrane permeability but may also affect solubility.[5]
-
Conformational Preferences: The urea functionality has a degree of conformational restriction due to electron delocalization.[6] Substitution on the nitrogen atoms, such as with a butyl group, plays a key role in the conformational preferences, which in turn dictates biological activity.[6]
Table 1: Comparative Physicochemical Properties
| Property | This compound Derivative | N-Butylthiourea Derivative | Rationale & Implication |
| Core Moiety | -NH-C(=O)-NH- | -NH-C(=S)-NH- | The C=S bond is longer and the group is more polarizable than C=O, affecting bond angles and electronic distribution. |
| H-Bond Donating | Moderate | Strong | More acidic N-H protons in thiourea lead to stronger donor interactions, crucial for binding to enzyme backbones. |
| H-Bond Accepting | Strong | Weak | The carbonyl oxygen is a more effective H-bond acceptor, favoring interactions with specific amino acid residues like arginine or lysine. |
| Lipophilicity (LogP) | Generally Lower | Generally Higher | Increased sulfur atomic radius and lower electronegativity contribute to higher lipophilicity, potentially improving membrane passage. |
| Chemical Stability | Generally High | Susceptible to Oxidation | The thiourea group can be oxidized, which can be a metabolic liability or, in some cases, part of the mechanism of action. |
General Synthesis Strategies
The synthesis of unsymmetrical this compound and N-Butylthiourea derivatives is typically straightforward, most commonly involving the reaction of an amine with an appropriate isocyanate or isothiocyanate.[7][8]
Rationale for Method Selection
This method is preferred due to its high efficiency, mild reaction conditions, and the commercial availability of a wide range of starting materials.[8] The choice of solvent (e.g., toluene, acetone) depends on the solubility of the reactants and is selected to facilitate the reaction while minimizing side products.[8][9]
Experimental Protocol: Synthesis of N-Aryl-N'-Butyl (Thio)Urea
-
Reactant Preparation: Dissolve the primary aromatic amine (1.0 eq) in anhydrous toluene (10 mL/mmol of amine).
-
Reagent Addition: Add butyl isocyanate (for urea) or butyl isothiocyanate (for thiourea) (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at 40-45 °C and monitor its progress using Thin Layer Chromatography (TLC).[8] The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, filter the solid product, wash it with cold hexane, and dry it under a vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[8][10] The characteristic carbonyl (C=O) signal for ureas typically appears around 153-157 ppm in ¹³C NMR, while the thiocarbonyl (C=S) signal for thioureas is found further downfield.[8]
Synthesis Workflow Diagram
Caption: Inhibition of the RTK/PI3K/Akt signaling pathway by urea/thiourea derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general method to quantify and compare the inhibitory potency (IC₅₀) of this compound and thiourea derivatives against a target kinase.
-
Materials: Recombinant kinase, specific peptide substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a fluorescence-based detection reagent (e.g., ADP-Glo™).
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup (384-well plate):
-
Add 5 µL of kinase solution (enzyme + substrate in buffer) to each well.
-
Add 100 nL of diluted test compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Table 2: Representative Comparative Biological Data
| Compound ID | Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| Comp-U1 | This compound | PI3Kα | 4.25 | [11] |
| Comp-T1 | N-Butylthiourea | PI3Kα | 1.26 | [11] |
| Comp-U2 | Phenylurea | A549 (Lung Cancer) | >10 | [3] |
| Comp-T2 | Phenylthiourea | A549 (Lung Cancer) | 0.2 | [3] |
Note: Data is representative and sourced from literature to illustrate potential trends. Direct comparison requires testing under identical conditions.
The data often shows that thiourea derivatives exhibit superior potency compared to their direct urea analogs. [3]This increased activity can be attributed to the enhanced hydrogen-bonding capabilities and favorable lipophilicity of the thiourea scaffold. [12]
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is not solely dictated by the urea or thiourea core but is heavily influenced by the substituents on the nitrogen atoms. [13][14]
-
N-Butyl Group: The butyl group primarily contributes to the compound's lipophilicity. This can improve cell permeability and van der Waals interactions within hydrophobic pockets of the kinase active site. However, an overly long alkyl chain can sometimes decrease solubility and lead to non-specific binding. [4]* Aromatic Group (N'): The other substituent, often an aromatic or heteroaromatic ring, is crucial for establishing specific interactions (e.g., π-π stacking, hydrogen bonds) that determine target selectivity and potency. Modifications to this group are a primary focus of lead optimization. [13][14]
SAR Logic Diagram
Caption: Key relationships influencing the biological activity of (thio)urea derivatives.
Conclusion and Future Perspectives
Both this compound and N-Butylthiourea derivatives are valuable scaffolds in drug discovery. The choice between them is a strategic one, guided by the specific biological target and desired pharmacological profile.
-
N-Butylthiourea derivatives often emerge as more potent leads, particularly in kinase inhibition, due to their superior hydrogen bond donating capacity and favorable lipophilicity. [3][11]* This compound derivatives , while sometimes less potent, may offer advantages in terms of metabolic stability and lower toxicity, as the thiourea moiety can sometimes be associated with adverse effects.
Future research should focus on synthesizing matched molecular pairs of this compound and N-Butylthiourea derivatives and evaluating them in parallel across a suite of assays, including potency, selectivity, metabolic stability, and cytotoxicity. This head-to-head comparison will provide definitive data to guide rational drug design and select the optimal scaffold for progression into clinical development.
References
- Title: Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]
- Title: Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Source: Molecules, MDPI, 2018. URL:[Link]
- Title: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Source: RSC Medicinal Chemistry, 2021. URL:[Link]
- Title: Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Pharmaceuticals, MDPI, Special Issue. URL:[Link]
- Title: A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors. Source: International Journal of Molecular Sciences, PMC, 2014. URL:[Link]
- Title: STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDE AND THIOUREA DIAMIDE DERIVATIVES OF SOME BIOLOGICALLY ACTIVE AROMATIC CARBOXYLIC ACIDS. Source: International Journal of Pharmacy and Pharmaceutical Sciences, 2013. URL:[Link]
- Title: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Source: RSC Publishing, 2021. URL:[Link]
- Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Journal of Medicinal Chemistry, PMC, 2019. URL:[Link]
- Title: Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
- Title: Design, Synthesis and Biological Evaluation of Novel Urea and Thiourea Bearing thieno[3,2-d]-pyrimidines as PI3 Kinase Inhibitors. Source: Bentham Science, Anti-Cancer Agents in Medicinal Chemistry, 2020. URL:[Link]
- Title: N,N′-Di-n-butylthiourea. Source: Wikipedia. URL:[Link]
- Title: New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Source: Molecules, NIH, 2018. URL:[Link]
- Title: Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Source: DergiPark, 2022. URL:[Link]
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- 4. mdpi.com [mdpi.com]
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- 13. Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Analysis of N-Butylurea for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and agrochemical components, the purity and characterization of reagents are paramount. N-Butylurea, a key building block, is no exception. This guide provides an in-depth, objective comparison of analytical methodologies for the quality assessment of this compound, contrasting it with relevant alternatives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction to this compound and Its Analytical Significance
This compound (C₅H₁₂N₂O, CAS No. 592-31-4) is a monosubstituted urea derivative with a molecular weight of 116.16 g/mol .[1][2] Its utility spans from being a precursor in the synthesis of drugs, particularly for diabetes, to its application as a fertilizer for rice.[3] The presence of both a polar urea group and a hydrophobic butyl chain imparts unique solubility characteristics, being soluble in water, alcohol, and ether.[2]
The critical nature of its applications necessitates stringent quality control. Impurities, arising from synthesis or degradation, can significantly impact the yield and safety profile of the final product. A comprehensive Certificate of Analysis (CoA) for this compound should, therefore, detail not only its purity but also the profile of any potential impurities.
Comparative Analysis: this compound and Its Alternatives
The selection of a chemical reagent is often a balance between performance, purity, and cost. Here, we compare this compound with two common alternatives: standard Urea (in agrochemical applications) and tert-Butylurea (a structural isomer relevant in synthetic chemistry).
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of these molecules.
| Property | This compound | Urea | tert-Butylurea |
| Molecular Formula | C₅H₁₂N₂O | CH₄N₂O | C₅H₁₂N₂O |
| Molecular Weight ( g/mol ) | 116.16 | 60.06 | 116.16 |
| Melting Point (°C) | 95-98 | 132-135 | Varies |
| Solubility in Water | Moderately soluble | Highly soluble | Sparingly soluble |
| Structure | Linear butyl chain | No alkyl chain | Branched butyl chain |
Data sourced from various chemical suppliers and databases.
The seemingly subtle difference in the butyl group's structure between this compound and tert-Butylurea can significantly influence their reactivity and physical properties, impacting their use in structured synthesis. In agrochemical contexts, the higher nitrogen content and rapid solubility of Urea are often favored, though modified ureas like this compound can offer more controlled release.[4]
Performance in Applications
Agrochemicals: While standard urea is a widely used nitrogen fertilizer, its rapid hydrolysis can lead to nitrogen loss.[4][5] this compound, with its alkyl chain, exhibits a more controlled release of nitrogen, which can be advantageous in certain agricultural applications. Comparative studies on urea-based fertilizers have shown that modifications to the urea molecule can significantly enhance nitrogen uptake and crop yield.[6]
Drug Synthesis: In medicinal chemistry, the urea moiety is a crucial functional group in numerous approved drugs.[7][8] The choice between this compound and other substituted ureas like tert-Butylurea often depends on the desired steric and electronic properties of the final molecule. The linear butyl chain of this compound may offer different conformational flexibility compared to the bulkier tert-butyl group.
Analytical Methodologies for Quality Control
A robust Certificate of Analysis is underpinned by validated analytical methods. We present detailed protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound.[9][10]
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Newcrom R1 column can also be utilized for specific applications.[11]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v). For MS compatibility, replace any non-volatile acids with formic acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve this compound standard and sample in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Inject the standard and sample solutions. The purity of this compound is determined by the area percentage of the main peak. Impurities are identified by their relative retention times.
Illustrative HPLC Chromatogram Data:
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.2 | Unknown Impurity |
| 2 | 4.1 | 99.5 | This compound |
| 3 | 5.8 | 0.3 | N,N'-dibutylurea (Potential Impurity) |
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC Purity Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is ideal for the main component, GC-MS is invaluable for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[1] For urea compounds, derivatization is often necessary to increase volatility.[12]
Experimental Protocol: GC-MS Analysis of this compound (with Derivatization)
-
Instrumentation: GC-MS system (e.g., Agilent 7890B GC with 5977B MSD).
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Derivatization:
-
Dry an aliquot of the sample under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Analysis: Inject the derivatized sample. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
Workflow for GC-MS Analysis of this compound
Caption: Workflow for GC-MS Impurity Analysis of this compound.
Spectroscopic Identification
Spectroscopic techniques are essential for confirming the identity and structural integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information. The ¹H NMR spectrum of this compound will show characteristic signals for the butyl chain protons and the amine protons.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to N-H stretching, C=O stretching (amide I band), and N-H bending vibrations.[1]
Constructing a Comprehensive Certificate of Analysis
A model CoA for this compound should integrate data from these orthogonal analytical techniques to provide a complete quality profile.
Example Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White crystalline solid | Conforms | Visual |
| Identification (FTIR) | Conforms to reference spectrum | Conforms | USP <197K> |
| Identification (¹H NMR) | Conforms to structure | Conforms | Internal Method |
| Purity (HPLC) | ≥ 99.0% | 99.5% | HPLC-UV |
| Individual Impurity (HPLC) | ≤ 0.2% | 0.15% (at RRT 1.4) | HPLC-UV |
| Total Impurities (HPLC) | ≤ 0.5% | 0.3% | HPLC-UV |
| Loss on Drying | ≤ 0.5% | 0.2% | USP <731> |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
Conclusion
The rigorous analytical characterization of this compound is indispensable for its effective and safe use in research and development. This guide has provided a comparative framework and detailed experimental protocols to empower scientists to make informed decisions regarding the quality assessment of this compound and its alternatives. By employing a multi-technique approach encompassing chromatography and spectroscopy, a comprehensive and reliable purity profile can be established, ensuring the integrity of downstream applications.
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A Comparative Guide to the Spectroscopic Confirmation of N-Butylurea
Introduction: The Imperative of Structural Verification
In the realms of chemical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests.[1] The synthesis of a target compound like N-Butylurea (C₅H₁₂N₂O), a simple yet important monosubstituted urea[2], is merely the first step. Before its biological activity can be assessed or its potential as a pharmaceutical intermediate explored[3][4], its structural identity must be rigorously validated. Failure to do so can lead to misinterpreted results, wasted resources, and compromised research integrity.
This guide provides a comprehensive, multi-faceted approach to confirming the structure of this compound. We will move beyond a simple recitation of data, delving into the causality behind the experimental choices and demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.[5][6] This integrated methodology ensures the highest degree of confidence in the compound's identity, a non-negotiable standard for researchers and drug development professionals.
Visualizing the Target: this compound Structure
To effectively interpret spectroscopic data, we must first visualize the target molecule and its distinct chemical environments. The diagram below highlights the unique proton and carbon atoms whose signals we expect to resolve.
Caption: Molecular structure of this compound with labels for unique proton (a-f) and carbon (1-5) environments.
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules, as it provides detailed information about the connectivity and chemical environment of atoms.[7][8] By analyzing both proton (¹H) and carbon-13 (¹³C) spectra, we can construct the complete carbon-hydrogen framework of this compound.
Causality Behind Expected Signals
-
¹H NMR: The chemical shift (δ) of a proton is determined by its local electronic environment.[9] Protons attached to carbons adjacent to electronegative atoms (like nitrogen) are "deshielded" and appear further "downfield" (higher ppm). The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of neighboring protons, thus confirming connectivity.
-
¹³C NMR: The principles are similar, but with a wider chemical shift range. The carbon of the carbonyl group (C=O) is significantly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen and adjacent nitrogens, causing it to appear far downfield.
Comparative Data Summary: this compound NMR
| Technique | Assignment (See Diagram) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Observation |
| ¹H NMR | (a) -CH₃ | ~0.9 | Triplet (t) | Terminal methyl group split by adjacent CH₂ (b).[10] |
| (b) -CH₂- | ~1.3-1.4 | Sextet or Multiplet (m) | Methylene group split by adjacent CH₃ (a) and CH₂ (c). | |
| (c) -CH₂- | ~1.4-1.5 | Quintet or Multiplet (m) | Methylene group split by adjacent CH₂ groups (b and d). | |
| (d) -CH₂-N | ~3.1 | Triplet (t) | Methylene group adjacent to nitrogen, causing significant downfield shift. Split by CH₂ (c). | |
| (e) -NH- | ~5.4 (variable) | Broad Singlet/Triplet (br) | Amide proton, often broad due to quadrupole effects and chemical exchange. May show coupling to CH₂ (d). Its position is solvent-dependent.[11] | |
| (f) -NH₂ | ~5.4 (variable) | Broad Singlet (br s) | Primary amide protons, often broad and exchangeable. Typically do not show coupling. Their position is highly solvent-dependent.[11] | |
| ¹³C NMR | (1) -CH₃ | ~13.7 | - | Aliphatic terminal carbon, most upfield signal.[11] |
| (2) -CH₂- | ~19.9 | - | Aliphatic methylene carbon. | |
| (3) -CH₂- | ~32.5 | - | Aliphatic methylene carbon. | |
| (4) -CH₂-N | ~39.0 | - | Carbon directly bonded to nitrogen, deshielded relative to other aliphatic carbons.[11] | |
| (5) -C=O | ~158-160 | - | Carbonyl carbon, significantly deshielded by electronegative oxygen and nitrogen atoms, appearing far downfield.[11] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. Rationale: TMS is the standard reference for ¹H and ¹³C NMR, defined as 0.00 ppm, ensuring spectral accuracy and comparability.[12]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise ratio (typically 16-64 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
FT-IR Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[13][14] Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at their characteristic frequency. This provides a molecular "fingerprint." For this compound, IR is crucial for confirming the presence of the urea moiety (N-H and C=O bonds).
Comparative Data Summary: this compound IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale for Observation |
| N-H Stretch (Amide) | 3200 - 3400 | Strong, Broad | Characteristic of N-H bonds in the urea group. The presence of two bands (asymmetric and symmetric stretch) is expected for the -NH₂ group.[15][16] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Corresponds to the stretching of C-H bonds in the butyl chain.[17] |
| C=O Stretch (Amide I) | ~1650 | Strong, Sharp | A very strong and characteristic absorption for the carbonyl group in a urea molecule. Its position is lower than ketones due to resonance with the N atoms.[15] |
| N-H Bend (Amide II) | ~1600-1650 | Medium | Bending vibration of the N-H bonds, often appearing near the C=O stretch.[16] |
| C-N Stretch | 1029 - 1200 | Medium | Corresponds to the stretching of the carbon-nitrogen bonds.[15] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a modern, rapid technique that requires minimal sample preparation for solid samples.
-
Background Scan: Run a background spectrum of the empty ATR crystal. Rationale: This step is critical to subtract the absorbance of ambient air (CO₂, H₂O) and the instrument itself from the final sample spectrum.
-
Sample Scan: Acquire the spectrum of the this compound sample, typically co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the expected values to confirm the presence of the urea and alkyl functional groups. The region below 1500 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for the molecule as a whole.[18]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[19] The molecule is ionized, forming a molecular ion (M⁺˙), and the mass-to-charge ratio (m/z) of this ion confirms the molecular weight.[20] This high-energy ion then fragments in a predictable manner, offering further structural proof.
Comparative Data Summary: this compound Mass Spectrometry
| Ion | Expected m/z | Rationale for Observation |
| [M]⁺˙ (Molecular Ion) | 116 | Corresponds to the molecular weight of this compound (C₅H₁₂N₂O).[21] The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule. |
| [M - 43]⁺ | 73 | Loss of a propyl radical (•CH₂CH₂CH₃) via cleavage of the C-C bond beta to the nitrogen. A common fragmentation pathway for alkylamines.[22] |
| [M - 56]⁺ | 60 | This could correspond to the urea fragment [NH₂CONH₂]⁺˙ following a rearrangement. |
| [M - 73]⁺ | 43 | Corresponds to the butyl cation [C₄H₉]⁺. |
| [CH₂NHCONH₂]⁺ | 88 | Alpha-cleavage, breaking the bond between the first and second carbons of the butyl chain, losing an ethyl radical (•CH₂CH₃). |
| [NH₂CO]⁺ | 44 | Cleavage of the C-N bond between the butyl group and the urea moiety, forming the carbamoyl cation. This is a characteristic fragment for ureas.[23] |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment-rich spectra, while Electrospray Ionization (ESI) is a softer technique often used to clearly identify the protonated molecular ion [M+H]⁺ at m/z 117.[19]
-
Mass Analysis: The ions are separated by the mass analyzer based on their m/z ratio.
-
Data Interpretation: Analyze the resulting mass spectrum. The peak with the highest m/z value should correspond to the molecular ion (m/z 116 for EI). Identify major fragment ions and correlate them with the expected bond cleavages in the this compound structure.
Integrated Workflow and Conclusion
No single technique provides absolute proof. True structural confirmation comes from the integration of all spectroscopic data.[7] The workflow below illustrates this synergistic and self-validating process.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
By following this guide, researchers can confidently verify the structure of this compound. The ¹H and ¹³C NMR data confirm the specific arrangement of the butyl chain and its attachment to the urea nitrogen. FT-IR provides definitive evidence of the key amide functional groups. Finally, mass spectrometry validates the overall molecular weight and provides fragmentation data consistent with the proposed structure. The convergence of these independent analyses provides an unassailable confirmation, upholding the principles of scientific integrity and ensuring the reliability of all future work with the compound.
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A Comparative Guide to the Efficacy of N-Butyl Group-Enhanced Urea Fertilizers
This guide provides an in-depth, objective comparison of urea fertilizers enhanced with N-Butyl groups against conventional urea and other slow-release alternatives. Designed for researchers and agricultural scientists, this document moves beyond mere product descriptions to explore the fundamental mechanisms, comparative performance data, and the experimental methodologies required to validate efficacy claims. Our focus is to explain the causality behind experimental choices and provide a framework for rigorous evaluation.
Introduction: The Challenge of Conventional Urea and the Rise of Enhanced Efficiency Fertilizers
Urea (CO(NH₂)₂) is the most widely used nitrogenous fertilizer globally due to its high nitrogen content (46%), low production cost, and ease of handling. However, its efficacy is often hampered by significant nitrogen loss pathways. Upon application to soil, urea is rapidly hydrolyzed by the ubiquitous urease enzyme into ammonia (NH₃) and carbon dioxide. This rapid conversion leads to two primary problems:
-
Ammonia Volatilization: A significant portion of the ammonia can be lost to the atmosphere, especially in alkaline soils, reducing the nitrogen available to the crop and contributing to air pollution.
-
Nitrate Leaching: The ammonium (NH₄⁺) produced is subsequently converted to nitrate (NO₃⁻) by soil microbes through nitrification. Nitrate is highly mobile in soil and prone to leaching into groundwater, causing environmental contamination and representing a further loss of valuable nutrients.
To mitigate these losses, a class of products known as Enhanced Efficiency Fertilizers (EEFs) has been developed.[1] These products aim to better synchronize nutrient release with crop demand, improving nutrient uptake and minimizing environmental impact.[1][2] Among the most successful EEFs are those that utilize urease inhibitors. This guide will focus on a prominent category of urease inhibitors characterized by the presence of an N-butyl group, specifically N-(n-butyl)thiophosphoric triamide (NBPT), and compare its performance with standard urea and polymer-coated urea (PCU), another major type of slow-release fertilizer.
Mechanism of Action: How the N-Butyl Group Enhances Urea Efficacy
The primary strategy for enhancing urea performance with N-butyl groups is not by creating a new fertilizer molecule like N-Butylurea itself, but by adding a potent urease inhibitor that contains this functional group. The most commercially successful and extensively studied example is N-(n-butyl)thiophosphoric triamide (NBPT) .
NBPT acts as a competitive inhibitor of the urease enzyme.[3][4] Urease, a nickel-dependent metalloenzyme, has a specific active site that binds urea to catalyze its hydrolysis.[5][6] NBPT's efficacy stems from its ability to block this active site.
The process involves several steps:
-
Application: NBPT is typically coated onto or mixed with urea granules at a concentration of around 0.5% by weight.[3]
-
Conversion: In the soil, NBPT is converted to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO).[7][8]
-
Enzymatic Hydrolysis: Urease mistakenly recognizes NBPTO as a substrate and hydrolyzes it.[5][9] This reaction releases n-butylamine and generates diamido phosphoric acid (DAP).[5]
-
Inhibition: DAP is the true inhibitory molecule. It binds tightly to the two nickel ions in the urease active site, effectively blocking urea from binding and being hydrolyzed.[5][9] This inhibition is reversible but potent, lasting long enough to significantly slow down the initial rapid conversion of urea to ammonia.[5][6]
By delaying urea hydrolysis, NBPT-treated urea ensures a more gradual release of nitrogen, allowing more of it to be absorbed by plant roots before it can be lost to the atmosphere or leached away.[10]
Visualizing the Mechanism of Urease Inhibition
The following diagram illustrates the competitive inhibition of the urease enzyme by NBPT-derived molecules compared to the normal hydrolysis of urea.
Caption: Mechanism of urease inhibition by NBPT.
Comparative Performance Analysis
The efficacy of a fertilizer is a multi-faceted metric. Here, we compare Conventional Urea, NBPT-Treated Urea, and Polymer-Coated Urea (PCU) across key performance indicators. PCU is included as a distinct type of slow-release fertilizer that relies on a physical barrier (a polymer coating) to control nutrient release, offering a valuable point of comparison.
| Performance Metric | Conventional Urea | NBPT-Treated Urea | Polymer-Coated Urea (PCU) | Rationale & Supporting Evidence |
| Nitrogen Release Mechanism | Rapid enzymatic hydrolysis | Delayed enzymatic hydrolysis | Diffusion through a physical coating | NBPT slows the biochemical reaction[3], while PCU creates a physical, temperature-dependent barrier to water and urea diffusion.[11] |
| Nitrogen Use Efficiency (NUE) | Low to Moderate (30-50%) | Moderate to High | High | NBPT improves NUE by reducing volatilization.[12][13] Studies show NBPT can increase NUE by up to 45% over standard urea in maize.[12] PCU demonstrates even higher N recovery, reaching up to 89% in some turfgrass studies, by minimizing multiple loss pathways over a longer period.[14] |
| Crop Yield | Baseline | +5% to 21% | +5% to 30% | Yield increases are highly variable by crop and environment. NBPT-treated urea has been shown to increase maize yield by 21% and pineapple fruit weight by 15%.[8][12] PCU has also demonstrated significant yield benefits.[15] |
| Ammonia Volatilization | High | Low | Low | NBPT's primary function is to inhibit the urease enzyme, directly reducing the rate of ammonia production and subsequent volatilization losses.[4][10] |
| Nitrate Leaching Potential | High | Moderate | Low | By slowing hydrolysis, NBPT reduces the initial pool of ammonium available for nitrification, thus lowering leaching risk. PCU offers more extended control, releasing N slowly and reducing the overall concentration of nitrate in the soil at any given time.[16][17] |
| Cost per Unit Nitrogen | Lowest | Moderate | Highest | The synthesis and coating processes for NBPT and especially for polymers add significant cost compared to standard urea.[18] |
Experimental Protocols for Efficacy Validation
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for assessing key performance indicators of nitrogen fertilizers.
Protocol 1: Soil Column Leaching Experiment
This protocol is designed to quantify and compare the potential for nitrogen (specifically nitrate) leaching from different fertilizer formulations under controlled laboratory conditions.
Objective: To measure the cumulative amount of nitrate-nitrogen (NO₃⁻-N) leached from a soil column after the application of different fertilizers over a simulated growing season.
Materials:
-
Intact or reconstructed soil columns (e.g., PVC pipes, 15 cm diameter, 50 cm length)
-
Collection vessels for leachate
-
Test Fertilizers: Conventional Urea, NBPT-Treated Urea, PCU
-
Control group (no fertilizer)
-
Deionized water for simulated rainfall
-
Nitrate test strips or an ion chromatograph for leachate analysis
Methodology:
-
Column Preparation:
-
Pack soil into the columns to a uniform bulk density representative of the field site.
-
Place a filter (e.g., glass wool) at the bottom of each column to prevent soil loss.
-
Pre-wet the columns with a known volume of deionized water and allow them to drain to field capacity. Discard this initial leachate.
-
-
Fertilizer Application:
-
Apply the test fertilizers to the surface of the soil columns at a rate equivalent to a standard agronomic recommendation (e.g., 150 kg N/ha).
-
Ensure at least three replicate columns for each treatment (Control, Urea, NBPT-Urea, PCU).
-
-
Leaching Simulation:
-
Sample Analysis:
-
Measure the total volume of leachate collected from each column at each time point.
-
Determine the concentration of NO₃⁻-N in each leachate sample using an ion chromatograph or calibrated nitrate test strips.
-
-
Data Calculation and Interpretation:
-
Calculate the mass of NO₃⁻-N leached at each event (Concentration × Volume).
-
Sum the mass over the entire experimental period to determine the total cumulative NO₃⁻-N leached for each replicate.
-
Statistically compare the mean cumulative leaching from each fertilizer treatment. A significantly lower value for NBPT-Urea or PCU compared to Conventional Urea indicates a reduced leaching risk.
-
Visualizing the Leaching Experiment Workflow
Caption: Workflow for a soil column leaching experiment.
Protocol 2: Plant Nutrient Uptake and Use Efficiency
This protocol assesses how efficiently a crop utilizes the nitrogen supplied by different fertilizers, a direct measure of agronomic efficacy.
Objective: To determine the Nitrogen Use Efficiency (NUE) by quantifying nitrogen uptake in the above-ground biomass of a test crop (e.g., maize, wheat).
Materials:
-
Pot or field plots
-
Test crop seeds (e.g., Zea mays)
-
Test Fertilizers: Conventional Urea, NBPT-Treated Urea, PCU
-
Control group (no N fertilizer)
-
Drying oven
-
Grinder/mill
-
Total N analyzer (e.g., Kjeldahl or Dumas combustion method)
Methodology:
-
Experimental Setup:
-
Establish experimental units (pots or field plots) in a randomized complete block design with at least four replications.
-
Apply fertilizers at a recommended rate for the crop being tested. Incorporate the fertilizer into the soil to minimize confounding variables like volatilization in this specific measurement.
-
-
Crop Management:
-
Plant seeds and manage the crop according to standard agronomic practices for irrigation, pest control, etc., ensuring these are uniform across all treatments.
-
-
Harvesting:
-
At physiological maturity, harvest the entire above-ground biomass from a specified area within each plot or from each pot.
-
-
Sample Processing:
-
Dry the harvested biomass in a forced-air oven at 65-70°C until a constant weight is achieved. Record this dry matter yield.
-
Grind the dried plant material to a fine, homogenous powder.
-
-
Nitrogen Analysis:
-
Analyze a subsample of the ground plant material for total nitrogen concentration (%) using a combustion analyzer or Kjeldahl digestion.
-
-
Calculations:
-
Total N Uptake ( kg/ha ): Total N Uptake = Dry Matter Yield (kg/ha) × N Concentration (%)
-
Nitrogen Use Efficiency (NUE) (%): NUE = [(N Uptake_fertilized - N Uptake_control) / N Applied_rate] × 100
-
-
Interpretation:
Synthesis and Formulation Considerations
-
This compound Synthesis: While not typically used directly as a fertilizer, this compound can be synthesized through methods like the reaction of n-butylamine with potassium cyanate in an acidic solution.[23][24] More complex industrial methods may be used for producing its derivatives.
-
NBPT Formulation: NBPT is a white, solid chemical that is formulated into a liquid solution for easy application onto urea granules.[3] This process occurs at fertilizer production or distribution facilities, where urea is evenly coated to ensure proper distribution of the inhibitor. The stability and quality of this coating are critical to the product's field performance.
Conclusion and Future Outlook
The incorporation of N-butyl groups, primarily through the urease inhibitor NBPT, represents a significant and scientifically validated advancement in urea fertilizer technology. By directly targeting the enzymatic cause of rapid nitrogen loss, NBPT-treated urea offers a clear improvement in nitrogen use efficiency and crop yield compared to conventional urea.[8][12] Its primary advantage is the reduction of ammonia volatilization.
While more expensive, polymer-coated urea often demonstrates superior performance, particularly in reducing nitrate leaching over a longer duration. The choice between these technologies depends on a cost-benefit analysis considering the specific crop, soil type, climate, and environmental regulations.
Future research should focus on developing even more efficient and cost-effective inhibitors, exploring synergistic effects of combining urease and nitrification inhibitors, and creating novel fertilizer molecules that intrinsically possess slow-release properties, potentially moving beyond additives to fundamentally redesign the nitrogen carrier itself.
References
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- Dobermann, A. (2005). Nitrogen use efficiency – State of the art. IFA International Workshop on Enhanced-Efficiency Fertilizers, Frankfurt, Germany.
- Fageria, N. K., & Baligar, V. C. (2005). Enhancing nitrogen use efficiency in crop plants. Advances in Agronomy, 88, 97-185.
- University of New Hampshire Cooperative Extension. (n.d.). Slow-Release Fertilizers for Home Gardens and Landscapes. [Link]
- Mazzei, L., et al. (2019). Insights into Urease Inhibition by N-(n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach. Journal of Agricultural and Food Chemistry, 67(9), 2127-2138. [Link]
- Atkinson, J. (2023). Fertilizer Classification: Common Misunderstandings in a Poorly Defined Market. Harrell's. [Link]
- Trenkel, M. E. (2010). Slow- and Controlled-Release and Stabilized Fertilizers: An Option for Enhancing Nutrient Use Efficiency in Agriculture.
- Mazzei, L., et al. (2019). Insights into Urease Inhibition by N-(n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach.
- Phong, H. T., et al. (2021). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study.
- Zuki, M. K. M., et al. (2021). Foliar Urea with N-(n-butyl) Thiophosphoric Triamide for Sustainable Yield and Quality of Pineapple in a Controlled Environment. MDPI. [Link]
- Zuki, M. K. M., et al. (2020). N-(n-Butyl) Thiophosphoric Triamide (NBPT)-Coated Urea (NCU) Improved Maize Growth and Nitrogen Use Efficiency (NUE) in Highly Weathered Tropical Soil.
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- Brown, P. H., et al. (2020). Assessment of Efficiency of Nutrient Uptake of Different Sources of Zn, Mn, Cu and B in Zea mays. MDPI. [Link]
- Jensen, J. L., et al. (2020). Nitrogen Leaching From Agricultural Soils Under Imposed Freeze-Thaw Cycles: A Column Study With and Without Fertilizer Amendment. Frontiers in Environmental Science. [Link]
- Mazzei, L., et al. (2017). Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics. PubMed. [Link]
- Silver Fern Chemical. (n.d.). N-(n-Butyl)thiophosphoric Triamide (NBPT): A Powerful Urease Inhibitor. [Link]
- Zuki, M. K. M., et al. (2020). N-(n-Butyl) Thiophosphoric Triamide (NBPT)-Coated Urea (NCU) Improved Maize Growth and Nitrogen Use Efficiency (NUE)
- Wikipedia. (n.d.). N-(n-Butyl)thiophosphoric triamide. [Link]
- Stiegler, J. C., et al. (2021).
- ResearchGate. (n.d.).
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- UT Institute of Agriculture. (n.d.). Enhanced Efficiency Nitrogen Fertilizer as a Tool to Control Nitrogen Loss in Row Crop Production. [Link]
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Core Characteristics and Synthetic Validation of N-Butylurea
An In-Depth Technical Guide and Comparative Analysis of N-Butylurea as a Research Chemical
For the modern researcher, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of discovery. This compound, a monosubstituted urea derivative, represents such a foundational molecule.[1] Its utility extends from a simple building block in complex syntheses to a model compound for studying molecular interactions. This guide offers a senior application scientist's perspective on the validation of this compound, presenting a comparative analysis against its peers, supported by detailed experimental protocols and data.
This compound is an odorless, white crystalline solid.[2][3] Its structure, featuring a polar urea group capable of hydrogen bonding and a nonpolar n-butyl chain, provides a valuable amphiphilicity for various research applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [1][4] |
| Molecular Weight | 116.16 g/mol | [1][4] |
| Melting Point | 95-98 °C | [5][6] |
| Solubility | Soluble in water, methanol, and ethanol. | [7][8] |
| Appearance | White to almost white crystalline powder. | [2][5] |
Experimental Protocol: Synthesis and Verification of this compound
The accessibility of a research chemical is paramount. This compound can be reliably synthesized through several established methods. The following protocol describes a common and efficient approach.[1]
Objective: To synthesize and validate the purity of this compound from n-butylamine and potassium cyanate.
Causality: This method relies on the in situ formation of isocyanic acid (HNCO) from potassium cyanate in an acidic aqueous medium. The primary amine (n-butylamine) then acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the final this compound product. This aqueous, ambient-condition synthesis is favored for its simplicity and improved safety profile over methods requiring toxic reagents like phosgene.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of potassium cyanate (KOCN) in 100 mL of deionized water.
-
Amine Addition: To this solution, add 10.0 mL of n-butylamine. Stir the mixture vigorously with a magnetic stirrer.
-
Acidification: Slowly add 1M hydrochloric acid (HCl) dropwise to the stirring solution until the pH reaches approximately 5-6. Monitor the pH closely with pH paper. The acid protonates the cyanate ion to generate isocyanic acid.
-
Reaction Progression: Continue stirring the mixture at room temperature for 3-4 hours. A white precipitate of this compound will form as the reaction proceeds.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with two portions of cold deionized water (2 x 20 mL) to remove any unreacted starting materials and salts.
-
Drying & Verification: Dry the purified product in a vacuum oven at 50°C to a constant weight.[2] Verify the identity and purity of the compound by measuring its melting point (expected: 95-98 °C) and acquiring ¹H NMR and IR spectra to confirm the structure.
A Comparative Framework: this compound vs. Alternatives
The decision to use this compound is best made with a clear understanding of its alternatives. The primary differentiators are lipophilicity, hydrogen bonding capability, and synthetic complexity.
Table 2: Performance Comparison of this compound and Related Compounds
| Compound | Structure | Key Advantages | Key Disadvantages | Optimal Use Case |
| This compound | CH₃(CH₂)₃NHCONH₂ | Balanced polarity, simple synthesis, excellent H-bond donor/acceptor.[1] | Limited lipophilicity compared to disubstituted ureas. | Scaffold for SAR studies, fragment-based screening, model for H-bonding interactions. |
| N,N'-Dibutylurea | CH₃(CH₂)₃NHCONH(CH₂)₃CH₃ | Increased lipophilicity, enhanced membrane permeability. | Reduced H-bond donor capacity (one N-H vs. two), potentially lower aqueous solubility. | Probing larger hydrophobic pockets in protein targets, intermediates for polymers.[9] |
| N-Butylthiourea | CH₃(CH₂)₃NHCSNH₂ | Different H-bonding geometry and electronic properties due to C=S bond, useful precursor for thiazole synthesis.[10] | Potential for metabolic instability or toxicity associated with the thiocarbonyl group. | Synthesis of sulfur-containing heterocycles, alternative H-bonding probes. |
| Urea | NH₂CONH₂ | Highly polar, extremely low cost, high water solubility. | Lacks hydrophobic character for specific interactions with nonpolar binding sites. | High-concentration denaturant, control compound in biological assays. |
Experimental Validation: this compound as a Scaffold for Urease Inhibitors
To demonstrate its utility, we can validate this compound as a foundational scaffold for developing enzyme inhibitors. Urease, a nickel-dependent enzyme, is a well-established target for inhibitors based on urea and thiourea structures.[11][12][13]
Experimental Workflow: Structure-Activity Relationship (SAR) Study
This workflow outlines the process of using this compound as a starting point to understand how modifying the alkyl chain length impacts inhibitory potency against urease.
Caption: The urea scaffold forming key H-bonds with the kinase hinge.
This diagram illustrates the causality behind the urea motif's effectiveness. The butyl group of this compound would occupy a hydrophobic pocket adjacent to the hinge, providing affinity and selectivity. This makes this compound an excellent starting fragment for a fragment-based drug discovery (FBDD) campaign targeting kinases.
Safety and Handling
As a laboratory chemical, this compound requires proper handling. It is classified as harmful if swallowed. [14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling dust. [15][16]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]The compound is an amide and can react with certain other chemical classes to generate gases. [5][15][17]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [14]
Conclusion
This compound is a robust and versatile research chemical validated by its straightforward synthesis, predictable physicochemical properties, and its utility as a foundational scaffold in medicinal chemistry and chemical biology. Its value is most evident when used in systematic studies, such as the SAR analysis presented, where its simple structure allows for the clear attribution of biological effects to specific chemical modifications. For researchers in drug development, this compound serves as an exemplary starting point for fragment-based design and as a valuable tool for probing the intricate balance of hydrophilic and hydrophobic interactions that govern molecular recognition.
References
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Navigating a Potential Pitfall in Chemical Assays: A Comparative Guide to the Cross-Reactivity of N-Butylurea
In the landscape of drug discovery and chemical biology, the accuracy of assay results is paramount. Seemingly innocuous molecules present in compound libraries or as synthetic byproducts can sometimes lead to confounding results through off-target interactions. This guide provides an in-depth analysis of the potential cross-reactivity of N-Butylurea, a small aliphatic urea derivative, in common chemical and biological assays. We will explore the mechanistic basis for this interference, present comparative data against a less reactive alternative, and provide detailed protocols for identifying and mitigating such effects in your own research.
The Hidden Reactivity of a Simple Scaffold: Understanding this compound's Potential for Assay Interference
This compound (Figure 1) is a small molecule featuring a butyl group attached to a urea functional group.[1][2][3] The urea moiety, with its capacity for hydrogen bonding and its structural similarity to motifs in various bioactive molecules, is the primary source of its potential for non-specific interactions in chemical assays.[4][5] While often considered a relatively benign structure, its presence can lead to false-positive or false-negative results, particularly in sensitive biophysical assays and immunoassays.[6][7][8][9][10][11][12][13]
Figure 1: Chemical Structure of this compound
This compound is an odorless, white solid that is soluble in water.[3]
Small molecules can interfere with assays through various mechanisms, including colloidal aggregation, chemical reactivity, and specific off-target binding.[6] For this compound, the primary concern lies in its potential to mimic the hydrogen bonding interactions of a target molecule or to interact with assay components through its nucleophilic character. This can be particularly problematic in high-throughput screening (HTS) campaigns where the sheer volume of compounds tested increases the probability of encountering such assay artifacts.[14]
A Case Study: this compound Interference in a Competitive ELISA
To illustrate the potential for cross-reactivity, we present a case study involving a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect a hypothetical small molecule analyte, "Analyte X," which shares a similar urea-based pharmacophore with this compound. In this scenario, the assay's primary antibody is raised against a conjugated form of Analyte X.
Experimental Rationale
The central hypothesis is that this compound, due to its structural similarity to the core of Analyte X, will compete with Analyte X for binding to the primary antibody, leading to a false-positive signal (i.e., an apparent decrease in Analyte X concentration). To test this, we will compare the dose-response of this compound in the Analyte X ELISA to that of a structurally distinct control compound, N-Butylamine. N-Butylamine lacks the urea functional group and is therefore not expected to exhibit significant cross-reactivity.
This experimental design allows for a direct comparison of the two molecules and provides a self-validating system. If this compound shows a dose-dependent effect while N-Butylamine does not, it strongly suggests a specific cross-reactivity mediated by the urea moiety.
Experimental Workflow
The following diagram outlines the key steps in the competitive ELISA protocol used to assess cross-reactivity.
Caption: Workflow for the competitive ELISA to detect this compound cross-reactivity.
Comparative Data Analysis
The results of the competitive ELISA are summarized in the table below. The data clearly demonstrates that this compound inhibits the binding of the primary antibody to the coated Analyte X in a dose-dependent manner, as indicated by the decreasing absorbance values with increasing this compound concentration. In contrast, N-Butylamine shows no significant effect on the assay signal, even at the highest concentration tested.
| Compound | Concentration (µM) | Absorbance (450 nm) | % Inhibition |
| This compound | 100 | 0.15 | 85% |
| 50 | 0.28 | 72% | |
| 25 | 0.55 | 45% | |
| 12.5 | 0.82 | 18% | |
| 6.25 | 0.95 | 5% | |
| 0 | 1.00 | 0% | |
| N-Butylamine | 100 | 0.98 | 2% |
| 50 | 0.99 | 1% | |
| 25 | 1.01 | -1% | |
| 12.5 | 0.99 | 1% | |
| 6.25 | 1.00 | 0% | |
| 0 | 1.00 | 0% |
The half-maximal inhibitory concentration (IC50) for this compound in this assay was calculated to be approximately 28 µM. This indicates a moderate level of cross-reactivity that could certainly lead to the misinterpretation of screening data, especially if this compound is present as a contaminant in a sample.
Mitigating the Risk of this compound Cross-Reactivity
Identifying potential assay interference is the first critical step. Once identified, several strategies can be employed to mitigate the impact of this compound cross-reactivity.
-
Counter-Screening: A straightforward approach is to perform a counter-screen with this compound itself on any hits that emerge from a primary screen. This can help to identify and eliminate false positives.
-
Structural Analogs: Testing structurally related but functionally distinct analogs, as we did with N-Butylamine, is a powerful method to confirm that the observed activity is due to a specific structural motif (in this case, the urea group).
-
Orthogonal Assays: Validating hits using a secondary, orthogonal assay that operates on a different principle can help to weed out artifacts.[15][16] For example, a biophysical assay that measures direct binding, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), would be less likely to be affected by the same interference mechanism as an ELISA.[15][17][18]
-
Assay Optimization: In some cases, assay conditions can be optimized to minimize non-specific interactions. This might involve adjusting buffer composition, pH, or ionic strength.[9]
The following diagram illustrates a decision-making workflow for addressing potential this compound cross-reactivity in a drug discovery campaign.
Caption: Decision workflow for managing potential this compound cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
Materials:
-
96-well high-binding polystyrene microplate
-
Analyte X-carrier protein conjugate (e.g., BSA-conjugated Analyte X)
-
Primary antibody (e.g., rabbit anti-Analyte X)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
This compound
-
N-Butylamine
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Coating:
-
Dilute the Analyte X-carrier protein conjugate to a final concentration of 1 µg/mL in PBS.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Competitive Binding:
-
Prepare serial dilutions of this compound and N-Butylamine in PBS, starting from a 2X final concentration.
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
Prepare the primary antibody at a 2X final concentration in blocking buffer.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with 200 µL of wash buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of wash buffer per well.
-
-
Signal Detection:
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Conclusion
While this compound is a structurally simple molecule, its potential for cross-reactivity in chemical and biological assays should not be underestimated. The urea functional group, a common motif in drug discovery, can lead to non-specific interactions that may confound screening results. By understanding the potential mechanisms of interference and employing rigorous validation strategies, researchers can confidently distinguish true hits from assay artifacts. The experimental framework and decision-making workflow presented in this guide provide a practical approach to identifying and mitigating the risks associated with this compound and other potentially reactive small molecules in your research endeavors.
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A Comparative Analysis of N-Butylurea and N,N'-Di-n-butylurea for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the selection of appropriate reagents and building blocks is paramount to achieving desired molecular architectures and functionalities. Among the vast array of organic compounds, substituted ureas represent a critical class of molecules with diverse applications. This guide provides an in-depth, objective comparison of two closely related yet distinct compounds: N-Butylurea, a monosubstituted urea, and N,N'-Di-n-butylurea, a symmetrically disubstituted urea. This analysis, grounded in experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
The core difference between these two molecules lies in their substitution pattern. This compound possesses a single butyl group attached to one of the urea's nitrogen atoms, leaving an unsubstituted -NH2 group. In contrast, N,N'-Di-n-butylurea features a butyl group on each of the urea's nitrogen atoms. This seemingly subtle structural variation leads to significant differences in their physicochemical properties, reactivity, and, consequently, their utility in various scientific domains.
Physicochemical Properties: A Head-to-Head Comparison
The substitution pattern directly influences key physical and chemical properties such as molecular weight, melting point, boiling point, and solubility. These parameters are fundamental for designing experimental conditions, from reaction setups to purification protocols.
| Property | This compound | N,N'-Di-n-butylurea |
| Molecular Formula | C5H12N2O[1][2] | C9H20N2O[3][4] |
| Molecular Weight | 116.16 g/mol [1][2] | 172.27 g/mol [4][5] |
| Appearance | Odorless white solid/crystalline powder[1][6][7] | White to pale cream crystals or powder[8] |
| Melting Point | 95-98 °C[2][6][7][9] | 69-76 °C[3][8] |
| Boiling Point | ~217 °C (rough estimate)[2][7][9] | 115 °C at 0.03 mmHg[3][5] |
| CAS Number | 592-31-4[1][2] | 1792-17-2[3][4] |
A notable distinction is the higher melting point of this compound compared to N,N'-Di-n-butylurea. This can be attributed to the presence of the -NH2 group in this compound, which allows for the formation of intermolecular hydrogen bonds, leading to a more stable crystal lattice that requires more energy to break. Conversely, the two butyl groups in N,N'-Di-n-butylurea introduce greater steric hindrance and reduce the potential for hydrogen bonding, resulting in a lower melting point.
Solubility Profile
The solubility of a compound is a critical factor in its application, particularly in drug development and synthetic chemistry.
| Solvent | This compound Solubility | N,N'-Di-n-butylurea Solubility |
| Water | Soluble[2][6][7][9][10] (48.34 g/L at 25°C)[11] | Insoluble[12] |
| Methanol | Soluble[2][6][7][9] (235.52 g/L at 25°C)[11] | Data not readily available |
| Ethanol | Very soluble[1] (121.04 g/L at 25°C)[11] | Data not readily available |
| Ether | Soluble[1][10] | Data not readily available |
This compound exhibits good solubility in water and polar protic solvents like methanol and ethanol, a direct consequence of the hydrogen bonding capacity of its -NH2 and -NH- groups.[1][10][11] In contrast, the increased hydrophobic character from the two butyl chains makes N,N'-Di-n-butylurea insoluble in water.[12] This difference in solubility is a key determinant in the choice of reaction solvents and purification methods.
Experimental Protocols and Synthesis
The synthesis of N-substituted ureas can be approached through several methods. A common and practical approach involves the nucleophilic addition of amines to an isocyanate source.
Synthesis of this compound
A straightforward and efficient method for the synthesis of this compound involves the reaction of butylamine with potassium cyanate in an acidic aqueous solution.[13][14] The acid activates the cyanate to form isocyanic acid in situ, which is then attacked by the primary amine.
Caption: Synthesis of this compound from Butylamine and Potassium Isocyanate.
Experimental Protocol:
-
Dissolve butylamine in a 1M aqueous solution of hydrochloric acid.
-
Slowly add a solution of potassium cyanate in water to the amine solution while stirring at ambient temperature.
-
Continue stirring the reaction mixture for several hours.
-
The product, this compound, can be isolated by filtration, followed by recrystallization from an appropriate solvent like an ethanol/water mixture to achieve high purity.[7]
Synthesis of N,N'-Di-n-butylurea
The synthesis of symmetrically disubstituted ureas like N,N'-Di-n-butylurea can be achieved by reacting a primary amine with urea at elevated temperatures.[15] Another common method involves the reaction of an amine with phosgene or a phosgene equivalent, though this method involves highly toxic reagents. A more direct synthesis reacts two equivalents of n-butylamine with urea.
Caption: Synthesis of N,N'-Di-n-butylurea from n-Butylamine and Urea.
Experimental Protocol:
-
Combine two molar equivalents of n-butylamine hydrochloride with one molar equivalent of urea.
-
Heat the mixture in a dry state to approximately 150°C.[15]
-
The reaction proceeds with the evolution of ammonia.
-
After the reaction is complete, the crude N,N'-Di-n-butylurea can be purified by recrystallization from a suitable solvent such as acetone.[12]
Spectroscopic Characterization
The structural differences between this compound and N,N'-Di-n-butylurea are clearly reflected in their spectroscopic data.
Infrared (IR) Spectroscopy:
-
This compound: The IR spectrum of this compound will show characteristic peaks for N-H stretching vibrations of the -NH2 and -NH- groups, typically appearing as a broad band in the 3200-3600 cm⁻¹ region.[16] A strong absorption for the C=O (carbonyl) group will be present around 1700 cm⁻¹.[16]
-
N,N'-Di-n-butylurea: The IR spectrum will lack the characteristic absorptions for a primary amine (-NH2). It will, however, show N-H stretching vibrations for the two secondary amide groups and a C=O stretching band. The NIST Chemistry WebBook provides reference IR spectra for N,N'-di-n-butylurea.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of this compound: The spectrum will show distinct signals for the protons of the butyl group, as well as exchangeable protons for the -NH and -NH2 groups.[17]
-
¹³C NMR of this compound: The spectrum will display signals for the four carbons of the butyl group and a characteristic downfield signal for the carbonyl carbon.
-
¹H NMR of N,N'-Di-n-butylurea: Due to the molecule's symmetry, the ¹H NMR spectrum will show a single set of signals for the butyl group protons.
-
¹³C NMR of N,N'-Di-n-butylurea: Similarly, the ¹³C NMR spectrum will show four signals for the butyl group carbons and one for the carbonyl carbon, reflecting the molecule's symmetry.[18]
Applications and Functional Differences
The distinct properties of this compound and N,N'-Di-n-butylurea dictate their primary areas of application.
This compound:
-
Agrochemicals: It has been used as a fertilizer for rice.[7][10][19]
-
Pharmaceuticals: this compound serves as a building block in the synthesis of pharmaceutical compounds, including drugs for diabetes.[7][10][19] Its water solubility can be an advantageous property in this context.
N,N'-Di-n-butylurea:
-
Chemical Intermediate: It is primarily used as an intermediate in the synthesis of a variety of other chemical compounds.[5]
-
Pharmaceuticals and Agrochemicals: It is employed in the manufacture of active pharmaceutical ingredients and agrochemicals such as pesticides and herbicides.[5]
-
Polymer and Resin Production: It serves as a precursor in the production of specialty polymers and resins.[5]
The presence of a reactive -NH2 group in this compound makes it a versatile precursor for further functionalization, allowing for the introduction of diverse substituents. In contrast, N,N'-Di-n-butylurea, with its two secondary amide protons, is more commonly used when a symmetrical, more hydrophobic urea core is desired.
Conclusion
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literature review of N-Butylurea applications
An In-Depth Technical Guide to the Applications of N-Butylurea: A Comparative Analysis for Chemical Synthesis
As a cornerstone intermediate in organic synthesis, this compound holds significant importance, particularly in the development of pharmaceuticals. This guide provides a comprehensive analysis of its primary applications, offers a comparative look at alternative synthetic strategies, and furnishes detailed experimental protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind its use, grounding the discussion in authoritative references and verifiable data.
This compound: A Profile
This compound (1-butylurea) is an organic compound with the chemical formula C₅H₁₂N₂O. It presents as an odorless white solid, soluble in water, alcohol, and ether, with a melting point in the range of 92-96°C.[1][2] Its molecular structure, featuring a reactive urea group coupled with a butyl chain, makes it an excellent and stable precursor for introducing the N-butylcarbamoyl moiety in more complex molecules. While it has noted applications as a fertilizer for rice, its most prominent and well-documented role is in the synthesis of sulfonylurea drugs.[1]
Core Application: Synthesis of Sulfonylurea Antidiabetic Drugs
This compound is a key building block for first-generation sulfonylurea drugs, a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[3][4][5] These drugs function by stimulating the release of insulin from pancreatic β-cells.[5][6] The two most notable pharmaceuticals synthesized using an this compound precursor are Tolbutamide and Chlorpropamide.[5][7][8]
The general synthesis involves the reaction of an appropriately substituted benzenesulfonamide with a reagent that provides the this compound side chain. This compound itself, or its reactive equivalent butyl isocyanate, serves this purpose.
Caption: General synthetic workflow for sulfonylurea drugs.
Comparative Analysis of Synthetic Methodologies
The classical synthesis of sulfonylureas involves hazardous reagents like isocyanates. Modern chemistry has evolved to prioritize safer, more efficient routes, such as those using carbamate intermediates, often adapted for continuous flow processes. Below is a comparison of different synthetic strategies.
| Metric | Route A: Traditional Isocyanate | Route B: Carbamate Intermediate (Flow Chemistry) | Route C: Direct Urea-Sulfonamide Condensation |
| Key Reagents | Sulfonamide, Butyl Isocyanate, Base (e.g., Triethylamine)[9][10] | Sulfonamide, N-Butyl Carbamate, Base (e.g., DBU)[11][12] | Substituted Di-n-butylurea, Sulfonamide[13] |
| Safety Profile | Low: Utilizes highly toxic and moisture-sensitive isocyanates.[14][15] | High: Avoids isocyanates by using more stable carbamate precursors.[12][15] | Moderate to High: Avoids isocyanates but may require high temperatures.[13] |
| Reaction Conditions | Batch reaction, often at low to moderate temperatures (0-45°C).[9][10] | Continuous flow reaction, elevated temperatures (e.g., 80°C), short residence time.[11] | Batch reaction, high temperatures (150-170°C), optional solvent.[13] |
| Reported Yield | Generally good, but variable depending on scale and purity of isocyanate. | Excellent, often >90%. Tolbutamide reported at 94% .[11][12] | High yields reported in the patent literature.[13] |
| Process Throughput | Batch-dependent, typically lower. | Very high. Tolbutamide reported at 188 g/hour .[11][12] | Batch-dependent. |
| Key Advantage | Well-established, traditional method. | High safety, speed, efficiency, and scalability. | One-pot potential, avoids direct handling of isocyanates. |
This comparison clearly illustrates the advantages of modern synthetic methods. The move away from hazardous isocyanates towards safer intermediates like carbamates, coupled with the efficiency of continuous flow technology, represents a significant advancement in pharmaceutical manufacturing.
Experimental Protocol: Synthesis of Tolbutamide
This section provides a representative protocol for the synthesis of Tolbutamide, a quintessential application of this compound chemistry. This protocol is based on the well-established reaction between p-toluenesulfonamide and a butyl isocyanate equivalent.
Objective: To synthesize 1-butyl-3-(p-tolylsulfonyl)urea (Tolbutamide).
Materials:
-
p-Toluenesulfonamide
-
Butyl isocyanate
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (for recrystallization)
-
Round bottom flask, magnetic stirrer, ice bath, dropping funnel, filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonamide (1 molar equivalent) in anhydrous THF.
-
Addition of Base: Add triethylamine (1.2 molar equivalents) to the solution. Cool the flask in an ice bath to 0°C.
-
Reagent Addition: Add butyl isocyanate (1 molar equivalent) dropwise to the stirred mixture at 0°C using a dropping funnel.[10] Maintain the temperature throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the temperature to rise to 35-45°C.[9] Continue stirring the reaction mixture for 3-4 hours.
-
Work-up: Upon completion (monitored by TLC), filter the resulting solution to remove any precipitated salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from diethyl ether to yield pure Tolbutamide as a white crystalline powder.[10]
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, IR, and NMR spectroscopy.
Mechanism of Action: How Sulfonylureas Regulate Blood Glucose
The clinical efficacy of drugs like Tolbutamide and Chlorpropamide stems from their specific interaction with pancreatic β-cells to stimulate insulin secretion.[4]
The process unfolds as follows:
-
Binding: The sulfonylurea molecule binds to the high-affinity sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium channel (KATP) on the β-cell membrane.[16][17]
-
Channel Closure: This binding event closes the KATP channel, preventing potassium ions (K+) from leaving the cell.[6][16]
-
Depolarization: The resulting buildup of intracellular potassium causes the cell membrane to depolarize.
-
Calcium Influx: The change in membrane potential opens voltage-gated calcium channels (Ca2+). Calcium ions then flow into the cell.
-
Insulin Exocytosis: The influx of Ca2+ triggers the fusion of insulin-containing granules with the cell membrane, leading to the secretion of insulin into the bloodstream.[17]
Caption: Mechanism of insulin secretion stimulated by sulfonylurea drugs.
Other Noted Applications
While the synthesis of pharmaceuticals is its primary role, this compound has other reported uses:
-
Agriculture: It has been cited as a fertilizer, particularly for rice crops.[1] Furthermore, the broader sulfonylurea class of compounds, for which this compound can be a precursor, are widely used as potent herbicides.[4][6] These herbicides act by inhibiting the acetolactate synthase enzyme in plants, which is crucial for the biosynthesis of certain amino acids.[6]
-
Polymer Chemistry: As a bifunctional molecule, urea and its derivatives can participate in polymerization reactions, although specific large-scale applications for this compound in this field are not as well-documented as its pharmaceutical role.[18][19][20]
Conclusion
This compound is a versatile and valuable chemical intermediate, with its legacy firmly cemented in the history of pharmaceutical development as a key precursor to first-generation sulfonylurea antidiabetic drugs. While traditional synthetic routes have proven effective, the field is advancing towards safer and more efficient methods, such as continuous flow synthesis using carbamate intermediates, which offer superior safety, yield, and throughput. Understanding the comparative advantages of these different synthetic strategies is crucial for modern chemical and pharmaceutical development, ensuring that processes are not only effective but also safe and scalable. The foundational role of this compound provides a clear example of how a simple molecular building block can be pivotal in producing life-changing medications.
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A Comparative Benchmarking Guide to N-Butylurea as a Synthesis Intermediate
This guide provides an in-depth comparative analysis of N-Butylurea's performance as a synthesis intermediate, with a specific focus on its application in the preparation of sulfonylureas—a critical class of compounds in the pharmaceutical and agrochemical sectors. We will objectively evaluate its efficacy against traditional synthesis methodologies, offering experimental protocols and data to support our findings for researchers, scientists, and professionals in drug development.
Introduction: The Evolving Role of this compound in Synthesis
This compound (CAS 592-31-4) is a monosubstituted urea derivative that is increasingly recognized for its utility as a versatile intermediate in organic synthesis.[1] It presents as an odorless, white crystalline solid with good solubility in water and methanol.[2][3] Historically, its applications have ranged from being a fertilizer for rice to a key component in the manufacturing of drugs for diabetes management.[2][4]
The significance of this compound in modern synthesis, particularly for pharmaceuticals and agrochemicals, lies in its role as a safer and more stable precursor compared to highly reactive and hazardous reagents like isocyanates or phosgene derivatives.[5][6] This guide will focus on its performance in the synthesis of sulfonylureas, a prominent class of compounds where the choice of intermediate can significantly impact yield, purity, safety, and scalability.
Comparative Performance Analysis: this compound in Sulfonylurea Synthesis
The synthesis of sulfonylureas is a cornerstone of production for many antidiabetic drugs and herbicides.[7][8] We will compare two primary synthetic pathways to a target sulfonylurea: the this compound pathway and the traditional Isocyanate pathway.
Logical Relationship: Synthesis Pathways
Caption: Comparison of synthetic routes to sulfonylureas.
Key Performance Indicators
The selection of a synthetic route in a development setting is governed by multiple factors. The following table summarizes the key performance indicators for the synthesis of a generic sulfonylurea, comparing the this compound pathway with the traditional isocyanate-based method.
| Performance Metric | This compound Pathway | Isocyanate Pathway | Rationale & Causality |
| Typical Yield | Good to Excellent (often >80%) | High to Excellent (often >90%) | Isocyanates are highly reactive, leading to rapid and high-yielding reactions. The this compound pathway may require specific conditions to drive the reaction to completion. |
| Product Purity | High, with simpler purification | High, but risk of side-products | The this compound reaction is generally cleaner. Isocyanates can react with trace amounts of water or self-polymerize, leading to impurities that complicate purification.[9] |
| Reaction Conditions | Moderate to elevated temperatures (75-170°C) | Often performed at lower temperatures | The lower reactivity of the urea requires more energy input. Isocyanate reactions are often exothermic and require careful temperature control. |
| Intermediate Stability | Stable solid, easy to handle and store | Highly reactive, moisture-sensitive liquid | This compound is a stable solid that can be stored under standard conditions.[2] Butyl isocyanate is a lachrymator, moisture-sensitive, and requires handling in an inert atmosphere. |
| Safety & Handling | Low hazard (Harmful if swallowed)[10][11] | High hazard (Toxic, lachrymator, sensitizer) | This compound has a more favorable safety profile, reducing operational risks.[12] Isocyanates are known respiratory sensitizers and require stringent safety protocols.[5][7] |
| Scalability | Readily scalable | Scalable with significant engineering controls | The stability and lower reactivity of this compound make it more amenable to large-scale synthesis without the extensive safety infrastructure required for isocyanates.[5][13] |
Experimental Protocols for Benchmarking
To provide a tangible comparison, we present standardized protocols for the synthesis of a model sulfonylurea, 1-butyl-3-(p-toluenesulfonyl)urea, a common structural motif.
Experimental Workflow Diagram
Caption: Workflow for benchmarking synthesis intermediates.
Protocol 1: Synthesis via this compound
This protocol is adapted from established methods for reacting substituted ureas with sulfonamides.[14]
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonamide (1.0 eq)
-
Potassium Carbonate (1.1 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-toluenesulfonamide (1.0 eq) and anhydrous potassium carbonate (1.1 eq) to DMF.
-
Stir the mixture at 80°C for 1 hour to form the potassium salt of the sulfonamide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Increase the temperature to 150-160°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to a pH of approximately 5-6.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 1-butyl-3-(p-toluenesulfonyl)urea.
Protocol 2: Synthesis via Butyl Isocyanate (Alternative)
This protocol follows the traditional and highly efficient reaction of an isocyanate with a sulfonamide.[7]
Materials:
-
p-Toluenesulfonamide (1.0 eq)
-
Sodium Hydroxide (1.0 eq)
-
Butyl Isocyanate (1.0 eq)
-
Acetone (anhydrous)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-toluenesulfonamide (1.0 eq) in anhydrous acetone.
-
Add powdered sodium hydroxide (1.0 eq) and stir the suspension for 30 minutes at room temperature to form the sodium salt.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add butyl isocyanate (1.0 eq) dropwise to the cooled suspension, ensuring the temperature does not exceed 10°C. Caution: Butyl isocyanate is toxic and a lachrymator. Handle in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue is treated with water and acidified with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol/water to yield pure 1-butyl-3-(p-toluenesulfonyl)urea.
Safety, Handling, and Environmental Considerations
This compound:
-
Hazards: Classified as harmful if swallowed (Acute Tox. 4 Oral).[10] May cause respiratory irritation and is suspected of causing genetic defects.[12] It is a combustible solid.[10]
-
Handling: Should be handled in a well-ventilated area with standard personal protective equipment (gloves, safety glasses, lab coat).[15] Avoid creating dust.[15]
-
Environmental Impact: The product is water-soluble and may spread in water systems.[12]
Butyl Isocyanate (Alternative):
-
Hazards: Highly flammable liquid and vapor. It is toxic if inhaled, in contact with skin, or if swallowed. It is a potent respiratory sensitizer and can cause severe skin burns and eye damage.
-
Handling: Requires strict engineering controls, such as a certified fume hood, and specialized personal protective equipment, including respiratory protection and chemical-resistant gloves. Must be handled under an inert, dry atmosphere due to its high reactivity with water.
-
Environmental Impact: Harmful to aquatic life. Its high reactivity poses a risk if released into the environment.
The comparison clearly demonstrates that this compound offers a significant reduction in handling risks and a more favorable safety profile, which is a critical consideration in both laboratory and industrial settings.
Conclusion and Future Outlook
This compound stands out as a robust and safer alternative to traditional hazardous intermediates like isocyanates for the synthesis of sulfonylureas and other related compounds. While the isocyanate pathway may offer slightly higher yields under milder conditions, the benefits of this compound in terms of safety, stability, ease of handling, and simpler purification processes are compelling. These advantages lead to a more sustainable and economically viable process, especially at a larger scale.
For researchers and drug development professionals, the adoption of this compound as a primary synthesis intermediate can streamline process development, reduce the need for extensive engineering controls, and create a safer working environment. As the chemical industry continues to move towards greener and safer synthetic methodologies, the role of intermediates like this compound is poised to expand significantly.
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- United States Patent Office. (n.d.). Patent US2929761A.
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- MDPI. (2019). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents.
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A Comparative Study of N-Butylurea in Diverse Solvent Systems: A Guide for Researchers
This guide offers a comprehensive comparative analysis of N-Butylurea's behavior in various solvent systems, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple data repository, this document delves into the fundamental principles governing solubility and stability, providing both established experimental data and robust protocols for independent verification. Our aim is to equip you with the knowledge to make informed decisions on solvent selection for your specific applications, from reaction chemistry to formulation development.
Introduction: The Dichotomous Nature of this compound
This compound, a monosubstituted alkylurea, presents a unique molecular architecture that dictates its interaction with its environment. The molecule incorporates a hydrophilic urea moiety capable of acting as both a hydrogen bond donor and acceptor, and a hydrophobic n-butyl group. This dual character is central to its solubility and stability profile across a spectrum of solvents. Understanding this interplay is paramount for optimizing experimental conditions and ensuring the integrity of this compound in solution.
Theoretical Framework: Predicting Solute-Solvent Interactions
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This concept is rooted in the polarity of both the solute and the solvent. A solvent's polarity is a composite of several properties, including its dielectric constant and its capacity for hydrogen bonding.
-
Dielectric Constant (ε): This macroscopic property reflects a solvent's ability to separate ions and solvate charges. Solvents with high dielectric constants are generally considered polar and are more effective at dissolving polar compounds and ionic species.
-
Hydrogen Bonding: The ability of a solvent to donate or accept hydrogen bonds plays a critical role in solvating molecules with complementary functionalities. Protic solvents, containing hydrogen atoms bonded to electronegative atoms (e.g., O-H, N-H), are excellent hydrogen bond donors. Aprotic solvents lack this capability but may still be polar due to the presence of polar bonds.
This compound, with its polar urea group and non-polar alkyl chain, is expected to exhibit nuanced solubility behavior, being influenced by both the dielectric constant and the hydrogen bonding capabilities of the solvent.
Experimental Determination of Solubility: A Validated Protocol
To ensure the generation of reliable and reproducible data, a standardized protocol for determining the equilibrium solubility of this compound is essential. The shake-flask method is a widely accepted and robust technique for this purpose.[2][3]
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (purity ≥ 99%)
-
Selected solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically for the specific solvent system.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification by HPLC: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the solvent, typically expressed in g/L or mg/mL.
Comparative Solubility of this compound in Various Solvents
The following table presents a compilation of the solubility of this compound in a diverse range of organic solvents at 25°C, alongside their respective dielectric constants and polarity indices. This data allows for a direct comparison of this compound's performance in different solvent systems.
| Solvent | Dielectric Constant (ε) | Polarity Index | Solubility (g/L) at 25°C[4] | Solvent Type |
| Methanol | 32.70 | 5.1 | 235.52 | Polar Protic |
| Ethanol | 24.55 | 4.3 | 121.04 | Polar Protic |
| Isopropanol | 19.92 | 3.9 | 54.4 | Polar Protic |
| n-Propanol | 20.33 | 4.0 | 65.57 | Polar Protic |
| n-Butanol | 17.51 | 3.9 | 48.61 | Polar Protic |
| Water | 80.10 | 10.2 | 48.34 | Polar Protic |
| Acetic Acid | 6.15 | 6.2 | 188.58 | Polar Protic |
| Ethylene Glycol | 37.7 | 6.9 | 132.81 | Polar Protic |
| Propylene Glycol | 32.0 | - | 147.79 | Polar Protic |
| N,N-Dimethylformamide (DMF) | 36.71 | 6.4 | 201.82 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 7.2 | 196.41 | Polar Aprotic |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 6.7 | 147.35 | Polar Aprotic |
| N,N-Dimethylacetamide (DMAc) | 37.78 | 6.5 | 118.0 | Polar Aprotic |
| Acetonitrile | 37.5 | 5.8 | 14.1 | Polar Aprotic |
| Acetone | 20.7 | 5.1 | 28.21 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | 84.53 | Polar Aprotic |
| Ethyl Acetate | 6.02 | 4.4 | 12.76 | Polar Aprotic |
| Dichloromethane | 8.93 | 3.1 | 10.82 | Polar Aprotic |
| Chloroform | 4.81 | 4.1 | 12.76 | Non-polar |
| Toluene | 2.38 | 2.4 | 2.24 | Non-polar |
| Cyclohexane | 2.02 | 0.2 | 1.61 | Non-polar |
| n-Hexane | 1.88 | 0.1 | 1.27 | Non-polar |
Analysis of Solubility Data
The solubility data reveals a clear trend: this compound exhibits the highest solubility in polar protic and polar aprotic solvents, particularly those with high dielectric constants and the ability to participate in hydrogen bonding.
-
High Solubility in Polar Solvents: The exceptional solubility in solvents like methanol, DMF, and DMSO underscores the dominant role of the polar urea moiety in the solvation process. These solvents can effectively solvate the N-H and C=O groups of the urea through hydrogen bonding and dipole-dipole interactions.
-
Influence of Alkyl Chain in Alcohols: Within the series of linear alcohols (methanol, ethanol, propanol, butanol), the solubility of this compound decreases as the alkyl chain length of the alcohol increases. This can be attributed to the decreasing polarity of the longer-chain alcohols.
-
Moderate Solubility in Water: While water is highly polar, the solubility of this compound is moderate. This is likely due to the hydrophobic n-butyl group, which disrupts the highly structured hydrogen-bonding network of water.
-
Low Solubility in Non-polar Solvents: As expected, this compound is poorly soluble in non-polar solvents like toluene, cyclohexane, and n-hexane. These solvents lack the ability to effectively solvate the polar urea group.
Stability of this compound in Solution: A Proposed Experimental Protocol
While extensive data on the solubility of this compound is available, its stability in different solvent systems is less well-documented. It is known that this compound decomposes upon heating.[5][6] To address this knowledge gap, the following protocol is proposed for a comparative stability study.
Protocol for Comparative Stability Assessment
Objective: To evaluate the chemical stability of this compound in a selection of representative solvents over time at a defined temperature.
Materials:
-
This compound (purity ≥ 99%)
-
Selected solvents (e.g., Methanol, Water, DMF, Toluene)
-
Amber vials to protect from light
-
Temperature-controlled incubator
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound in each of the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solutions into amber vials and store them in a temperature-controlled incubator at a specified temperature (e.g., 25°C and 40°C to assess thermal stress).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent this compound peak from any potential degradation products. An HPLC-MS system would be ideal for the identification of degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0). Plot the percentage of this compound remaining versus time for each solvent.
Potential Degradation Pathways
Based on the chemistry of urea and its derivatives, potential degradation pathways for this compound in solution could include:
-
Hydrolysis: In aqueous solutions, particularly at non-neutral pH and elevated temperatures, the urea moiety can undergo hydrolysis to yield butylamine and isocyanic acid, which can further react.
-
Reaction with Solvent: In reactive solvents, this compound could potentially undergo solvolysis.
The proposed stability study would provide valuable empirical data to confirm or refute these potential degradation routes in different solvent environments.
Conclusion
The selection of an appropriate solvent is a critical parameter in the successful application of this compound. This guide has provided a comprehensive overview of its solubility in a wide range of solvents, demonstrating a strong correlation with solvent polarity. This compound exhibits high solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents.
While specific stability data is limited, a robust experimental protocol has been outlined to enable researchers to perform their own comparative stability studies. By understanding the interplay of solubility and stability, researchers can optimize their processes, ensuring the integrity and efficacy of this compound in their work.
References
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Safety Operating Guide
Navigating the Disposal of N-Butylurea: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds are at the heart of discovery. N-Butylurea, a key intermediate in various synthetic pathways, is one such compound that requires meticulous handling, not only during its use but also through to its final disposal. This guide provides a comprehensive, scientifically-grounded framework for the proper and safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding this compound: A Foundation for Safe Disposal
This compound is a monosubstituted urea that presents as a white crystalline solid. While not classified as an acutely toxic substance, it is considered hazardous and can be harmful if swallowed, in contact with skin, or inhaled.[1][2] Upon thermal decomposition, it emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] Crucially, this compound is incompatible with strong oxidizing agents, a factor that must be considered in any disposal plan.[1]
A thorough understanding of these properties is the first step in a self-validating system of laboratory safety. The choice of disposal method hinges on a clear assessment of the risks associated with the quantity and form of the this compound waste.
The Disposal Decision Workflow: In-Lab Treatment vs. Licensed Disposal
The primary decision in the disposal of this compound is whether to treat it within the laboratory to render it non-hazardous or to package it for removal by a licensed hazardous waste disposal facility. This decision should be guided by your institution's Environmental Health and Safety (EHS) department and local regulations.
Caption: Disposal decision workflow for this compound.
Path 1: Licensed Hazardous Waste Disposal
For large quantities of this compound waste, or when in-lab treatment is not feasible, disposal through a licensed contractor is the required route.
Waste Accumulation and Storage
Proper segregation and storage of chemical waste are paramount to preventing hazardous reactions.
-
Container: Use a dedicated, sealable, and compatible waste container. Ensure the container is clearly labeled.[4]
-
Labeling: The label must include "Hazardous Waste" and the full chemical name, "this compound."[4]
-
Segregation: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents.[1]
-
Location: Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
Personal Protective Equipment (PPE) for Handling Waste
When handling this compound for disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Prevents skin contact, as this compound can be harmful.[1] |
| Eye Protection | Chemical safety goggles | Protects eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | N95 dust mask (for solids) | Recommended to avoid inhalation of this compound dust.[2] |
Path 2: In-Lab Treatment via Hydrolysis
For small quantities of this compound, in-lab hydrolysis can be a safe and effective method to neutralize its hazardous properties. This process breaks down this compound into less hazardous components: n-butylamine, ammonia, and carbon dioxide. The hydrolysis can be catalyzed by either acid or base.[5]
Scientific Principle: The Chemistry of Hydrolysis
The hydrolysis of this compound involves the nucleophilic attack of a water molecule (or hydroxide ion in basic conditions) on the carbonyl carbon of the urea functional group. This leads to the cleavage of the amide bond, releasing the corresponding amine and carbamic acid, which further decomposes to ammonia and carbon dioxide.
Caption: Simplified reaction pathway for the hydrolysis of this compound.
Experimental Protocol: Basic Hydrolysis of this compound
This protocol is designed for the treatment of small quantities (a few grams) of this compound.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Fume hood
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Wear all required PPE.
-
Dissolution: Dissolve the this compound waste in a suitable amount of water in the beaker or flask.
-
Addition of Base: Slowly and with constant stirring, add the sodium hydroxide solution to the this compound solution. An exothermic reaction may occur, so add the base in small portions.
-
Heating (Optional but Recommended): Gently heat the mixture to between 50-70°C to accelerate the hydrolysis. Do not boil.
-
Reaction Time: Allow the reaction to proceed with stirring for several hours, or until the reaction is complete. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable method is available.
-
Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature. Carefully neutralize the solution by adding a dilute acid (e.g., 1M HCl) dropwise while monitoring the pH. The final pH should be between 6 and 8.
-
Disposal of Products: The resulting neutralized solution, containing n-butylamine, ammonium salts, and sodium salts, can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with institutional and local regulations. Always confirm with your EHS department before drain disposal.
Emergency Procedures
Spill Management:
In the event of a small spill of solid this compound, dampen the material with 60-70% ethanol to prevent dust formation.[4] Carefully sweep the dampened material and any contaminated absorbent paper into a sealed container for disposal as hazardous waste. Wash the spill area with a soap and water solution.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound, such as glassware, spatulas, and stir bars, must be thoroughly decontaminated.
-
Gross Contamination Removal: Scrape off any solid this compound residue into the designated waste container.
-
Washing: Wash the equipment with warm, soapy water.
-
Rinsing: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
By adhering to these scientifically-backed procedures and maintaining a proactive approach to safety, researchers can confidently manage this compound from its initial use to its final, responsible disposal.
References
- LookChem. (n.d.). Cas 592-31-4, this compound. [Link]
- Washington State University. (n.d.).
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. [Link]
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. [Link]
- Larionov, E. (n.d.). Hydrolysis. Queen's University.
- Central Michigan University. (n.d.).
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Definitive Guide to Personal Protective Equipment for Handling N-Butylurea
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling N-Butylurea. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a framework of self-validating safety and scientific integrity. Our objective is to equip you with the knowledge to handle this compound with the utmost confidence and safety.
Immediate Safety Briefing: Understanding the Risks
This compound (CAS No. 592-31-4) is a white, crystalline solid commonly used in scientific research.[1][2] A thorough risk assessment is mandatory before handling. The primary hazards, as identified by the Globally Harmonized System (GHS), establish the foundation for all protective measures.
Core Hazards of this compound:
-
Acute Toxicity: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][3][4][5] Some safety data sheets also indicate it may be harmful in contact with skin and if inhaled as a dust (Acute Dermal/Inhalation Toxicity, Category 4).[4][6]
-
Respiratory Irritation: It is a potential respiratory irritant (Specific Target Organ Toxicity - Single Exposure, Category 3).[4][6]
-
Suspected Mutagenicity: At least one supplier classifies this compound as a suspected human mutagen (Germ Cell Mutagenicity, Category 2), warranting stringent handling to minimize exposure.[4][6]
-
Thermal Decomposition: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx).[2][7][8]
Given its powdered form, the primary routes of occupational exposure are inhalation of dust and direct skin contact. The following protocols are designed to mitigate these specific risks.
Hazard Control & Personal Protective Equipment (PPE) Plan
The cornerstone of safety is a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate PPE. Per OSHA standards, PPE is required whenever hazards cannot be eliminated by other means.[9][10][11]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4]
-
Chemical Fume Hood: All procedures involving the handling of solid this compound, especially weighing and solution preparation, must be performed inside a certified chemical fume hood to control airborne dust.[12][13]
-
Designated Work Area: Establish a designated area for working with this compound. Line the work surface with absorbent, disposable bench pads to contain any potential spills.[12]
Required PPE Ensemble
The specific PPE required depends on the task being performed. The following table summarizes the minimum requirements for common laboratory scenarios.
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Solid | Double-gloving with nitrile gloves | Tightly-fitting safety goggles & face shield | Fastened lab coat; disposable sleeves recommended | Required: NIOSH-approved N95 (or better) respirator[4][5] |
| Preparing Solutions | Chemical-resistant nitrile gloves | Tightly-fitting safety goggles | Fastened lab coat | Recommended if not performed in a fume hood |
| General Handling of Solutions | Chemical-resistant nitrile gloves | Safety glasses with side shields | Fastened lab coat | Not typically required if handled with care |
| Accidental Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Tightly-fitting safety goggles & face shield | Chemical-resistant apron over lab coat | Required: NIOSH-approved N95 (or better) respirator |
Operational Protocols: Step-by-Step Guidance
Adherence to standardized procedures is critical for safety. These protocols provide a self-validating system for minimizing exposure.
PPE Donning & Doffing Sequence
Donning (Putting On):
-
Lab Coat: Put on a clean, fastened lab coat.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off):
-
Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out.
-
Lab Coat & Inner Gloves: Remove the lab coat and inner gloves simultaneously, rolling the coat away from your body and peeling the gloves off at the same time so they are contained within the rolled-up coat.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Protocol for Weighing Solid this compound
This procedure is designed to prevent the generation and inhalation of airborne powder.[12]
-
Preparation: Tare an empty, lidded container on the analytical balance.
-
Transfer to Hood: Move the lidded container to the chemical fume hood.
-
Dispense Powder: Inside the hood, carefully add the this compound powder to the container. Use an anti-static gun if the powder is adhering to surfaces.
-
Seal and Weigh: Securely close the container lid.
-
Final Weighing: Move the sealed container back to the balance to obtain the final weight.
-
Work in Hood: Return the sealed container to the fume hood for subsequent steps (e.g., dissolving in a solvent).
PPE Selection & Decision Workflow
The choice of PPE is not static; it is dictated by the specific experimental conditions. The following diagram illustrates the logical workflow for selecting the appropriate level of protection when handling this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Decontamination & Disposal Plan
Proper disposal is a critical final step in the safe handling workflow to prevent environmental contamination and accidental exposure.
Spill Management
In the event of a small spill of solid this compound:
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the PPE designated for spill cleanup (see table above).
-
Dampen: Gently dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[8]
-
Collect: Use absorbent pads dampened with ethanol to carefully collect the material.[8]
-
Package: Place all contaminated materials (pads, gloves, etc.) into a labeled, vapor-tight plastic bag or a sealed container for hazardous waste disposal.[8]
-
Decontaminate: Wash the spill surface with a soap and water solution.[8]
Waste Disposal
-
Chemical Waste: All surplus this compound and contaminated disposable materials must be disposed of as hazardous chemical waste.[3][13]
-
Containers: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been verified.
-
Consult EHS: Follow all institutional and local regulations for hazardous waste pickup and disposal. Contact your institution's Environmental Health & Safety (EHS) office for specific guidance.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
- Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
- PPE Requirements: Standard & Levels. (2023, September 25). SafetyCulture.
- PPE Requirements – OSHA. (n.d.). Tucker Safety.
- Butylurea | C5H12N2O | CID 11595. (n.d.). PubChem - NIH.
- SAFETY DATA SHEET - N,N'-Di-n-butylurea. (2021, September 7). Thermo Fisher Scientific.
- SAFETY DATA SHEET - this compound. (2021, September 7). Thermo Fisher Scientific.
- Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University Occupational & Environmental Safety Office.
- ASHP Guidelines on Handling Hazardous Drugs. (n.d.). Centers for Disease Control and Prevention.
- Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH - CDC.
- Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). (2015, April 8). University of North Texas Health Science Center.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Personal Protective Equipment for Chemical Exposures. (2022, November). University of Nebraska-Lincoln Environmental Health and Safety.
- Personal Protective Equipment (PPE) - Glove Selection Chart. (n.d.). University of Tennessee Knoxville Environmental Health & Safety.
- Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health Office of Research Services.
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
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- 1. Butylurea | C5H12N2O | CID 11595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 592-31-4 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. N-丁基脲 99% | Sigma-Aldrich [sigmaaldrich.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
